GSK621
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYSXLJGKKDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK621: A Deep Dive into its Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK621 has emerged as a potent and specific activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] Its ability to modulate key signaling pathways has positioned it as a promising therapeutic agent in various cancer types. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, with a focus on its molecular targets, downstream effects, and the experimental evidence supporting its anti-neoplastic activity.
Core Mechanism of Action: AMPK Activation
This compound functions as a direct activator of AMPK.[2] AMPK is a serine/threonine protein kinase that acts as a cellular energy sensor.[3] When activated, it orchestrates a metabolic switch from anabolic to catabolic pathways to restore cellular energy balance.[1] In the context of cancer, sustained activation of AMPK by this compound triggers a cascade of events that ultimately inhibit cell growth, proliferation, and survival.[4][5]
A hallmark of this compound-induced AMPK activation is the phosphorylation of AMPKα at threonine 172 (T172).[2] This phosphorylation event is a key indicator of AMPK activity and is consistently observed across various cancer cell lines upon treatment with this compound.[1][2]
Downstream Signaling Pathways and Cellular Effects
The activation of AMPK by this compound initiates a series of downstream signaling events that collectively contribute to its anti-cancer effects. These include the inhibition of the mTORC1 pathway, induction of apoptosis and autophagy, and modulation of other stress response pathways.
Inhibition of the mTORC1 Pathway
A primary consequence of AMPK activation is the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][4] mTORC1 is a central regulator of cell growth and proliferation, and its aberrant activation is a common feature of many cancers.[6] AMPK inhibits mTORC1 through two principal mechanisms:
-
Direct phosphorylation and inhibition of Raptor: AMPK can directly phosphorylate the regulatory-associated protein of mTOR (Raptor), a key component of the mTORC1 complex, leading to its inactivation.[7]
-
Activation of TSC2: AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.[7]
The inhibition of mTORC1 by this compound has been demonstrated in glioma cells, where it leads to decreased phosphorylation of downstream effectors such as S6K1 and 4E-BP1.[4]
Induction of Apoptosis
This compound has been shown to induce caspase-dependent apoptosis in a variety of cancer cell lines, including glioma and melanoma.[4][5] This is evidenced by the activation of caspases-3 and -9.[5] The pro-apoptotic effects of this compound can be attenuated by caspase inhibitors, confirming the role of this programmed cell death pathway in its cytotoxic activity.[4][5]
Induction of Autophagy
In addition to apoptosis, this compound treatment also triggers autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.[1][2] In acute myeloid leukemia (AML) cells, this compound-induced autophagy contributes to cell death.[2] This is marked by the formation of intracytoplasmic vacuoles and autophagosomes.[8] The induction of autophagy is linked to the phosphorylation of ULK1 at serine 555 (S555) by AMPK.[1]
Unfolded Protein Response (UPR) and ER Stress
This compound treatment can also induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1] This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and PERK.[1][8] The activation of the eIF2α/ATF4 signaling pathway has been specifically implicated in the cytotoxicity of this compound in AML cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in different cancer models.
| Cancer Type | Cell Lines | Parameter | Value | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11, OCI-AML3, OCI-AML2, HL-60, Kasumi, HEL, UT7, NB4, TF-1, KG1A, Nomo p28, SKM-1, U937, YHP1, MOLM-14, Mo7e, K562, MOLM-13, EOL-1, SET-2 | IC50 | 13-30 µM | [2] |
| Glioma | U87MG, U251MG | Concentration | 10–100 μM | [4] |
| Melanoma | A375, WM-115, SK-Mel-2 | Not specified | Not specified | [5] |
| In Vivo Model | Cancer Type | Animal Model | Dosage | Effect | Reference |
| MOLM-14 Xenograft | Acute Myeloid Leukemia (AML) | Nude mice | 30 mg/kg, i.p. | Reduced leukemia growth and significantly extended survival.[2] | [2] |
| A375 Tumor Xenograft | Melanoma | SCID mice | Not specified | Inhibited tumor growth.[5] | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U87MG glioma cells) are seeded in 96-well plates at a specified density.
-
Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (vehicle-treated) cells.[4]
Western Blotting
-
Cell Lysis: Cells are treated with this compound and then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-AMPKα (T172), total AMPKα, phospho-ACC (S79), cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][9]
In Vivo Xenograft Studies
-
Cell Implantation: Cancer cells (e.g., MOLM-14 AML cells) are subcutaneously or intravenously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control.
-
Tumor Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry). Survival rates are also recorded.[2][5]
Visualizations
Signaling Pathway of this compound in Cancer Cells
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AMPK: The Energy Sensor at the Crossroads of Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to GSK621: Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK621 is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1][2][3] Its primary mechanism involves the direct activation of AMPK, leading to a cascade of downstream signaling events that modulate cellular metabolism, protein synthesis, autophagy, and apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its primary molecular target, mechanism of action, and therapeutic potential, particularly in oncology. It summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the complex biological pathways it influences.
Primary Molecular Target: AMP-Activated Protein Kinase (AMPK)
The primary and specific molecular target of this compound is the AMP-activated protein kinase (AMPK) .[1][2][3][4] AMPK is a serine/threonine protein kinase that functions as a master sensor of cellular energy status.[2][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio) and plays a pivotal role in restoring energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.[2][3]
This compound acts as a direct activator of AMPK.[5] This is evidenced by its ability to induce the phosphorylation of the AMPKα subunit at threonine 172 (T172), a key marker for AMPK activation, in numerous cell-based assays.[1][3][4] The activation of AMPK by this compound subsequently triggers downstream signaling cascades that are responsible for its diverse biological effects.
Mechanism of Action and Cellular Outcomes
This compound exerts its biological effects through the direct activation of AMPK, which in turn modulates several key downstream signaling pathways. This leads to significant cellular responses, including the induction of autophagy and apoptosis, particularly in cancer cells.
Downstream Signaling Pathways
Upon activation by this compound, AMPK phosphorylates a multitude of downstream targets. Key modulations include:
-
Inhibition of mTORC1 Signaling: Activated AMPK can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[2][6] This inhibition can occur through direct phosphorylation of Raptor, a component of mTORC1, or indirectly via phosphorylation and activation of the Tuberous Sclerosis Complex 1/2 (TSC1/2), which negatively regulates mTORC1.[6][7]
-
Induction of Autophagy: this compound-mediated AMPK activation promotes autophagy.[2][4] This is achieved through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Serine 555 (S555).[2][3][4]
-
Modulation of Metabolic Pathways: A primary substrate of AMPK is Acetyl-CoA Carboxylase (ACC). This compound treatment leads to the phosphorylation of ACC at Serine 79 (S79), which inactivates ACC and inhibits fatty acid synthesis.[2][3][4]
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): In Acute Myeloid Leukemia (AML) cells, this compound has been shown to induce phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Unfolded Protein Response (UPR).[2][4][6] This stress response pathway contributes to the cytotoxic effects of the compound.[6]
Synthetic Lethality in Acute Myeloid Leukemia (AML)
In AML, this compound's cytotoxicity is enhanced due to a unique synthetic lethal interaction. AML cells often exhibit constitutive overactivation of mTORC1. The simultaneous activation of AMPK by this compound and the existing high mTORC1 activity creates a cellular state that triggers a potent stress response via the eIF2α pathway, leading to autophagic cell death.[6] This selective vulnerability makes this compound particularly effective against AML cells compared to normal hematopoietic progenitors.[6]
Quantitative Data Summary
This compound has demonstrated potent activity in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Lines | Cancer Type | Assay Type | Endpoint | Value Range | Citations |
| 20 AML Cell Lines* | Acute Myeloid Leukemia | Cell Proliferation | IC₅₀ | 13 - 30 µM | [1][2][3][4] |
| U87MG, U251MG | Glioma | Cell Viability (MTT) | Inhibition | Dose-dependent | [7][8] |
| MC3T3-E1 | Osteoblast Model | Cell Viability (CCK-8) | Cytoprotection | 2.5 - 25 µM | [5] |
-
AML Cell Lines Tested Include: MV4-11, OCI-AML3, OCI-AML2, HL-60, Kasumi, HEL, UT7, NB4, TF-1, KG1A, Nomo p28, SKM-1, U937, YHP1, MOLM-14, Mo7e, K562, MOLM-13, EOL-1, SET-2.[3][4]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage & Administration | Key Outcomes | Citations |
| Nude mice with MOLM-14 xenografts | Acute Myeloid Leukemia | 30 mg/kg, intraperitoneal (i.p.), twice daily | Reduced leukemia growth, significantly extended survival | [3][4] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Cell Seeding: Plate AML cells in opaque-walled 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a series of log₁₀ dilutions of this compound in the appropriate cell culture medium. A DMSO stock solution is typically used as the starting point.[1][3]
-
Treatment: Treat the cells with the various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 4 days for AML cells).[3][4]
-
Viability Measurement: Assess cell viability using a luminescent assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Record luminescence and normalize the data to the vehicle-treated controls. Calculate IC₅₀ values by fitting the dose-response curve using appropriate software (e.g., Prism).[1]
Western Blotting for AMPK Pathway Activation
This protocol verifies the activation of AMPK and its downstream targets.
-
Cell Treatment: Culture cells (e.g., AML or glioma cells) and treat with this compound (e.g., 30 µM) for a specified duration (e.g., 2-24 hours).[4][5]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Phospho-ULK1 (Ser555)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).[3][4]
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells (e.g., MOLM-14 AML cells) to establish tumors.[3][4]
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg, twice daily).[3][4]
-
Monitoring: Monitor tumor growth by caliper measurements and track animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, measure final tumor volume and weight. Survival can be monitored as a primary endpoint. Tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for p-ACC).[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 8. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
GSK621: A Specific AMP-Activated Protein Kinase (AMPK) Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a compelling target for therapeutic intervention in metabolic diseases and oncology.[1][2][3] GSK621 has emerged as a novel, potent, and specific small-molecule activator of AMPK.[4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and standardized experimental protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound as a tool for investigating AMPK signaling and exploring its therapeutic potential.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-chloro-5-(2'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | [5] |
| Molecular Formula | C₂₆H₂₀ClN₃O₅ | [5] |
| Molecular Weight | 489.91 g/mol | [4][6] |
| CAS Number | 1346607-05-3 | [6][7] |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | [4] |
| Solubility | DMSO: ~97-100 mg/mL | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as a direct activator of AMPK.[8] Its primary mechanism involves inducing the phosphorylation of the α-catalytic subunit of AMPK at threonine 172 (T172), a critical step for kinase activation.[4][9] This activation is independent of upstream kinases like LKB1 in some contexts and does not rely on increasing the cellular AMP:ATP ratio, distinguishing it from indirect activators like metformin.
Upon activation by this compound, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance by promoting catabolism and inhibiting anabolic processes.[1][2]
Key Downstream Effects:
-
Phosphorylation of ACC: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC) at Serine 79.[4][9] This is a canonical downstream marker of AMPK activity, leading to the inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[1]
-
Inhibition of mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[1][10] This contributes to the anti-proliferative effects of this compound.
-
Induction of Autophagy and Apoptosis: this compound treatment has been shown to induce autophagy, a cellular recycling process, in part through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Ser555.[1][7] In cancer cells, sustained activation of AMPK by this compound can lead to programmed cell death (apoptosis).[4][7][11]
-
Activation of the Unfolded Protein Response (UPR): this compound can induce the UPR, a cellular stress response. This is marked by the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which can trigger apoptosis through the ATF4 signaling pathway.[1][7][12]
Quantitative Data
In Vitro Efficacy
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, particularly in Acute Myeloid Leukemia (AML).
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Lines | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| Panel of 20 AML Cell Lines | CellTiter-Glo® | IC₅₀ | 13 - 30 µM | [4][7] |
| MV4-11, OCI-AML3, etc. | Apoptosis Assay | Apoptosis Induction | Increased in 17 of 20 lines |[4][7] |
In Vivo Efficacy
Preclinical studies in xenograft models have confirmed the anti-tumor activity of this compound in vivo.
Table 2: In Vivo Activity of this compound in a Leukemia Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Outcomes | Reference |
|---|
| Nude Mice | MOLM-14 (AML) | this compound (30 mg/kg) | Intraperitoneal (i.p.), twice daily | Reduced leukemia growth, significantly extended survival |[4][7] |
Experimental Protocols
Protocol: In Vitro AMPK Kinase Assay
This protocol describes a method to measure the direct activation of AMPK by this compound using purified enzyme and a surrogate substrate.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 1 mM DTT, 0.02% Brij-35, 10 mM MgCl₂, and 1 mM EGTA.
-
AMPK Enzyme: Use a commercially available, purified, active human AMPK (α1/β1/γ1) heterotrimer. Dilute to a working concentration (e.g., 10 nM) in Kinase Buffer.
-
Substrate: Use a synthetic peptide substrate, such as the SAMS peptide (HMRSAMSGLHLVKRR). Prepare a concentrated stock and dilute to a working concentration (e.g., 200 µM) in Kinase Buffer.
-
ATP Solution: Prepare a 100 µM ATP solution containing [γ-³²P]ATP in Kinase Buffer.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 18 µL of the AMPK/Substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution.
-
Incubate the plate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Transfer 10 µL of the reaction mixture from each well onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent activation relative to the DMSO control.
-
Plot the percent activation against the log concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Protocol: Cell Viability Assay (AML Cell Lines)
This protocol outlines the measurement of this compound's cytotoxic effects on AML cells using a luminescence-based ATP detection assay.
-
Cell Seeding:
-
Culture AML cells (e.g., MOLM-14, MV4-11) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Seed the cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
-
Compound Treatment:
-
Prepare a 2X working concentration serial dilution of this compound in culture media from a concentrated DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells. Add 100 µL of media with vehicle (DMSO) to control wells.
-
Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO₂.[4][7]
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence from vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log concentration of this compound and use non-linear regression analysis to calculate the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for the specific activation of AMPK. Its well-characterized mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it suitable for investigating the complex roles of AMPK in metabolism, cell stress, and disease. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous experiments exploring the therapeutic potential of AMPK activation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. news-medical.net [news-medical.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathways of GSK621: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK621 is a potent and specific small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively modulate cellular metabolism, growth, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of AMPK signaling and the development of novel therapeutics targeting this critical pathway.
Mechanism of Action
This compound directly activates AMPK, leading to the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr-172).[1] This phosphorylation event is a hallmark of AMPK activation and initiates a series of downstream signaling cascades.[1] Unlike indirect AMPK activators that modulate the cellular AMP:ATP ratio, this compound's direct agonism allows for a more targeted investigation of the consequences of AMPK activation.[1]
Quantitative Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 (Cell Viability) | Various AML Cell Lines | 13-30 µM | [2][3][4] |
| Effective Concentration (AMPK Activation) | MC3T3-E1 Osteoblasts | 2.5-25 µM | [1] |
| Effective Concentration (mTOR Inhibition) | U87MG Glioma Cells | 25 µM | [5] |
| Effective Concentration (Autophagy Induction) | AML Cell Lines | 30 µM | [2] |
| Effective Concentration (Apoptosis Induction) | Human Melanoma Cells | Not specified | [6] |
| Effective Concentration (TNFα Inhibition) | RAW264.7 Macrophages | Not specified | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Schedule | Outcome | Reference(s) |
| MOLM-14 AML Xenograft (Nude Mice) | 30 mg/kg, i.p., twice daily | Reduced leukemia growth, extended survival | [2][8] |
| A375 Melanoma Xenograft (SCID Mice) | i.p. injection (dose not specified) | Inhibited tumor growth | [6] |
| LPS-induced Endotoxin Shock (Mice) | Oral administration (dose not specified) | Inhibited TNFα production | [7] |
Core Downstream Signaling Pathways
Inhibition of mTOR Signaling
A primary and well-documented downstream effect of this compound-mediated AMPK activation is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5] AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTOR.[5] Additionally, AMPK can directly phosphorylate Raptor, a key component of the mTORC1 complex, leading to its inactivation.[5] This inhibition of mTORC1 results in the decreased phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell growth.[5]
Figure 1. this compound inhibits mTOR signaling via AMPK.
Induction of Autophagy
This compound is a known inducer of autophagy, a cellular process for the degradation and recycling of damaged organelles and proteins.[1][2] AMPK activation by this compound initiates autophagy through the direct phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Ser-317 and Ser-555.[1][2] This phosphorylation event activates ULK1, a key initiator of autophagosome formation. The induction of autophagy is a critical component of the cytoprotective effects of this compound observed in some cell types and contributes to its anti-cancer activity in others.[1][2]
Figure 2. this compound induces autophagy via AMPK-mediated ULK1 phosphorylation.
Regulation of Metabolism and Oxidative Stress
As a master regulator of metabolism, AMPK activation by this compound has profound effects on cellular bioenergetics. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated at Ser-79 and inactivated by AMPK.[1] This leads to an inhibition of fatty acid synthesis and a promotion of fatty acid oxidation.[3] In certain cellular contexts, such as in osteoblasts, this compound has been shown to increase the levels of NADPH, a key cellular reductant, in an AMPK-dependent manner.[1] This increase in NADPH contributes to the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[1]
Figure 3. this compound modulates metabolism and oxidative stress.
Induction of Apoptosis in Cancer Cells
In various cancer cell lines, including glioma and melanoma, this compound has been shown to induce caspase-dependent apoptosis.[5][6] While the precise molecular links between AMPK activation and apoptosis induction are context-dependent, they can involve the inhibition of pro-survival pathways like mTOR and the activation of stress-related pathways. The pro-apoptotic effects of this compound make it a compound of interest for oncology research.[5][6]
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokine TNFα in macrophages stimulated with lipopolysaccharide (LPS).[7] This effect is mediated by AMPK and involves the suppression of LPS-induced ROS production and the subsequent inhibition of the NF-κB signaling pathway.[7]
Detailed Experimental Protocols
The following section provides detailed protocols for key experiments used to investigate the downstream signaling of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key proteins in the AMPK signaling pathway, such as AMPK (Thr-172), ACC (Ser-79), S6K1, and 4E-BP1.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 2.5-25 µM) for the specified duration (e.g., 2 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AMPK, total AMPK, phospho-ACC, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Autophagy Assessment (Western Blot for LC3-II and p62)
This protocol assesses the induction of autophagy by monitoring the levels of key autophagy markers.
-
Cell Treatment: Treat cells with this compound (e.g., 30 µM) for a specified time (e.g., 24 hours). For autophagic flux analysis, include a condition with an autophagy inhibitor such as chloroquine (B1663885) or bafilomycin A1 for the last few hours of this compound treatment.
-
Western Blotting: Perform Western blot analysis as described in section 4.1 using primary antibodies against LC3 and p62.
-
Analysis: An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction. An accumulation of LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound to induce apoptosis. Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-14 or A375) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Monitoring and Endpoint: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the complex downstream signaling networks regulated by AMPK. Its ability to directly activate AMPK has facilitated the dissection of its roles in key cellular processes, including metabolism, protein synthesis, autophagy, and apoptosis. The information and protocols provided in this guide are intended to empower researchers to further explore the multifaceted biological consequences of AMPK activation and to accelerate the development of novel therapeutic strategies targeting this critical signaling node.
References
- 1. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
The AMPK Activator GSK621: A Technical Guide to its Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] As a key metabolic sensor, AMPK activation orchestrates a cellular response to low energy states by stimulating catabolic pathways that generate ATP, while simultaneously inhibiting anabolic processes that consume ATP. This positions AMPK as a critical therapeutic target for a range of diseases, including metabolic disorders and cancer. This technical guide provides an in-depth overview of the effects of this compound on cellular metabolism, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound directly activates AMPK, leading to the phosphorylation of its catalytic α subunit at threonine 172 (Thr172).[2] This activation triggers a cascade of downstream signaling events that collectively shift the cell towards a catabolic state. A primary downstream target of activated AMPK is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation at Serine 79 (Ser79).[3] This inhibition of ACC leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Effects on Cellular Metabolism
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
| Cell Line(s) | Assay Type | Parameter | Concentration | Result | Reference(s) |
| 20 AML cell lines | Cell Viability | IC50 | 13-30 µM | Reduced proliferation in all lines | [2][4] |
| Human Glioma cells (U87MG, U251MG) | Cell Viability | IC50 | Not specified | Cytotoxic | [5] |
| Human Melanoma cells (A375, WM-115, SK-Mel-2) | Cell Viability | Not specified | Not specified | Decreased survival and proliferation | [5] |
| MC3T3-E1 osteoblastic cells | AMPK Activation | p-AMPKα1 (Thr-172), p-ACC (Ser-79) | 2.5-25 µM | Dose-dependent increase in phosphorylation | [3] |
| AML cell lines | Autophagy | Vacuole formation | 30 µM | Induced formation of autophagosomes | [4] |
| MOLM-14 cells (in vivo xenograft) | Anti-tumor activity | Tumor growth | 30 mg/kg (i.p.) | Reduced leukemia growth and extended survival | [4] |
Signaling Pathways Modulated by this compound
This compound-mediated AMPK activation initiates a complex network of signaling pathways that regulate cellular metabolism and survival.
AMPK-mTORC1 Signaling Pathway
Activated AMPK is a well-established negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key promoter of anabolic processes.[5] AMPK can inhibit mTORC1 through two primary mechanisms: direct phosphorylation and inhibition of the mTORC1 component Raptor, and phosphorylation and activation of the TSC2 tumor suppressor, which in turn inhibits mTORC1.
Induction of Autophagy and Apoptosis
This compound has been shown to induce both autophagy and apoptosis in various cancer cell lines.[4][6] The induction of autophagy is mediated, at least in part, by the AMPK-dependent phosphorylation and activation of ULK1, a key initiator of the autophagic process.[4]
Role of the Unfolded Protein Response (UPR)
Interestingly, the cytotoxic effects of this compound in acute myeloid leukemia (AML) cells involve the activation of the unfolded protein response (UPR) and the eIF2α/ATF4 signaling pathway.[4][7] this compound treatment leads to the phosphorylation of PERK, an ER stress sensor, which in turn phosphorylates eIF2α.[4] This leads to the preferential translation of ATF4, a transcription factor that can promote both autophagy and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular metabolism.
Western Blotting for AMPK Activation
Objective: To detect the phosphorylation of AMPKα (Thr172) and its downstream target ACC (Ser79) as a measure of this compound-induced AMPK activation.
Workflow:
Materials:
-
Cell Lines: e.g., MC3T3-E1, U87MG, AML cell lines
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) (1:1000), Rabbit anti-AMPKα (1:1000), Rabbit anti-phospho-ACC (Ser79) (1:1000), Rabbit anti-ACC (1:1000), Mouse anti-β-actin (1:5000)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG (1:2000), HRP-conjugated anti-mouse IgG (1:2000)
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Seahorse XF Cell Mito Stress Test
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in response to this compound.
Workflow:
Materials:
-
Seahorse XF Analyzer
-
XF Cell Culture Microplates
-
XF Calibrant
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mito Stress Test Kit: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator.
-
Cell Seeding: Seed cells in an XF microplate and allow them to adhere.
-
Cell Treatment: Pre-treat cells with this compound for the desired duration.
-
Medium Exchange: Replace the culture medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and follow the instrument's protocol for the Mito Stress Test, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP production, maximal respiration, and glycolytic rate.
Autophagy Detection by LC3 Puncta Formation
Objective: To visualize and quantify the formation of LC3-positive puncta (autophagosomes) in cells treated with this compound.
Workflow:
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative: 4% paraformaldehyde
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Rabbit anti-LC3B (1:200)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (1:500)
-
Mounting Medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block with BSA solution.
-
Antibody Incubation: Incubate with primary and then fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of LC3 puncta per cell. An increase in puncta indicates the induction of autophagy.
Conclusion
This compound is a valuable research tool for investigating the role of AMPK in cellular metabolism. Its ability to specifically activate AMPK allows for the detailed study of downstream signaling pathways and their impact on metabolic processes such as fatty acid oxidation, glycolysis, and autophagy. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development to further explore the therapeutic potential of targeting AMPK with activators like this compound.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dual Role of GSK621 in Cellular Homeostasis: A Technical Guide to Autophagy and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a pivotal role in maintaining metabolic homeostasis.[1][2] Activation of AMPK by this compound triggers a cascade of downstream signaling events that can culminate in two distinct, yet sometimes interconnected, cellular processes: autophagy and apoptosis. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences these pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks. The information presented here is intended to support further research and drug development efforts centered on AMPK activation.
Core Mechanism of Action: AMPK Activation
This compound functions as a direct activator of AMPK.[1][2] AMPK is a heterotrimeric protein complex that, once activated, phosphorylates a multitude of downstream targets to shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.[1] A key marker for AMPK activation is the phosphorylation of its catalytic alpha subunit at threonine 172 (AMPKα T172).[1][2][3] this compound has been shown to markedly increase this phosphorylation, confirming its role as a potent AMPK activator.[2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available on the effects of this compound in various cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cells
| Cell Lines | Parameter | Value | Reference |
| 20 AML cell lines | IC50 for proliferation | 13-30 µM | [1][2][3] |
| 17 of 20 AML cell lines (85%) | Apoptosis Induction | Increased | [1][3] |
| AML cell lines | Autophagy Induction | 30 µM | [3] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cell Line Xenograft | Dosage and Administration | Outcome | Reference |
| Nude mice | MOLM-14 (AML) | 30 mg/kg, intraperitoneal (i.p.), twice daily | Reduced leukemia growth, significantly extended survival | [1][2][3] |
Role of this compound in Apoptosis
This compound induces caspase-dependent apoptotic cell death in various cancer cell lines, including glioma and acute myeloid leukemia.[4][5] The apoptotic cascade is initiated following the activation of AMPK.
Signaling Pathway
The primary apoptotic pathway initiated by this compound involves the activation of caspases.[4] In glioma cells, the cytotoxicity induced by this compound can be attenuated by caspase inhibitors, confirming the caspase-dependent nature of the apoptosis.[4] Furthermore, this compound treatment leads to an increase in caspase-3 activity and the percentage of Annexin V-positive cells, both hallmarks of apoptosis.[4]
Another critical component of this compound-induced apoptosis is its connection to the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. This compound treatment induces the phosphorylation of PERK, a key ER stress sensor, and eIF2α, a downstream target that is a hallmark of UPR activation.[1][3] This suggests that the induction of ER stress contributes to the apoptotic effects of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
The Paradoxical Co-activation of mTORC1 and AMPK by GSK621: A Synthetic Lethal Strategy in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delves into the intricate molecular interactions of GSK621, a potent AMP-activated protein kinase (AMPK) agonist, with the mTORC1 signaling pathway. Contrary to the canonical understanding of the AMPK-mTORC1 axis, research in the context of Acute Myeloid Leukemia (AML) has unveiled a unique synthetic lethal relationship, where this compound induces a cytotoxic effect through the co-activation of both AMPK and mTORC1. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols for the scientific community engaged in oncology research and drug discovery.
The Atypical this compound-Induced Signaling Cascade in AML
This compound is a specific and potent activator of AMPK, a crucial cellular energy sensor.[1] In most cell types, AMPK activation leads to the inhibition of the mTORC1 complex, a master regulator of cell growth and proliferation, as an energy-saving measure. However, in AML cells, this compound treatment paradoxically maintains mTORC1 activity alongside AMPK activation.[2][3] This aberrant co-activation triggers a cytotoxic response specifically in AML cells, while sparing normal hematopoietic progenitors.[1][2] The downstream mechanism of this synthetic lethality has been linked to the eIF2α/ATF4 stress response pathway.[1][2][4]
Canonical AMPK-mTORC1 Signaling Pathway
Under normal physiological conditions, AMPK activation, typically in response to low cellular energy levels, leads to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2). TSC2, in turn, acts as a GTPase-activating protein (GAP) for the small G-protein Rheb. This converts Rheb to its inactive GDP-bound state, leading to the inhibition of mTORC1 activity. Additionally, AMPK can directly phosphorylate Raptor, a key component of the mTORC1 complex, further contributing to its inhibition.
This compound-Induced Synthetic Lethality in AML
In AML cells, this compound treatment leads to a departure from the canonical pathway. Despite potent AMPK activation, mTORC1 signaling persists. This co-activation of two opposing pathways induces a cellular stress response mediated by the eIF2α/ATF4 pathway, ultimately leading to autophagic cell death. Inhibition of mTORC1 with rapamycin (B549165) has been shown to abrogate the cytotoxic effects of this compound in AML cells, highlighting the dependency on sustained mTORC1 activity for this synthetic lethal interaction.[1][5]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on AML cells.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line Panel | Parameter | Value Range | Reference |
| 20 AML Cell Lines | IC50 | 13 - 30 µM | [6] |
Table 2: Biomarker Modulation by this compound in AML Cells
| Treatment | Biomarker | Effect | Cell Context | Reference |
| This compound (30 µM) | p-AMPKα (T172) | Increased Phosphorylation | AML Cell Lines & Primary Samples | [1][6] |
| This compound (30 µM) | p-ACC (S79) | Increased Phosphorylation | AML Cell Lines & Primary Samples | [1] |
| This compound | p-p70S6K (T389) | Persistent Phosphorylation | MOLM-14, HL-60, OCI-AML3, Primary AML Samples | [5] |
| This compound | p-4E-BP1 (S65) | Persistent Phosphorylation | myrAKT-transduced CD34+ cells | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the mTORC1 signaling pathway.
Western Blotting for Signaling Protein Phosphorylation
This protocol is for the detection of phosphorylated and total protein levels of key signaling molecules such as AMPK, ACC, p70S6K, and 4E-BP1.
References
The Role of GSK621 in Glioma Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the function and mechanism of action of GSK621, a novel AMP-activated protein kinase (AMPK) activator, in the context of glioma cells. The findings summarized herein are primarily based on preclinical investigations and offer a comprehensive overview of its therapeutic potential.
Executive Summary
This compound has emerged as a promising anti-glioma agent, demonstrating significant cytotoxicity against human glioma cell lines.[1][2][3][4] Its primary mechanism of action involves the activation of AMPK signaling, leading to a cascade of downstream effects that culminate in apoptotic cell death.[1][2][3] Notably, this compound also enhances the efficacy of the standard chemotherapeutic agent temozolomide (B1682018) (TMZ), suggesting a potential role in combination therapies for glioma.[1][2][3] This whitepaper will detail the signaling pathways influenced by this compound, present quantitative data on its cellular effects, and provide an overview of the experimental protocols used in its investigation.
Mechanism of Action and Signaling Pathways
This compound functions as a potent activator of AMP-activated protein kinase (AMPK), a crucial energy sensor in cells.[1][5] In glioma cells, the activation of AMPK by this compound initiates a signaling cascade that inhibits cell growth and promotes apoptosis. The key downstream effectors of AMPK activation in this context are the mammalian target of rapamycin (B549165) (mTOR) and Tetraspanin 8 (Tspan8).[1][2][3]
Activated AMPK negatively regulates the mTOR pathway, a central controller of cell growth and proliferation.[1][2] This inhibition of mTOR signaling contributes significantly to the anti-proliferative effects of this compound in glioma cells.[1][2] Furthermore, this compound treatment leads to the downregulation of Tspan8, a protein implicated in pro-cancerous activities such as cell migration and survival.[1][3]
The induction of apoptosis by this compound is a critical component of its anti-glioma activity.[1][3][5] Studies have shown that this compound provokes caspase-dependent apoptotic cell death, which can be mitigated by caspase inhibitors.[1][3][6] This indicates that this compound triggers a programmed cell death pathway, a desirable characteristic for an anti-cancer agent.
Figure 1: this compound signaling pathway in glioma cells.
Quantitative Efficacy of this compound in Glioma Cells
The anti-cancer effects of this compound on glioma cells have been quantified through various in vitro assays. The data presented below is a summary of findings from studies on the U87MG and U251MG human glioma cell lines.
| Assay Type | Cell Line | Concentration of this compound | Key Findings |
| Cell Viability (MTT Assay) | U87MG | 10-100 μM | Concentration- and time-dependent inhibition of cell survival.[1] |
| U251MG | 10-100 μM | Decreased viability.[1] | |
| Normal Astrocytes & HCN-1a Neuronal Cells | Up to 100 μM | No significant cytotoxicity observed.[1] | |
| Colony Formation Assay | U87MG | 10-100 μM | Dose-dependent decrease in the number of viable colonies.[1] |
| Apoptosis Assays | U87MG | 10-100 μM | Dose-dependent increase in caspase-3 activity, histone DNA apoptosis ELISA OD, and Annexin V positive cells.[1] |
| U251MG | Not specified | Pro-apoptotic effects observed.[3] | |
| Combination Therapy (with TMZ) | U87MG | 10 μM | Significantly potentiated TMZ-induced cytotoxicity and apoptosis.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the function of this compound in glioma cells.
Cell Culture and Reagents
-
Cell Lines: Human glioma cell lines U87MG and U251MG, as well as normal human astrocytes and HCN-1a neuronal cells, were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted in the culture medium to the desired final concentrations.
Cell Viability Assay (MTT Assay)
Figure 2: Experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Glioma cells were seeded in 96-well plates at a specified density.
-
Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates were incubated for designated time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan Formation: The plates were incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: this compound-treated and control cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR, Tspan8, cleaved caspase-3, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, was measured using a colorimetric assay kit according to the manufacturer's instructions.
-
Histone DNA ELISA: A cell death detection ELISA kit was used to quantify cytoplasmic histone-associated DNA fragments, a hallmark of apoptosis.
-
Annexin V-FITC/PI Staining: Apoptotic cells were detected by flow cytometry after staining with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium (B1200493) iodide (PI, a fluorescent dye that stains necrotic cells).
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent anti-glioma agent with a well-defined mechanism of action centered on the activation of the AMPK signaling pathway. Its ability to induce caspase-dependent apoptosis and inhibit the pro-survival mTOR pathway highlights its therapeutic potential.[1][2][3] Furthermore, the synergistic effect observed with temozolomide opens avenues for combination therapies that could overcome drug resistance and improve patient outcomes.[1][2] Future research should focus on in vivo studies using orthotopic glioma models to validate these in vitro findings and to assess the safety and efficacy of this compound in a more clinically relevant setting.[7] Investigation into the precise mechanisms of Tspan8 downregulation and the broader impact of this compound on the tumor microenvironment will also be crucial for its clinical translation.
References
- 1. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
The AMPK Activator GSK621: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key regulator of cellular and whole-body energy homeostasis is the AMP-activated protein kinase (AMPK). Activation of AMPK has emerged as a promising therapeutic strategy for these metabolic disorders. GSK621 is a potent and specific small molecule activator of AMPK, making it a valuable tool for researchers in this field. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in metabolic disease research, with a focus on quantitative data, experimental protocols, and signaling pathways.
Mechanism of Action of this compound
This compound is a direct activator of the AMP-activated protein kinase (AMPK). AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. This compound's primary mechanism of action involves the allosteric activation of AMPK, which leads to the phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases, most notably Liver Kinase B1 (LKB1). This phosphorylation event is a critical step for the full activation of the kinase.
Once activated, AMPK acts as a master metabolic switch, orchestrating a cellular response to restore energy balance. It achieves this by:
-
Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins. A key target in this process is the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
-
Activating catabolic pathways that generate ATP, including fatty acid oxidation and glucose uptake.
-
Modulating gene expression to promote long-term metabolic adaptations.
This compound-mediated activation of AMPK leads to the phosphorylation of downstream targets, including ACC at Serine 79 (Ser79) and Unc-51 like autophagy activating kinase 1 (ULK1) at Serine 555 (Ser555), which in turn inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and induces autophagy.
Caption: this compound activates AMPK, leading to metabolic reprogramming.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| AML Cell Lines (various) | Cell Proliferation | IC50 | 13-30 µM | [1][2][3] |
| MC3T3-E1 Osteoblasts | AMPK Activation | p-AMPKα (Thr172) | Increased at 2.5-25 µM | [4] |
| MC3T3-E1 Osteoblasts | ACC Phosphorylation | p-ACC (Ser79) | Increased at 2.5-25 µM | [4] |
| MC3T3-E1 Osteoblasts | ULK1 Phosphorylation | p-ULK1 (Ser317) | Increased at 10 µM | [4] |
| RAW264.7 Macrophages | TNFα Production (LPS-stimulated) | Inhibition | Significant at this compound treatment | [5][6] |
In Vivo Efficacy of this compound
| Animal Model | Disease | Treatment | Key Findings | Reference |
| Nude mice with MOLM-14 xenografts | Leukemia | 30 mg/kg this compound, i.p., twice daily | Reduced leukemia growth, extended survival | [7] |
| C57BL/6J mice | Metabolic-dysfunction-associated fatty liver disease (MAFLD) induced by high-fat diet (60% fat) for 8 weeks | This compound treatment for 8 weeks | Improved hepatocyte steatosis, increased expression of AMPK pathway and antioxidative stress proteins | [8][9] |
| C57BL/6J mice | Endotoxin shock (LPS-induced) | Oral administration of this compound | Inhibited TNFα production | [5][6] |
Experimental Protocols
In Vitro Assays
1. Western Blot Analysis of AMPK Pathway Activation
This protocol describes the detection of phosphorylated and total AMPK, ACC, and ULK1 in cell lysates.
-
Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run at 100-120V.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC, p-ULK1 (Ser555), and ULK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Western Blot Workflow.
2. Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11][12]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[1][11]
3. In Vitro AMPK Kinase Assay
This assay measures the ability of this compound to directly activate AMPK.
-
Prepare a reaction mixture containing recombinant AMPK enzyme, a substrate peptide (e.g., SAMS peptide), and ATP in a kinase buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. Alternatively, a non-radioactive, luminescence-based assay (e.g., ADP-Glo™) can be used to measure ADP production as an indicator of kinase activity.
4. Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG.
-
Seed cells in a 96-well plate and grow to confluence.
-
Starve cells in glucose-free medium for 2 hours.
-
Treat cells with this compound for the desired time.
-
Add 2-NBDG (100-200 µg/mL) to each well and incubate for 30-60 minutes at 37°C.[13][14][15]
-
Wash cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ≈ 485/535 nm).[13][15]
In Vivo Models
1. Diet-Induced Obesity (DIO) Mouse Model
-
House C57BL/6J mice and feed them a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[8][9][15]
-
Divide the obese mice into a vehicle control group and a this compound treatment group.
-
Administer this compound (e.g., 30 mg/kg, i.p. or oral gavage, daily or twice daily) for a specified period (e.g., 4-8 weeks).[7]
-
Monitor body weight, food intake, and blood glucose levels throughout the study.
-
At the end of the study, perform glucose and insulin tolerance tests.
-
Collect tissues (liver, adipose tissue, muscle) for histological analysis and measurement of gene and protein expression.
2. Streptozotocin (STZ)-Induced Diabetes Model
-
Induce diabetes in mice or rats by intraperitoneal injection of STZ. A multiple low-dose regimen (e.g., 40-50 mg/kg for 5 consecutive days) is often used to induce a model resembling Type 1 diabetes.[16][17][18]
-
Confirm hyperglycemia by measuring blood glucose levels (typically >250-300 mg/dL).[16][17]
-
Initiate treatment with this compound or vehicle control.
-
Monitor blood glucose, body weight, and other relevant metabolic parameters.
-
Assess the effects of this compound on diabetic complications by analyzing kidney and nerve function.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of AMPK Suppression of LXR-dependent Srebp-1c Transcription [ijbs.com]
- 3. Activation of AMP kinase enhances sensitivity of muscle glucose transport to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diacomp.org [diacomp.org]
- 5. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice with Whole-Body Disruption of AMPK-Glycogen Binding Have Increased Adiposity, Reduced Fat Oxidation and Altered Tissue Glycogen Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound ameliorates lipid accumulation via AMPK pathways and reduces oxidative stress in hepatocytes in vitro and in obese mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Insight on Transcriptional Regulation of the Energy Sensing AMPK and Biosynthetic mTOR Pathway Genes [frontiersin.org]
- 11. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased dietary fat contributes to dysregulation of the LKB1/AMPK pathway and increased damage in a mouse model of early stage ethanol-mediated steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Time Course of the Decrease in Hepatic AMP-Activated Protein Kinase and Akt Phosphorylation in Mice Fed a High Fat Diet | PLOS One [journals.plos.org]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK621: A Technical Guide to its Role in the Regulation of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK621 is a potent and specific activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound has demonstrated significant potential in modulating lipid metabolism, offering a promising therapeutic avenue for metabolic disorders characterized by dyslipidemia, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways governing lipid synthesis and oxidation, and a summary of preclinical findings. Detailed experimental protocols for assays relevant to the study of this compound's metabolic effects are also provided to facilitate further research and development.
Introduction
The rising prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has created an urgent need for novel therapeutic strategies. A key pathological feature of these conditions is the dysregulation of lipid metabolism, leading to ectopic lipid accumulation in tissues such as the liver (hepatic steatosis). 5' AMP-activated protein kinase (AMPK) has emerged as a critical therapeutic target due to its role as a master regulator of cellular energy balance.[1] AMPK activation shifts cellular metabolism from anabolic processes, such as lipid synthesis, towards catabolic processes, including fatty acid oxidation, to restore cellular ATP levels.[2]
This compound is a novel, potent, and specific small molecule activator of AMPK.[3][4] Its ability to directly engage and activate the AMPK enzyme makes it a valuable tool for investigating the therapeutic potential of AMPK activation in various disease models. Preclinical studies have shown that this compound can effectively ameliorate lipid accumulation in hepatocytes and improve liver steatosis in animal models of metabolic disease, primarily by modulating the downstream pathways involved in fatty acid oxidation and de novo lipogenesis.[4] This guide will delve into the technical details of this compound's mechanism of action and its impact on lipid metabolism, providing a comprehensive resource for researchers in the field.
Mechanism of Action
This compound exerts its effects on lipid metabolism primarily through the direct activation of AMPK. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[5] this compound specifically targets and activates this complex, leading to the phosphorylation of the α subunit at threonine 172 (Thr172), a critical step for its kinase activity.[6]
Once activated, AMPK initiates a cascade of phosphorylation events that collectively work to restore cellular energy balance by inhibiting ATP-consuming pathways and promoting ATP-producing pathways. In the context of lipid metabolism, the key downstream effects of this compound-mediated AMPK activation include:
-
Inhibition of De Novo Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[2] This phosphorylation, specifically at Serine 79 (Ser79) on ACC1, prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial building block for new fatty acids.[7] Furthermore, AMPK activation can suppress the expression of key lipogenic transcription factors such as sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream target, fatty acid synthase (FAS).[5][8]
-
Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels resulting from ACC inhibition relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1).[9] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] By increasing CPT1 activity, this compound promotes the breakdown of fatty acids for energy production.
Signaling Pathways
The central signaling pathway modulated by this compound in the context of lipid metabolism is the LKB1-AMPK axis. Liver kinase B1 (LKB1) is a primary upstream kinase responsible for the phosphorylation and activation of AMPK in response to an increase in the cellular AMP:ATP ratio.[10][11] While this compound is a direct activator of AMPK, the upstream kinase LKB1 plays a crucial role in maintaining the phosphorylation status of AMPK.
The downstream signaling cascade initiated by this compound-activated AMPK directly impacts the enzymatic machinery of lipid metabolism. The phosphorylation of ACC is a pivotal event, leading to a dual effect: the suppression of fatty acid synthesis and the promotion of fatty acid oxidation. Furthermore, the regulation of gene expression through the suppression of SREBP-1c and FAS contributes to the long-term control of lipogenesis.
References
- 1. Clinical importance of FASN in relation to HIF-1α and SREBP-1c in gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound ameliorates lipid accumulation via AMPK pathways and reduces oxidative stress in hepatocytes in vitro and in obese mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 5. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 11. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
The AMPK Agonist GSK621: A Technical Guide to its Effects on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a novel and specific AMP-activated protein kinase (AMPK) activator being investigated for its therapeutic potential in a range of cellular stress-related conditions.[1] This technical guide provides an in-depth exploration of the effects of this compound on oxidative stress, detailing its mechanism of action, relevant signaling pathways, quantitative data from key studies, and comprehensive experimental protocols.
Core Mechanism of Action: AMPK Activation
This compound exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] The activation process involves the direct phosphorylation of the catalytic α-subunit of AMPK at threonine 172 (Thr172).[2] This phosphorylation event switches AMPK into its active conformation, initiating a cascade of downstream signaling events aimed at restoring cellular energy homeostasis and mitigating stress.
Effects on Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions. This compound has demonstrated significant protective effects against oxidative stress in various preclinical models.
The primary mechanisms by which this compound mitigates oxidative stress include:
-
Reduction of Reactive Oxygen Species (ROS): this compound treatment has been shown to inhibit the production of ROS induced by stressors such as hydrogen peroxide (H₂O₂) and lipopolysaccharide (LPS).[1] This ROS scavenging activity is dependent on the activation of AMPK.
-
Enhancement of NADPH Levels: A key antioxidant mechanism of this compound is its ability to increase the intracellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[1] NADPH is a critical reducing equivalent required by antioxidant enzymes, such as glutathione (B108866) reductase, to neutralize ROS. The this compound-induced increase in NADPH is contingent upon AMPK activation.[1]
Signaling Pathways Modulated by this compound in the Context of Oxidative Stress
The activation of AMPK by this compound triggers a network of signaling pathways that collectively contribute to its antioxidant effects.
The AMPK-Nrf2 Signaling Axis
A pivotal pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. While direct studies on this compound's effect on Nrf2 are emerging, the well-established role of AMPK in activating Nrf2 provides a strong basis for this mechanism.[3][4]
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon activation by this compound, AMPK can phosphorylate Nrf2 at key serine residues, such as Ser550.[5][6] This phosphorylation event promotes the dissociation of Nrf2 from Keap1 and facilitates its translocation into the nucleus.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of antioxidant genes, leading to their transcription and the subsequent synthesis of protective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Autophagy Induction
This compound has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can be protective under conditions of stress.[1] Activated AMPK can directly phosphorylate Unc-51 like autophagy activating kinase 1 (Ulk1), a key initiator of autophagy.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Various AML Cell Lines | Cell Viability | IC₅₀ | 13-30 µM | [2] |
| MC3T3-E1 Osteoblasts | Cell Viability (H₂O₂-induced stress) | Cytoprotection | 2.5-25 µM | [1] |
| MC3T3-E1 Osteoblasts | AMPK Activation (Western Blot) | p-AMPKα1 (Thr172) | 2.5-25 µM (2 hours) | [1] |
| MC3T3-E1 Osteoblasts | Autophagy Induction (Western Blot) | p-Ulk1 (Ser317) | 10 µM (2 hours) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosing Regimen | Outcome | Reference |
| Nude mice with MOLM-14 xenografts | Acute Myeloid Leukemia | 30 mg/kg, i.p., twice daily | Reduced leukemia growth and extended survival | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on oxidative stress.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted for the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at a density that allows for optimal growth and treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed serum-free DMEM to a final working concentration of 10-20 µM.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
References
- 1. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activated AMPK boosts the Nrf2/HO-1 signaling axis—A role for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AMPK Facilitates Nuclear Accumulation of Nrf2 by Phosphorylating at Serine 550 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cosmobiousa.com [cosmobiousa.com]
GSK621 in the Treatment of Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a critical need for novel therapeutic strategies. This technical guide provides an in-depth analysis of GSK621, a specific and potent activator of AMP-activated protein kinase (AMPK), and its role in the treatment of AML. We detail the core mechanism of action of this compound, which induces a synthetic lethal phenotype in AML cells through the co-activation of AMPK and the mTORC1 signaling pathway. This guide consolidates quantitative data from preclinical studies, outlines detailed experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting metabolic vulnerabilities in AML.
Introduction
This compound is a thienopyridone-derived small molecule that has been identified as a potent and specific activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] In the context of Acute Myeloid Leukemia (AML), this compound has demonstrated selective cytotoxicity against leukemia cells while sparing normal hematopoietic progenitors.[3] This selectivity is attributed to a unique synthetic lethal interaction that arises from the concurrent activation of AMPK and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a pathway often constitutively active in AML.[3][4] This document serves as a comprehensive technical resource on the preclinical evaluation of this compound in AML.
Mechanism of Action
This compound functions as a direct activator of AMPK. In AML cells, this activation leads to a cascade of downstream events culminating in apoptosis and autophagy.[1]
Core Signaling Pathway: AMPK Activation and Synthetic Lethality with mTORC1
The primary mechanism of this compound-induced cytotoxicity in AML is the co-activation of AMPK and mTORC1.[3] While AMPK activation typically inhibits mTORC1 in normal cells, AML cells with constitutive mTORC1 activation exhibit a dissociated AMPK-mTORC1 axis.[4] The simultaneous activation of these two pathways triggers a stress response leading to autophagic cell death.[4][5]
The signaling cascade is further linked to the unfolded protein response (UPR) and the activation of the eIF2α/ATF4 signaling pathway, which is a consequence of mTORC1 activation.[4][6] This stress response pathway contributes significantly to the cytotoxic effects of this compound in AML cells.[4]
Role of Traf2- and Nck-interacting kinase (TNIK)
Extensive literature review did not reveal a direct, documented role for Traf2- and Nck-interacting kinase (TNIK) in the mechanism of action of this compound in AML. The primary signaling pathways implicated in this compound-induced cytotoxicity in AML are the AMPK and mTORC1 pathways, leading to the eIF2α/ATF4 stress response. While TNIK is involved in other cancers, often through the Wnt signaling pathway, a direct link to this compound's activity in AML is not currently established.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of this compound in AML.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line(s) | Parameter | Value Range | Incubation Time | Reference(s) |
| 20 AML cell lines | IC50 | 13-30 µM | 4 days | [1][2] |
| 17 of 20 AML cell lines | Apoptosis Induction | Increased | 4 days | [1] |
| AML cell lines | Autophagy Induction | Observed | 24 hours | [1] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Model
| Animal Model | AML Cell Line | Dosage | Administration | Outcome | Reference(s) |
| Nude mice | MOLM-14 | 30 mg/kg | Intraperitoneal (i.p.), twice daily | Reduced leukemia growth and significantly extended survival | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Methodology:
-
Cell Culture: A panel of 20 AML cell lines (including MV4-11, OCI-AML3, OCI-AML2, HL-60, MOLM-14, etc.) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serially diluted concentrations of this compound (ranging from 0 to 30 µM) for 4 days.
-
Viability Assessment: Relative cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
-
Data Analysis: IC50 values are calculated using Prism software.[2]
Apoptosis Assay
Objective: To quantify the induction of apoptosis in AML cells following this compound treatment.
Methodology:
-
Cell Treatment: AML cells are treated with this compound (e.g., 30 µM) for a specified duration (e.g., up to 4 days).[7]
-
Cell Harvesting: Cells are harvested by centrifugation.[8]
-
Staining: Cells are washed with cold 1X PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[3][8][9]
-
Incubation: The cell suspension is incubated at room temperature in the dark for 15-20 minutes.[8][9]
-
Flow Cytometry: Apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) are quantified using a flow cytometer.[3][7]
Western Blot Analysis
Objective: To analyze the phosphorylation status and expression levels of key proteins in the AMPK and mTORC1 signaling pathways.
Methodology:
-
Cell Lysis: AML cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AMPK, ACC (an AMPK substrate), p70S6K (an mTORC1 substrate), and other proteins of interest.[5][7]
-
Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the anti-leukemic activity of this compound in a mouse model of AML.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.[1]
-
Xenograft Establishment: MOLM-14 AML cells are injected into the mice to establish leukemia.[1]
-
Treatment: Once the leukemia is established, mice are treated with this compound (30 mg/kg, i.p., twice daily) or a vehicle control.[1]
-
Monitoring: Tumor growth and animal survival are monitored over time.[1]
-
Endpoint Analysis: At the end of the study, tissues may be collected for further analysis.
Conclusion
This compound represents a promising therapeutic agent for AML by exploiting a specific metabolic vulnerability. Its ability to induce synthetic lethality through the co-activation of AMPK and mTORC1 provides a novel approach to target AML cells selectively. The data presented in this guide underscore the potent anti-leukemic activity of this compound in preclinical models. Further investigation into this and similar compounds is warranted to translate these findings into clinical applications for AML patients. The lack of a clear role for TNIK in this process suggests that research efforts should remain focused on the well-defined AMPK/mTORC1 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
Foundational Research on GSK621: An In-depth Technical Guide to AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation can modulate a variety of downstream pathways, making it a compelling therapeutic target for metabolic diseases and oncology. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its mechanism of action, experimental protocols for its evaluation, and quantitative data to support its activity.
Mechanism of Action: Direct AMPK Activation and Downstream Signaling
This compound directly activates AMPK, leading to the phosphorylation of AMPKα at threonine 172 (T172), a hallmark of AMPK activation.[1] This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. Key downstream effects include:
-
Inhibition of mTORC1 Signaling: Activated AMPK phosphorylates and inhibits key components of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[2][3] This leads to decreased protein synthesis.
-
Phosphorylation of ACC: this compound treatment leads to the phosphorylation of acetyl-CoA carboxylase (ACC) at Ser79, a direct substrate of AMPK.[4] This phosphorylation inhibits ACC activity, thereby reducing fatty acid synthesis.
-
Induction of Autophagy: this compound promotes autophagy through the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Ser555.[4]
-
Induction of Apoptosis: In various cancer cell lines, this compound has been shown to induce caspase-dependent apoptosis.[2][5]
The signaling cascade initiated by this compound-mediated AMPK activation is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from various studies.
In Vitro Efficacy of this compound
| Cell Line Type | Cell Lines | Assay | Endpoint | Result | Reference |
| Acute Myeloid Leukemia (AML) | 20 different AML cell lines | Cell Proliferation | IC50 | 13-30 µM | [1][4] |
| Glioma | U87MG | Cell Viability (MTT) | Inhibition | Concentration- and time-dependent | [2] |
| Glioma | U87MG | Clonogenicity Assay | Inhibition | Dose-dependent (10-100 µM) | [2] |
| Melanoma | A375, WM-115, SK-Mel-2 | Cell Survival/Proliferation | Inhibition | This compound was more potent than other AMPK activators | [5][6] |
In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Dosage and Administration | Key Findings | Reference |
| Nude Mice | MOLM-14 (AML) | 30 mg/kg, intraperitoneal (i.p.), twice daily | Reduced leukemia growth and significantly extended survival | [1][4] |
| SCID Mice | A375 (Melanoma) | Intraperitoneal (i.p.) injection | Inhibited A375 tumor growth | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro AMPK Kinase Activity Assay (Non-Radioactive)
This protocol is a representative method for assessing direct AMPK activation by this compound. Specific concentrations and incubation times may require optimization.
Principle: This assay measures the amount of ADP produced in the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction, producing a luminescent signal proportional to kinase activity.
Materials:
-
Recombinant human AMPK enzyme
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a multi-well plate, add the Kinase Assay Buffer, SAMS peptide substrate, and the diluted this compound or vehicle control.
-
Enzyme Addition: Add the active AMPK enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination and ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Mix and incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent activation relative to the vehicle control.
Western Blot Analysis of AMPK Activation
Principle: This method is used to detect the phosphorylation status of AMPK and its downstream substrate ACC in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (CellTiter-Glo®)
Principle: This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with this compound.
Materials:
-
Cells in culture
-
This compound
-
Opaque-walled multi-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multi-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a range of this compound concentrations or vehicle control and incubate for the desired period (e.g., 4 days).[4]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls to determine the effect of this compound on cell viability and calculate IC50 values.
Apoptosis Assay (Annexin V Staining)
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used to differentiate apoptotic from necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Annexin-binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
In Vivo Xenograft Study
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism by implanting human cancer cells into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., MOLM-14)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor volume (calculated as (Length x Width²)/2) and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Structure-Activity Relationship (SAR)
This compound belongs to the thienopyridone (B2394442) class of AMPK activators. SAR studies on this class of compounds have revealed key structural features important for their activity. While specific SAR data for this compound is not extensively published in the public domain, research on related thienopyridone derivatives provides insights into the structural requirements for AMPK activation. The core thienopyridone scaffold is crucial, and modifications to the substituent groups can significantly impact potency and selectivity.
Pharmacokinetics
Conclusion
This compound is a valuable research tool for studying the roles of AMPK in various physiological and pathological processes. Its potent and specific activation of AMPK, coupled with its demonstrated efficacy in vitro and in vivo, makes it a compound of significant interest for drug development, particularly in the fields of oncology and metabolic diseases. The experimental protocols and data summarized in this guide provide a foundational framework for researchers to further investigate the therapeutic potential of this compound and other AMPK activators. Further studies are warranted to fully elucidate its pharmacokinetic properties and to explore its full range of therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fine-tuning of AMPK–ULK1–mTORC1 regulatory triangle is crucial for autophagy oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice [frontiersin.org]
Preliminary Studies of GSK621 in Melanoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, often characterized by aberrant signaling pathways that promote cell survival and proliferation. One such pathway is regulated by the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activation of AMPK is increasingly recognized as a potential therapeutic strategy to inhibit cancer cell growth. This document provides a technical guide to the preliminary findings on GSK621, a novel small-molecule AMPK activator, and its effects on melanoma cells. The information is primarily based on the seminal study "AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo," which has laid the groundwork for further investigation into this compound.
Core Findings: In Vitro and In Vivo Efficacy
Preliminary research demonstrates that this compound effectively inhibits the survival and proliferation of human melanoma cells. These studies have established the compound's mechanism of action and its potential for both monotherapy and combination therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of this compound in melanoma.
| Cell Line | Type | IC50 (µM) - Estimated Range | Key Findings |
| A375 | Human Melanoma | Not explicitly stated | This compound treatment decreased survival and proliferation, accompanied by the activation of caspase-3 and -9, indicating apoptosis. |
| WM-115 | Human Melanoma | Not explicitly stated | Similar to A375, this compound reduced cell survival and proliferation. |
| SK-Mel-2 | Human Melanoma | Not explicitly stated | The study confirmed the anti-proliferative and pro-apoptotic effects of this compound in this cell line. |
| Melanocytes | Normal Human | Not applicable | The same concentrations of this compound that were cytotoxic to melanoma cells were non-cytotoxic and did not induce apoptosis in normal human melanocytes.[1] |
| In Vivo Model | Treatment Groups | Key Findings |
| A375 Xenograft (SCID Mice) | 1. Vehicle Control2. GSK6213. MEK162 (MEK inhibitor)4. This compound + MEK162 | Intraperitoneal (i.p.) injection of this compound significantly inhibited the growth of A375 tumors.[1] Co-administration of the MEK inhibitor MEK162 further sensitized the tumors to this compound, resulting in enhanced anti-tumor activity compared to this compound alone.[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-melanoma effects primarily through the activation of AMPK, which in turn triggers apoptosis. However, a key resistance mechanism involving the MEK-ERK pathway has also been identified.
This compound-Induced Apoptosis via AMPK Activation
This compound functions as a direct activator of AMPK. Once activated, AMPK initiates a signaling cascade that culminates in programmed cell death (apoptosis), evidenced by the activation of caspases 3 and 9 in melanoma cells.[1] The dependency on AMPK was confirmed through experiments where silencing AMPKα1 with shRNA or expressing a dominant-negative mutant (T172A) significantly weakened the cytotoxic effects of this compound.[1]
MEK-ERK Pathway Mediated Resistance
A crucial finding of the preliminary studies is the role of the MEK-ERK signaling pathway in conferring resistance to this compound.[1] Activation of this pathway appears to be a primary mechanism by which melanoma cells can evade the cytotoxic effects of AMPK activation.[1] This suggests a crosstalk between the energy-sensing AMPK pathway and the pro-proliferative MEK-ERK pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. The following sections outline the methodologies employed in the key experiments.
Cell Culture and Reagents
-
Cell Lines: Human melanoma cell lines A375, WM-115, and SK-Mel-2, as well as normal human melanocytes, were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Reagents: this compound and the MEK inhibitor MEK162 were dissolved in a suitable solvent like DMSO to prepare stock solutions.
Cell Viability and Apoptosis Assays
-
Cell Viability Assay (MTT Assay):
-
Melanoma cells were seeded in 96-well plates.
-
After allowing the cells to adhere, they were treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
-
Apoptosis Assay (Caspase Activity):
-
Melanoma cells were treated with this compound.
-
Cell lysates were prepared at various time points.
-
The activity of caspase-3 and caspase-9 was measured using commercially available colorimetric or fluorometric assay kits, which detect the cleavage of a specific substrate.
-
Western Blot Analysis
-
Protein Extraction: Melanoma cells, following treatment with this compound, were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred from the gel to a PVDF membrane.
-
Blocking: The membrane was blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated AMPK, total AMPK, cleaved caspases, phosphorylated ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) mice were used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of A375 human melanoma cells was injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment groups. This compound and/or MEK162 were administered via intraperitoneal (i.p.) injection according to a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves were plotted for each treatment group to evaluate the efficacy of the treatments.
References
Methodological & Application
Application Notes and Protocols: GSK621 Solubility and Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2] AMPK activation plays a significant role in regulating metabolic pathways, including glucose and fatty acid uptake and oxidation.[1] this compound has been shown to induce autophagy and apoptosis in various cancer cell lines, making it a valuable tool for research in oncology and metabolic diseases.[1][3][4] These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for in vitro and in vivo studies.
I. Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide.[5] It is sparingly soluble in aqueous buffers.[5] For applications requiring aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[5]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 489.9 g/mol | [5] |
| Formula | C₂₆H₂₀ClN₃O₅ | [5] |
| Appearance | Crystalline solid | [5] |
| Storage | Store at -20°C for ≥4 years | [5] |
| Solubility in DMSO | ≥28.5 mg/mL | [2] |
| ~30 mg/mL | [5] | |
| 97 mg/mL (197.99 mM) | [3] | |
| 100 mg/mL (204.11 mM) | [3] | |
| Aqueous Solubility | Sparingly soluble. A 1:3 solution of DMSO:PBS (pH 7.2) yields ~0.25 mg/mL. | [5] |
Note: The solubility of this compound in DMSO can be affected by the purity and water content of the solvent. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3] If precipitation occurs, warming the solution to 37°C or sonication can aid dissolution.[2][4]
II. Signaling Pathway of this compound
This compound acts as a direct activator of AMPK. Upon activation, AMPK phosphorylates a variety of downstream targets to restore cellular energy balance. Key effects include the inhibition of anabolic pathways like protein synthesis via the mTORC1 pathway and the activation of catabolic pathways such as autophagy and fatty acid oxidation.[1][6][7] In cancer cells, the co-activation of AMPK and mTORC1 can lead to a synthetic lethal interaction, inducing apoptosis through the eIF2α stress response pathway.[7]
Caption: this compound activates AMPK, leading to downstream inhibition of mTORC1 and ACC, and activation of ULK1 and autophagy.
III. Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Materials:
-
This compound powder (e.g., Cat. No. 19155, Cayman Chemical)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortexer, water bath, or sonicator
Procedure:
-
Preparation: Bring the this compound vial to room temperature before opening to prevent moisture absorption.
-
Weighing: Accurately weigh a desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
For 1 mg of this compound (0.001 g):
-
Volume (L) = [0.001 g / 489.9 g/mol ] / 0.010 mol/L = 0.0002041 L = 204.1 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[2] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are stable for several months when stored properly.[2]
This protocol provides a general method for treating cancer cell lines (e.g., Acute Myeloid Leukemia (AML) or glioma cells) with this compound and assessing its effect on cell viability and apoptosis.[3][6]
Caption: Experimental workflow for a cell-based assay using this compound.
Materials:
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[3]
-
Apoptosis detection kit (e.g., Histone-DNA ELISA plus kit)[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 0-30 µM).[3][4]
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9] Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 to 96 hours), depending on the cell line and the endpoint being measured.[3]
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., CellTiter-Glo).[3] This will allow for the calculation of IC₅₀ values.
-
Apoptosis: Measure apoptosis using a suitable kit. For example, the Histone-DNA ELISA assay quantifies cytoplasmic histone-associated DNA fragments.[8]
-
Target Engagement (Optional): To confirm AMPK activation, lyse cells treated for a shorter duration (e.g., 2 hours) and perform Western blotting to detect the phosphorylation of AMPKα (T172) and its substrate ACC (S79).[8]
-
This protocol outlines a method to directly measure the effect of this compound on AMPK enzyme activity using a biochemical assay. This can be useful to confirm the direct activation mechanism.
Materials:
-
Recombinant active AMPK enzyme system
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT; 100 µM AMP)[10]
-
Substrate (e.g., a peptide substrate for AMPK)
-
ATP solution
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system[10]
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the appropriate buffer.
-
Kinase Reaction Setup: In a 96-well plate, combine the diluted active AMPK enzyme, the substrate solution, and the this compound serial dilutions (or vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 60 minutes).[10][11]
-
Stop Reaction & Detect Signal:
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[10] The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis: Calculate the change in kinase activity for each this compound concentration relative to the vehicle control to determine the extent of activation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 7. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GSK621 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK621 is a potent and specific small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation stimulates catabolic pathways to generate ATP while inhibiting anabolic processes, making it a key target in metabolic diseases and cancer research.[3][4] this compound exerts its effects by promoting the phosphorylation of the AMPKα subunit at threonine 172, leading to downstream modulation of signaling pathways involved in cell growth, proliferation, autophagy, and apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound directly activates AMPK, which in turn phosphorylates a variety of downstream targets. Key effects include the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the activation of Unc-51 like autophagy activating kinase 1 (ULK1) to induce autophagy.[2][3] Furthermore, activated AMPK inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a critical regulator of protein synthesis and cell proliferation.[4][5][6] In certain cancer cells, such as Acute Myeloid Leukemia (AML), the co-activation of AMPK and mTORC1 by this compound can lead to a synthetic lethal interaction, triggering apoptosis through the eIF2α stress response pathway.[3][6]
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] Use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[1]
-
Concentration: Prepare a high-concentration stock solution, typically 10-50 mM. For example, to prepare a 20 mM stock solution of this compound (Molecular Weight: 489.91 g/mol ), dissolve 4.9 mg of this compound powder in 500 µL of DMSO.
-
Procedure:
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for several months or at -80°C for up to one year.[1][2]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line, assay type, and incubation period.
Table 1: Recommended Working Concentrations of this compound for Various Cell-Based Assays
| Cell Type | Assay | Concentration Range | Incubation Time |
|---|---|---|---|
| AML Cell Lines | Proliferation / Apoptosis | 10 - 30 µM | 4 days |
| AML Cell Lines | Autophagy Induction | 30 µM | 24 hours |
| Glioma Cells | Proliferation / Viability | 10 - 100 µM | 24 - 72 hours |
| Osteoblasts | Cytoprotection | 2.5 - 25 µM | 2 hours (pre-treatment) |
| Macrophages | TNFα Production Inhibition | Not specified | Not specified |
| Melanoma Cells | Proliferation / Apoptosis | Not specified | Not specified |
Data compiled from multiple sources.[5][8][9][10][11]
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range (after 4 days) | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia (AML) | 13 - 30 µM | Reduced proliferation in all 20 tested AML lines and induced apoptosis in 85% of them.[1][3][8] |
| Glioma (U87MG, U251MG) | Not specified (effective at 10-100 µM) | Inhibited cell survival and colony formation in a dose-dependent manner.[4][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability using a reagent such as CellTiter-Glo® or MTT.
Methodology
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A starting range of 0.1 µM to 100 µM is recommended.[12] Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Treatment: Remove the existing medium and add 100 µL of the medium containing the various this compound concentrations or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[12] For IC50 determination in AML cells, a 4-day incubation has been reported.[8]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: After the recommended incubation time with the reagent, measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the results to determine the IC50 value.
Protocol 2: Western Blot for AMPK Pathway Activation
This protocol is used to assess the phosphorylation status of AMPK and its key downstream targets as a direct measure of this compound's activity.
Methodology
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10-30 µM) for a short duration, typically 1-2 hours, to observe phosphorylation events.[9] Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysates. Centrifuge at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Troubleshooting and Considerations
-
Compound Solubility: If this compound precipitates in the culture medium, consider preparing intermediate dilutions in a serum-free medium before adding to the final culture. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
-
Cell-Specific Effects: The response to this compound can be highly cell-type dependent. It is crucial to perform dose-response and time-course experiments for each new cell line.
-
Controls: Always include a vehicle control (DMSO) corresponding to the highest volume of this compound stock solution used in any experiment.
-
Off-Target Effects: While this compound is a specific AMPK activator, at very high concentrations, off-target effects cannot be ruled out. Confirm that the observed effects are AMPK-dependent by using genetic approaches like shRNA knockdown of AMPKα or by using AMPK inhibitors.[5][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:1346607-05-3 | AMPK agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK621, a Novel AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator. This document outlines the effective concentrations of this compound in various cell lines, its mechanism of action, and detailed protocols for key experimental assays to assess its biological effects.
Mechanism of Action
This compound is a direct activator of AMPK, a crucial cellular energy sensor. It functions by binding to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to the phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172). This phosphorylation event is a hallmark of AMPK activation. Once activated, AMPK orchestrates a metabolic switch from anabolic to catabolic pathways to restore cellular energy homeostasis. Key downstream effects of this compound-mediated AMPK activation include the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), and induction of autophagy and apoptosis in various cancer cell lines.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound for in vitro experiments can vary depending on the cell line and the specific biological endpoint being measured. The following tables summarize the reported effective concentrations and IC50 values for this compound in different cell types.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Assay |
| MV4-11 | 13-30 | 4 days | CellTiter-Glo Assay |
| OCI-AML3 | 13-30 | 4 days | CellTiter-Glo Assay |
| OCI-AML2 | 13-30 | 4 days | CellTiter-Glo Assay |
| HL-60 | 13-30 | 4 days | CellTiter-Glo Assay |
| Kasumi-1 | 13-30 | 4 days | CellTiter-Glo Assay |
| HEL | 13-30 | 4 days | CellTiter-Glo Assay |
| UT-7 | 13-30 | 4 days | CellTiter-Glo Assay |
| NB4 | 13-30 | 4 days | CellTiter-Glo Assay |
| TF-1 | 13-30 | 4 days | CellTiter-Glo Assay |
| KG1a | 13-30 | 4 days | CellTiter-Glo Assay |
| Nomo-1 | 13-30 | 4 days | CellTiter-Glo Assay |
| SKM-1 | 13-30 | 4 days | CellTiter-Glo Assay |
| U937 | 13-30 | 4 days | CellTiter-Glo Assay |
| YHP1 | 13-30 | 4 days | CellTiter-Glo Assay |
| MOLM-14 | 13-30 | 4 days | CellTiter-Glo Assay |
| Mo7e | 13-30 | 4 days | CellTiter-Glo Assay |
| K562 | 13-30 | 4 days | CellTiter-Glo Assay |
| MOLM-13 | 13-30 | 4 days | CellTiter-Glo Assay |
| EOL-1 | 13-30 | 4 days | CellTiter-Glo Assay |
| SET-2 | 13-30 | 4 days | CellTiter-Glo Assay |
Table 2: Effective Concentrations of this compound in Other Cell Lines
| Cell Line | Concentration (µM) | Effect | Incubation Time |
| AML cell lines | 30 | Induction of autophagy and apoptosis | 24 hours |
| U87MG (Glioma) | 25 | Cytotoxicity, apoptosis, and mTOR inhibition | 24-72 hours |
| MC3T3-E1 (Osteoblast) | 2.5-25 | Attenuation of H2O2-induced cell death | 24 hours |
| MC3T3-E1 (Osteoblast) | 10 | Induction of ULK1 phosphorylation (autophagy) | 2 hours |
| RAW264.7 (Macrophage) | 1-10 | Inhibition of LPS-induced TNFα production | Not specified |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
Protocol 2: Western Blot for AMPK Activation (p-AMPKα Thr172 and p-ACC Ser79)
This protocol is used to detect the phosphorylation status of AMPKα at Thr172 and its downstream target ACC at Ser79 as a measure of this compound-induced AMPK activation.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: a. Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα, 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AMPKα, total ACC, and a loading control.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained and single-stained controls for compensation and gating.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Autophagy Assay (LC3-II Western Blot)
This protocol assesses autophagy by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, cells are treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II.
Materials:
-
Same as for Western Blot protocol, with the addition of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Primary antibody: anti-LC3B.
Procedure:
-
Cell Treatment: Seed cells and treat with this compound. For autophagic flux measurement, include a set of wells co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).
-
Cell Lysis, Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-4 of the Western Blot protocol. Use a higher percentage gel (e.g., 15%) for better separation of LC3-I and LC3-II.
-
Immunoblotting: a. Follow the immunoblotting procedure as described in the Western Blot protocol, using an anti-LC3B primary antibody (1:1000 dilution).
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio upon this compound treatment suggests an induction of autophagy. A further accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.
Application Notes and Protocols for In Vivo Administration of GSK621 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator, in mouse models. The following sections detail the administration routes, dosages, and experimental protocols compiled from preclinical studies, alongside a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound is a small molecule activator of AMPK, a key cellular energy sensor.[1][2] Activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively inhibit cell growth and promote apoptosis, particularly in cancer cells.[3][4] One of the primary mechanisms involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell proliferation and survival.[3][4] this compound-mediated AMPK activation also leads to the induction of autophagy and can downregulate proteins such as Tetraspanin 8 (Tspan8).[1][3]
Signaling Pathway
The signaling cascade initiated by this compound is centered on the activation of AMPK. Upon activation, AMPK phosphorylates multiple downstream targets, leading to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., autophagy) to restore cellular energy homeostasis. A key consequence of AMPK activation in cancer models is the suppression of mTORC1 signaling, which is crucial for tumor cell growth and proliferation.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo mouse studies investigating the effects of this compound.
| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Observed Effects |
| MOLM-14 AML Xenograft | Intraperitoneal (IP) | 30 mg/kg | Twice daily | Not specified in abstract | Reduced leukemia growth and significantly extended survival.[5][6] |
| A375 Melanoma Xenograft | Intraperitoneal (IP) | Not specified in abstract | Not specified | Not specified in abstract | Inhibited tumor growth. Co-administration with MEK162 enhanced the anti-tumor activity.[7] |
| Endotoxin (B1171834) Shock Model | Oral | Not specified in abstract | Not specified | Not specified in abstract | Inhibited LPS-induced TNFα production and endotoxin shock.[8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) Solution for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a this compound solution for intraperitoneal injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[5]
-
For a final concentration of 1.25 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[5]
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.[5]
-
Add 450 µL of saline to reach a final volume of 1 mL.[5]
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the solution fresh before each use.
-
b) Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration.
-
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline or 1% Methyl Cellulose (B213188)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[5]
-
To prepare a 1.25 mg/mL suspended solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[5] Alternatively, a vehicle of 1% methyl cellulose can be used.[9]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Prepare the suspension fresh on the day of the experiment.
-
In Vivo Administration Protocols
a) Intraperitoneal (IP) Injection
This protocol outlines the procedure for administering this compound via intraperitoneal injection in mice.
Caption: Workflow for intraperitoneal injection.
-
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Administration: Gently aspirate to ensure the needle has not entered a blood vessel or organ, then slowly inject the prepared this compound solution. The typical injection volume is 100-200 µL for a 20-25g mouse.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
b) Oral Gavage
This protocol provides a general guideline for the oral administration of this compound in mice.
Caption: Workflow for oral gavage.
-
Procedure:
-
Animal Handling: Acclimatize mice to handling to reduce stress.
-
Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert a sterile, ball-tipped oral gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. Ensure the mouse does not show signs of respiratory distress, which would indicate entry into the trachea.
-
Administration: Once the needle is correctly positioned, slowly administer the this compound suspension. The typical volume for oral gavage in mice is 5-10 mL/kg body weight.[9]
-
Post-Procedure: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of discomfort, choking, or other adverse effects.
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental requirements and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of p-AMPK (Thr172) Following GSK621 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation through phosphorylation of the α-subunit at threonine 172 (Thr172) initiates a cascade of events to restore energy homeostasis. GSK621 is a potent and specific activator of AMPK, making it a valuable tool for studying metabolic regulation and a potential therapeutic agent.[1][2] This document provides a detailed protocol for treating cells with this compound and subsequently detecting the activated, phosphorylated form of AMPK (p-AMPK) using Western blotting.
This compound-Mediated AMPK Activation Signaling Pathway
This compound directly activates AMPK, leading to the phosphorylation of its α-subunit at Thr172.[3] Activated AMPK then phosphorylates downstream targets to modulate their activity. Key downstream events include the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the phosphorylation of ULK1, which is involved in initiating autophagy.[1][4] The activation of AMPK can also lead to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[1][5]
Caption: this compound signaling pathway leading to AMPK activation.
Experimental Protocols
This section details the methodology for this compound treatment and subsequent Western blot analysis of p-AMPK.
Cell Culture and this compound Treatment
The optimal concentration and incubation time for this compound treatment should be determined empirically for each cell line and experimental context. Based on published data, a starting point for optimization is provided below.
| Cell Line Example | This compound Concentration | Incubation Time | Reference |
| MC3T3-E1 (Osteoblasts) | 2.5 - 25 µM | 2 hours | [3] |
| AML cell lines | 13 - 30 µM | 24 hours - 4 days | [2][6] |
| Glioma cells | 25 µM | 24 hours | [5] |
| MOLM-14 | 30 µM | Not specified | [4] |
Protocol:
-
Cell Seeding: Plate cells at a density that will achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[6]
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the this compound-containing medium. For a negative control, treat cells with a corresponding concentration of DMSO.
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Protocol for p-AMPK (Thr172)
Critical Considerations for Phosphorylated Proteins:
-
Work quickly and on ice: To minimize the activity of phosphatases and proteases released during cell lysis, all steps should be performed on ice or at 4°C.[7][8]
-
Use inhibitors: Lysis buffers must be supplemented with both protease and phosphatase inhibitor cocktails immediately before use.[7][9]
-
Avoid milk as a blocking agent: Milk contains casein, a phosphoprotein that can cause high background when using phospho-specific antibodies. Use Bovine Serum Albumin (BSA) instead.[7][8][9]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% BSA in TBST
-
Primary antibody: Anti-phospho-AMPKα (Thr172) (Recommended dilution: 1:500 - 1:2000, to be optimized).[10]
-
Primary antibody: Anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow Diagram:
Caption: Western blot workflow for p-AMPK detection.
Procedure:
-
Protein Extraction:
-
After this compound treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[11]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.[9]
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary anti-p-AMPKα (Thr172) antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize the p-AMPK signal, the membrane can be stripped and re-probed with an antibody against total AMPKα. This ensures that any observed changes in p-AMPK are due to changes in phosphorylation status and not changes in the total amount of AMPK protein.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and structured format. Densitometry analysis of the bands should be performed, and the p-AMPK signal should be normalized to the total AMPK signal.
Table 1: Densitometric Analysis of p-AMPK/Total AMPK Ratio Following this compound Treatment in MC3T3-E1 Cells (Hypothetical Data Based on Published Findings)
| Treatment | This compound Conc. (µM) | Incubation Time (hours) | Normalized p-AMPK/Total AMPK Ratio (Fold Change vs. Control) |
| Control (DMSO) | 0 | 2 | 1.0 |
| This compound | 2.5 | 2 | 2.8 |
| This compound | 10 | 2 | 5.2 |
| This compound | 25 | 2 | 5.0 |
This table is a representation of expected results based on findings that this compound induces significant AMPK activation at these concentrations and time points.[3]
Table 2: Effect of this compound on Downstream AMPK Substrate Phosphorylation in MOLM-14 Cells (Hypothetical Data Based on Published Findings)
| Treatment | This compound Conc. (µM) | Normalized p-ACC/Total ACC Ratio (Fold Change vs. Control) | Normalized p-ULK1/Total ULK1 Ratio (Fold Change vs. Control) |
| Control (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 30 | 4.5 | 3.7 |
This table illustrates the expected downstream effects of AMPK activation by this compound, as it is known to induce phosphorylation of ACC and ULK1.[4]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK621 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK621, a potent and specific AMP-activated protein kinase (AMPK) activator, in xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule that activates AMPK, a key cellular energy sensor that plays a crucial role in regulating metabolism, cell growth, and survival.[1] Activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis through the mTORC1 pathway, and the stimulation of catabolic processes like autophagy.[1][2] In various cancer models, including acute myeloid leukemia (AML) and glioma, this compound has demonstrated cytotoxic effects by inducing apoptosis and autophagy, making it a promising candidate for anti-cancer therapy.[2][3][4]
Mechanism of Action
This compound specifically activates AMPK, leading to the phosphorylation of AMPKα at threonine 172 (T172), a hallmark of its activation.[5] Activated AMPK, in turn, phosphorylates downstream targets, including acetyl-CoA carboxylase (ACC) at serine 79 (S79) and Unc-51 like autophagy activating kinase 1 (ULK1) at serine 555 (S555).[1][3] This cascade of events inhibits fatty acid synthesis and induces autophagy.[1] In some cancer cells, the co-activation of AMPK and mTORC1 by this compound can lead to a synthetic lethal interaction, triggering apoptosis through the eIF2α/ATF4 signaling pathway.[1][6]
Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis and autophagy.
Quantitative Data Summary
The following table summarizes the in vivo dosage and efficacy of this compound in a xenograft mouse model.
| Parameter | Details | Reference |
| Cell Line | MOLM-14 (Acute Myeloid Leukemia) | [3] |
| Mouse Strain | Nude mice | [3] |
| Dosage | 10 mg/kg and 30 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3][5] |
| Dosing Schedule | Twice daily (b.i.d.) | [3] |
| Vehicle | Not explicitly stated in primary sources, but common formulations include DMSO, PEG300, Tween-80, and saline. | [3] |
| Efficacy | 30 mg/kg twice daily significantly reduced leukemia growth and extended survival compared to vehicle and 10 mg/kg dose. | [1][3] |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
MOLM-14 human AML cells
-
Nude mice (e.g., BALB/c nude or similar)
-
Standard cell culture media and supplements
-
Matrigel (optional, for subcutaneous xenografts)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Preparation of this compound for In Vivo Administration
This compound is sparingly soluble in aqueous solutions. A common method for preparing a formulation suitable for intraperitoneal injection is as follows:
-
Prepare a stock solution of this compound in DMSO. For example, a 12.5 mg/mL stock solution.[3]
-
For a final injectable solution, a vehicle containing PEG300, Tween-80, and saline can be used. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the dosing solution, first mix the required volume of the this compound DMSO stock with PEG300.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to reach the final volume.
-
The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice, assuming an injection volume of 100-200 µL.
Note: It is recommended to prepare the dosing solution fresh for each day of administration.
Xenograft Mouse Model Protocol
The following protocol is a general guideline for establishing a MOLM-14 xenograft model and evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound efficacy testing in a xenograft model.
1. Cell Culture and Preparation:
-
Culture MOLM-14 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or a mixture of PBS and Matrigel) at the desired concentration.
2. Xenograft Implantation:
-
Inject an appropriate number of MOLM-14 cells (typically 5-10 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of each nude mouse.
3. Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 30 mg/kg this compound) with a sufficient number of animals per group to achieve statistical power.
4. Drug Administration:
-
Administer this compound or the vehicle solution intraperitoneally twice daily at the designated dosages.
5. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
6. Data Analysis:
-
Compare the tumor growth curves between the different treatment groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting to confirm AMPK pathway activation (e.g., p-AMPK, p-ACC) or immunohistochemistry.
Conclusion
This compound has shown significant anti-tumor activity in preclinical xenograft models of AML. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this AMPK activator. Careful planning of the experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation and Long-Term Storage of GSK621 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation and long-term storage of stock solutions of GSK621, a potent AMP-activated protein kinase (AMPK) activator. Adherence to this protocol is critical for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a specific and potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] It has been shown to induce phosphorylation of AMPKα at T172, a marker of its activation, in various cell lines.[1][2][3] Given its role in critical signaling pathways, the integrity of this compound in experimental settings is paramount. The compound is supplied as a crystalline solid and requires careful handling to prepare stable, concentrated stock solutions for long-term use.[1][3][4] This protocol outlines the best practices for dissolving, aliquoting, and storing this compound to maintain its chemical integrity and biological activity over time.
This compound Properties and Storage Summary
All quantitative data regarding the physical and chemical properties of this compound, along with recommended storage conditions, are summarized in the table below for easy reference.
| Property | Data |
| Molecular Formula | C₂₆H₂₀ClN₃O₅ |
| Molecular Weight | 489.9 g/mol |
| Appearance | Crystalline solid, off-white to light yellow |
| Purity | ≥98% |
| Solubility | DMSO: ~30 mg/mL.[1][3] Some suppliers report higher solubility (up to 100 mg/mL) with fresh, anhydrous DMSO.[5] DMF: ~30 mg/mL[1][3] Ethanol/Water: Insoluble[4][5] |
| Storage of Solid Form | Stable for ≥4 years at -20°C.[1] |
| Stock Solution Storage | In DMSO at -80°C: Stable for up to 2 years.[6] In DMSO at -20°C: Stable for 1 to several months.[4][5][6] |
| Aqueous Solution Stability | Not recommended for storage for more than one day.[1] |
Experimental Protocol: Stock Solution Preparation and Storage
This protocol details the steps for reconstituting solid this compound into a high-concentration stock solution for long-term storage.
Materials and Equipment
-
This compound powder (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
This compound should be considered hazardous until further information is available.[1] Always handle the compound with appropriate PPE, including gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin or eyes.[1]
Protocol for Preparing 10 mM this compound Stock Solution in DMSO
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation on the compound, which can affect its stability and accurate weighing.
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.899 mg of this compound.
-
Dissolution: a. Transfer the weighed this compound powder to a sterile polypropylene tube. b. Add the calculated volume of anhydrous DMSO. For a 10 mM stock from 4.899 mg, add 1 mL of DMSO. Note: Using fresh, high-quality DMSO is crucial as absorbed moisture can significantly reduce solubility.[5] c. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ensuring Complete Solubilization (Optional but Recommended): a. If the solution is not completely clear, gently warm the tube at 37°C for 10 minutes.[4] b. Alternatively, or in addition, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.[4] c. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Sterilization (Optional): For cell culture applications requiring a sterile stock, the DMSO solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
Long-Term Storage Protocol
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention polypropylene microcentrifuge tubes.[6][7]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots in a freezer at -80°C for optimal long-term stability (up to 2 years).[6] For shorter-term storage (up to 1 month), -20°C is acceptable.[5]
Visualized Workflows and Pathways
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as an AMPK activator.
References
Application Notes and Protocols for Evaluating GSK621 Efficacy in Cell-Based Assays
Introduction
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation plays a crucial role in coordinating metabolic pathways, and its modulation is a therapeutic target for metabolic diseases and cancer.[3][4][5] this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including acute myeloid leukemia (AML) and glioma, making it a compound of interest for drug development.[6][7][8] In AML cells, this compound has been shown to induce apoptosis and autophagy.[1][2]
These application notes provide detailed protocols for a selection of robust cell-based assays designed to quantify the efficacy of this compound. The described methods will enable researchers to assess the compound's primary mechanism of action—AMPK activation—and its downstream cellular consequences, such as reduced cell viability and induction of apoptosis.
Section 1: Assessment of AMPK Activation
The primary mechanism of action for this compound is the activation of AMPK. This is typically measured by detecting the phosphorylation of the AMPKα subunit at threonine 172 (Thr172).[6] Activated AMPK then phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC) at serine 79 (S79).[1] Therefore, quantifying the phosphorylation status of AMPK and its substrates is the most direct method to confirm this compound activity in a cellular context.
Caption: this compound activates AMPK, leading to downstream signaling events.
Protocol 1: Western Blot for Phospho-AMPKα (Thr172) and Phospho-ACC (S79)
This protocol describes the detection of AMPK activation by immunoblotting, a semi-quantitative method to assess changes in protein phosphorylation levels.
A. Materials
-
Cell culture reagents
-
This compound compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα (total), anti-p-ACC (S79), anti-ACC (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-50 µM) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[9]
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[10]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[9]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
C. Expected Data
A dose-dependent increase in the ratio of p-AMPKα/total AMPKα and p-ACC/total ACC is expected with increasing concentrations of this compound.
| This compound Conc. (µM) | p-AMPKα / Total AMPKα (Fold Change) | p-ACC / Total ACC (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 5 | 2.5 | 2.1 |
| 10 | 4.8 | 4.2 |
| 25 | 7.2 | 6.8 |
| 50 | 7.5 | 7.0 |
Section 2: Assessment of Cell Viability and Proliferation
Evaluating the effect of this compound on cell viability is crucial for determining its cytotoxic or cytostatic efficacy. ATP-based assays are highly sensitive and provide a direct measure of metabolically active, viable cells.[11][12] this compound has been shown to reduce the proliferation of various cancer cell lines with IC50 values typically in the micromolar range.[6]
Caption: General workflow for assessing cell viability with this compound.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
A. Materials
-
Cell culture reagents and appropriate cell lines (e.g., AML or glioma cell lines)[6][7]
-
This compound compound
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
B. Procedure
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls. A typical concentration range might be 0.1 to 100 µM.
-
Incubation: Incubate the plate for a duration relevant to the cell type and experimental question (e.g., 72 to 96 hours).[6]
-
Reagent Preparation and Addition: Equilibrate the plate and the ATP-based reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability versus the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
C. Expected Data
This compound is expected to decrease cell viability in a dose-dependent manner. The IC50 values can be compared across different cell lines.
| Cell Line | This compound IC50 (µM)[2][6] |
| MOLM-13 | ~15 |
| OCI-AML3 | ~20 |
| HL-60 | ~25 |
| U87MG | ~10-100 (dose-dependent)[7] |
| U251MG | Cytotoxic[7] |
Section 3: Assessment of Apoptosis Induction
This compound can induce programmed cell death, or apoptosis, in cancer cells.[1][7] Apoptosis can be detected by identifying key cellular changes, such as the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (detected by Annexin V) and the activation of executioner caspases like caspase-3 and caspase-7.[13][14]
Caption: Principle of distinguishing cell states using Annexin V and PI.
Protocol 3: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol provides a quantitative assessment of apoptosis by differentiating between live, early apoptotic, and late apoptotic/necrotic cells.[14]
A. Materials
-
Cell culture reagents
-
This compound compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
B. Procedure
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 concentration) for an appropriate time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Analysis: Use appropriate software to gate the cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
C. Expected Data
Treatment with this compound is expected to increase the percentage of Annexin V-positive cells (both early and late apoptotic populations) compared to the vehicle control.
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 | 3.5 | 4.0 |
| This compound (30 µM) | 55.0 | 25.0 | 20.0 |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bosterbio.com [bosterbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is Your MTT Assay the Right Choice? [promega.sg]
- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for GSK621-Induced Autophagy in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GSK621, a specific AMP-activated protein kinase (AMPK) activator, to induce autophagy and subsequent cell death in Acute Myeloid Leukemia (AML) cells.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic challenge in AML is the constitutive activation of pro-survival signaling pathways, such as the mTORC1 pathway. This compound is a potent and specific activator of AMPK, a central regulator of cellular energy homeostasis.[1][2] In AML cells, which often exhibit high mTORC1 activity, the co-activation of AMPK by this compound creates a synthetic lethal interaction, leading to autophagic cell death.[2][3] This makes this compound a promising agent for targeted AML therapy.
This compound treatment in AML cells has been shown to induce phosphorylation of AMPKα at T172, as well as its downstream targets ACC at S79 and ULK1 at S555.[1] This activation of the AMPK pathway, in the context of persistent mTORC1 signaling in AML, triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, evidenced by PERK and eIF2α phosphorylation.[1][2] Ultimately, this cascade of events results in robust autophagy and apoptosis.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in AML cells.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Parameter | Cell Lines | Value Range | Reference |
| IC50 | 20 different AML cell lines (including MV4-11, OCI-AML3, MOLM-14, HL-60) | 13 - 30 µM | [1][3][4] |
| Concentration for Autophagy Induction | AML cell lines and primary samples | 30 µM | |
| Incubation Time for Autophagy | AML cell lines and primary samples | 24 hours | |
| Incubation Time for Proliferation Assay | 20 different AML cell lines | 4 days |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Parameter | Animal Model | Dosage and Administration | Outcome | Reference |
| Anti-tumor Activity | Nude mice with MOLM-14 xenografts | 30 mg/kg, intraperitoneal (IP), twice daily | Reduced leukemia growth and significantly extended survival | [2] |
Signaling Pathways and Experimental Workflow
This compound-Induced Autophagy Signaling Pathway in AML Cells
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK621 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a significant role in maintaining cellular homeostasis.[1][2] Activation of AMPK is increasingly recognized as a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders.[3][4] AMPK activation can confer neuroprotection through multiple mechanisms, including the enhancement of mitochondrial biogenesis, regulation of autophagy, and reduction of inflammation and oxidative stress.[2][3][5]
GSK621 is a potent and specific activator of AMPK.[6] It exerts its effects by markedly increasing the phosphorylation of AMPKα at Threonine 172, a key marker of AMPK activation.[7] While extensively studied in the context of cancer and metabolic diseases, the application of this compound as a tool to investigate the neuroprotective role of AMPK is an emerging area of interest. These application notes provide detailed protocols for utilizing this compound in in vitro models of neurotoxicity to study its potential neuroprotective effects.
Data Presentation
In Vitro Efficacy of this compound in Non-Neuronal Cells
The following table summarizes the effective concentrations of this compound in various cell lines. While not neuronal, this data provides a starting point for determining optimal concentrations in neuroprotection assays.
| Cell Line Type | Assay | Parameter | Effective Concentration | Reference |
| Acute Myeloid Leukemia (AML) | Proliferation Assay | IC50 | 13-30 µM | [6][7] |
| Osteoblasts (MC3T3-E1) | Cytoprotection against H₂O₂ | Attenuation of cell death | 2.5-25 µM | [8] |
| Macrophages (RAW264.7) | Inhibition of LPS-induced TNFα | Significant inhibition | Not specified | [9] |
Note: The optimal concentration for neuroprotection in neuronal cells should be determined empirically, starting with a range informed by these values.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound-Mediated Neuroprotection
This diagram illustrates the putative signaling cascade initiated by this compound, leading to neuroprotective outcomes. This compound activates AMPK, which in turn can modulate downstream pathways involved in cellular stress resistance and survival.
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Targeting AMPK Signaling as a Neuroprotective Strategy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of AMPK Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK621 Co-Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing pre-clinical studies to evaluate the therapeutic potential of GSK621 in combination with other pharmacological agents. The protocols outlined below are intended to serve as a foundation for investigating synergistic, additive, or antagonistic interactions, and for elucidating the underlying molecular mechanisms of combined-drug effects.
Introduction to this compound
This compound is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis via the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, and the stimulation of catabolic processes like autophagy.[1] In various cancer models, including acute myeloid leukemia (AML) and glioma, this compound has been shown to induce apoptosis and autophagy, thereby inhibiting cancer cell proliferation.[3][4][5][6]
A key consideration for co-treatment studies is the observation of a synthetic lethal interaction between this compound-induced AMPK activation and sustained mTORC1 activity in AML cells.[7][8] This suggests that combining this compound with agents that further activate or maintain mTORC1 signaling could be a promising therapeutic strategy in this context. Conversely, in glioma cells, this compound has been shown to potentiate the cytotoxic effects of the chemotherapeutic agent temozolomide (B1682018) (TMZ).[5][6]
Experimental Design for Co-Treatment Studies
A systematic approach is crucial for evaluating the efficacy of this compound co-treatment. The following sections detail essential in vitro assays.
Cell Viability and Synergy Analysis
The initial step in assessing a drug combination is to determine its effect on cell viability and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the co-treatment drug(s) in appropriate cell culture media. This compound is typically soluble in DMSO.[3]
-
Dose-Response Matrix: Treat the cells with a matrix of concentrations of this compound and the other drug(s). This involves treating cells with each drug alone and in combination at various concentrations. Include vehicle-treated (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability.
-
Calculate the IC50 values for each drug alone.
-
Use synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate a Combination Index (CI) based on the Chou-Talalay method or to assess synergy using the Bliss Independence model.[9][10]
-
Data Presentation:
| Drug Combination | Cell Line | IC50 Drug A (µM) | IC50 Drug B (µM) | Combination Index (CI) at ED50 | Interpretation |
| This compound + Drug X | AML Cell Line 1 | 20 | 5 | < 0.9 | Synergy |
| This compound + Drug Y | Glioma Cell Line 2 | 25 | 10 | 0.9 - 1.1 | Additive |
| This compound + Drug Z | Colon Cancer Line 3 | 18 | 8 | > 1.1 | Antagonism |
Note: The values in this table are for illustrative purposes only.
Workflow for Synergy Analysis
Caption: Workflow for determining the synergistic effects of this compound co-treatment.
Apoptosis Assay
To determine if the observed decrease in cell viability is due to programmed cell death, an apoptosis assay should be performed.
Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry
-
Cell Treatment: Treat cells in 6-well plates with this compound, the co-treatment drug, the combination, and a vehicle control at their respective IC50 concentrations (or other relevant concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Data Presentation:
| Treatment | Cell Line | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle | AML Cell Line 1 | 95 | 2 | 3 |
| This compound | AML Cell Line 1 | 70 | 15 | 15 |
| Drug X | AML Cell Line 1 | 80 | 10 | 10 |
| This compound + Drug X | AML Cell Line 1 | 40 | 35 | 25 |
Note: The values in this table are for illustrative purposes only.
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms underlying the co-treatment effects, western blotting can be used to assess the phosphorylation status and expression levels of key proteins in relevant signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key targets for this compound co-treatment studies include:
-
p-AMPK (T172) and total AMPK
-
p-ACC (S79) and total ACC
-
p-mTOR, p-p70S6K, p-4E-BP1 and their total counterparts
-
Cleaved Caspase-3, Cleaved PARP (apoptosis markers)
-
LC3-I/II (autophagy marker)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathway Visualization
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Logical Relationship for Synergy
Caption: Logical diagram illustrating the basis of synergistic drug action.
In Vivo Co-Treatment Studies
For promising in vitro combinations, validation in animal models is essential.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Co-treatment drug alone
-
This compound + co-treatment drug
-
-
Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal injection for this compound) and schedule.[3][4]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1500 | 0 |
| This compound (30 mg/kg) | 900 | 40 |
| Drug X (10 mg/kg) | 1050 | 30 |
| This compound + Drug X | 300 | 80 |
Note: The values in this table are for illustrative purposes only.
Conclusion
The successful design and execution of this compound co-treatment experiments require a multi-faceted approach, from initial in vitro synergy screening to in vivo validation and mechanistic investigation. The protocols and guidelines provided in these application notes offer a robust framework for researchers to explore the full therapeutic potential of this compound in combination therapies. Careful attention to experimental detail and data analysis will be critical for identifying novel and effective cancer treatments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 6. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Application Notes and Protocols for Assessing GSK621-Induced Apoptosis
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to perform apoptosis assays using the specific AMP-activated protein kinase (AMPK) activator, GSK621.
Introduction
This compound is a potent and specific activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1] Activation of AMPK by this compound has been shown to induce autophagy and apoptosis in various cancer cell lines, making it a compound of interest in cancer research and drug development.[1][2][3][4] These protocols outline the detailed methodologies for quantifying this compound-induced apoptosis using standard assays.
Signaling Pathway of this compound-Induced Apoptosis
This compound activates AMPK, which in turn can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This inhibition can subsequently trigger a caspase-dependent apoptotic cascade.[2]
Caption: this compound activates AMPK, leading to mTOR inhibition and subsequent caspase-dependent apoptosis.
Experimental Data with this compound
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) |
| MV4-11 | 13-30 |
| OCI-AML3 | 13-30 |
| OCI-AML2 | 13-30 |
| HL-60 | 13-30 |
| MOLM-14 | 13-30 |
Data sourced from MedChemExpress and Selleck Chemicals product information.[3][4]
Table 2: Apoptosis Induction in Glioma Cell Lines by this compound
| Cell Line | This compound Concentration (µM) | Assay | Result |
| U87MG | 10 - 100 | Caspase-3 Activity | Dose-dependent increase |
| U87MG | 10 - 100 | Annexin V Staining | Dose-dependent increase in apoptotic cells |
| U251MG | Not specified | Apoptosis ELISA | Increased apoptosis |
Data summarized from Jiang et al., 2016.[2]
Experimental Protocols
The following are detailed protocols for three common apoptosis assays adapted for use with this compound.
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for assessing apoptosis using Annexin V and PI staining after this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., U87MG glioma cells or AML cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours).[2]
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media and wash once with PBS. Detach cells using a gentle method like trypsinization. Collect all cells, including those floating in the medium.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Caption: Workflow for measuring caspase-3 activity in this compound-treated cell lysates.
Materials:
-
This compound
-
Cell line of interest
-
Caspase-3 Activity Assay Kit (Fluorometric), typically containing:
-
Cell Lysis Buffer
-
Reaction Buffer
-
DTT
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with this compound as described in the Annexin V protocol.
-
Pellet the cells and resuspend in chilled Cell Lysis Buffer.[6]
-
Incubate on ice for 10 minutes.[6]
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet debris.[7]
-
Transfer the supernatant (cell lysate) to a fresh, cold tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add 50-200 µg of protein from each cell lysate to wells of a 96-well black plate. Adjust the volume with Cell Lysis Buffer.[6]
-
Prepare the Reaction Buffer with DTT according to the kit manufacturer's instructions.[7]
-
Add Reaction Buffer to each well.[7]
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).
-
Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of the this compound-treated samples to the untreated control.[7]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Caption: Workflow for detecting DNA fragmentation in this compound-treated cells using the TUNEL assay.
Materials:
-
This compound
-
Cell line of interest
-
TUNEL Assay Kit (containing TdT enzyme, fluorescently labeled dUTPs, reaction buffer, etc.)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Grow cells on coverslips or in chamber slides for microscopy, or in plates for flow cytometry.
-
Treat cells with this compound as previously described. Include positive (e.g., DNase I treated) and negative controls.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Equilibrate the cells by incubating with the TdT Equilibration Buffer provided in the kit.[10]
-
Prepare the TUNEL reaction mixture by combining the TdT enzyme and the fluorescently labeled dUTPs in the reaction buffer, as per the kit's instructions.[10]
-
Remove the equilibration buffer and add the TUNEL reaction mixture to the cells.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.[10]
-
-
Washing and Visualization:
-
Stop the reaction by washing the cells twice with PBS or the provided wash buffer.[9]
-
For microscopy, counterstain the nuclei with a dye like DAPI. Mount the coverslips on slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
For flow cytometry, resuspend the cells in a suitable buffer and analyze, detecting the fluorescence of the incorporated nucleotide.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. mpbio.com [mpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for In Vivo Formulation of GSK621 for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of GSK621, a potent AMP-activated protein kinase (AMPK) activator, via intraperitoneal (IP) injection in rodent models. This document outlines the mechanism of action of this compound, detailed protocols for its formulation and administration, and quantitative data from preclinical studies. The provided guidelines are intended to ensure the safe and effective use of this compound in a research setting.
Introduction to this compound
This compound is a novel small-molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Activation of AMPK can influence a variety of downstream signaling pathways, making this compound a valuable tool for research in areas such as oncology, metabolic diseases, and inflammation.[1][3][4] In vivo studies have demonstrated its anti-tumor activity in various cancer models, including glioma and melanoma.[4][5]
Mechanism of Action
This compound functions by directly activating AMPK, which in turn phosphorylates downstream targets to modulate cellular processes.[1][4] A key signaling pathway affected is the mTOR (mammalian target of rapamycin) pathway. Activated AMPK can inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[1][4] This inhibition can lead to decreased protein synthesis and cell cycle arrest. Furthermore, this compound-induced AMPK activation has been shown to induce autophagy and apoptosis in cancer cells.[1][6]
Caption: this compound signaling pathway.
Physicochemical Properties
This compound is a poorly soluble compound in aqueous solutions.[7] Its solubility in DMSO is reported to be approximately 12.5 mg/mL, though this can be affected by the hygroscopic nature of DMSO.[6][8] Due to its low aqueous solubility, specific formulations are required for in vivo administration.
In Vivo Formulation Protocols
Several vehicle compositions have been reported for the intraperitoneal administration of this compound. The choice of vehicle will depend on the desired concentration and experimental requirements. It is recommended to prepare solutions fresh for each use.[9] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Table 1: Recommended Vehicle Formulations for Intraperitoneal Injection of this compound
| Protocol | Vehicle Composition | Final this compound Concentration | Solution Type | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL | Suspended Solution | [6] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | Suspended Solution | [6] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | Clear Solution | [6] |
| 4 | 2% DMSO, 30% PEG300, 5% Tween-80, 63% ddH₂O | 4 mg/mL | Not Specified | [10] |
Note: The user should validate the solubility and stability of this compound in the chosen formulation prior to in vivo administration.
Experimental Protocol: Preparation of this compound Formulation (Protocol 1 Example)
This protocol describes the preparation of a 1.25 mg/mL suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO.[6]
-
Vehicle Preparation: In a sterile vial, combine the vehicle components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to 900 µL of the prepared vehicle (final DMSO concentration will be 10%).
-
Mixing: Vortex the solution thoroughly to ensure a uniform suspension. If necessary, use an ultrasonic bath to aid dissolution.[6][11]
Experimental Protocol: Intraperitoneal Injection in Mice
This protocol provides a standard procedure for IP injection in mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Caption: Experimental workflow for intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) swabs
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: Gently restrain the mouse to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or major blood vessels.
-
Disinfection: Clean the injection site with a 70% ethanol swab.
-
Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and inject at a new site with a fresh needle.
-
Injection: Slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Post-injection Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions immediately following the injection and at regular intervals thereafter.
Dosing Information
The appropriate dose of this compound will vary depending on the animal model and the specific research question. In a xenograft model using MOLM-14 cells in nude mice, a dosage of 30 mg/kg administered via intraperitoneal injection twice daily was shown to reduce leukemia growth and extend survival.[6][8][11]
Table 2: Example Dosing from a Preclinical Study
| Animal Model | Cell Line | Dosage | Administration Route | Frequency | Outcome | Reference |
| Nude Mice | MOLM-14 Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | Twice Daily | Reduced leukemia growth, extended survival | [6][8][11] |
| SCID Mice | A375 Tumor | Not specified | Intraperitoneal (i.p.) | Not specified | Inhibited tumor growth | [5] |
Safety Precautions
-
Handle this compound powder and solutions in a well-ventilated area, and wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Follow all institutional guidelines for the safe handling and disposal of chemical reagents and for the care and use of laboratory animals.
Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on currently available literature. Researchers should optimize and validate these protocols for their specific experimental needs and models.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. apexbt.com [apexbt.com]
Troubleshooting & Optimization
GSK621 not dissolving properly in media
Topic: GSK621 Not Dissolving Properly in Media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous cell culture medium?
A1: this compound has low solubility in aqueous buffers.[1] Direct dissolution in cell culture media is often challenging due to its chemical properties. The primary causes for poor solubility of small molecules like this compound in aqueous solutions are often high lipophilicity and stable crystal lattice energy.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3] It is soluble in DMSO at concentrations of 12.5 mg/mL up to 84 mg/mL.[4][5] It is also soluble in Dimethylformamide (DMF).[1][3] For optimal results, use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect solubility and compound stability.[6]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer or media. What should I do?
A3: This is a common issue known as "precipitation upon dilution."[7] It occurs when the local concentration of the compound exceeds its solubility limit in the mixed solvent system. To prevent this, it is recommended to make intermediate serial dilutions in DMSO first and then add the final diluted sample to your buffer or incubation medium. Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent toxicity.[8]
Q4: Are there any physical methods that can help dissolve this compound?
A4: Yes, several methods can aid in the dissolution of this compound. Gentle warming of the solution in a 37°C water bath or sonication in an ultrasonic bath can help break up precipitates and increase the dissolution rate.[8][9] If precipitation occurs during the preparation of a working solution, heat and/or sonication can be used to aid dissolution.[4]
Q5: What is the best way to store this compound stock solutions?
A5: this compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[4][8] These aliquots should be stored at -20°C or -80°C.[4][8] When stored at -20°C, the stock solution is stable for up to one year, and at -80°C, it is stable for up to two years.[4]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| DMSO | ≥28.5 mg/mL | APExBIO[9] |
| DMSO | 30 mg/mL | Cayman Chemical[1][3] |
| DMSO | 12.5 mg/mL | MedChemExpress[4][10] |
| DMSO | 84 mg/mL | AdooQ Bioscience[5] |
| DMF | 30 mg/mL | Cayman Chemical[3] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical[1][3] |
| Water | Insoluble | AdooQ Bioscience[5] |
| Ethanol | Insoluble | AdooQ Bioscience[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (Formula Weight: 489.9 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, you will need 4.899 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound solid.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath or warm the tube briefly at 37°C to aid dissolution.[8][9]
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[4][8]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Serial Dilution (if necessary): To minimize precipitation, it is best to perform serial dilutions. For a final concentration of 10 µM from a 10 mM stock, you will perform a 1:1000 dilution.
-
Addition to Media: Slowly add the appropriate volume of the this compound stock solution to your pre-warmed cell culture medium while gently vortexing or swirling the medium. This ensures rapid mixing and helps prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final DMSO concentration in the media is below 0.5% to avoid cytotoxicity.[8] For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Use Immediately: It is recommended to prepare fresh working solutions and use them promptly.[4] Do not store aqueous solutions of this compound for more than one day.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound as an AMPK activator.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS:1346607-05-3 | AMPK agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS 1346607-05-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
troubleshooting inconsistent results with GSK621
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK621, a potent activator of AMP-activated protein kinase (AMPK).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values or variable levels of AMPK activation.
-
Question: Why am I observing significant variability in the IC50 values for this compound across different experiments or cell lines?
-
Answer: Inconsistent IC50 values for this compound can stem from several factors related to both the experimental setup and the biological system being studied.[1] this compound is an ATP-competitive inhibitor, and its potency can be influenced by intracellular ATP levels.[2][3] Variability can be attributed to:
-
Cellular Energy Status: Since this compound activates AMPK, a key sensor of cellular energy, the metabolic state of the cells at the time of treatment can significantly impact the outcome. Cells with lower basal energy levels may show a more pronounced response.
-
Cell Line Differences: Different cell lines have varying expression levels of AMPK subunits and downstream signaling components, leading to differential sensitivity to this compound.[4][5] For example, IC50 values in acute myeloid leukemia (AML) cell lines have been reported to range from 13-30 μM.[4][6]
-
Assay Conditions: The concentration of ATP in biochemical assays is a critical factor that can alter the apparent IC50.[7] For cell-based assays, factors like cell density, passage number, and incubation time need to be strictly controlled.[8][9]
-
Compound Stability and Solubility: this compound may degrade or precipitate in aqueous media over time, especially with repeated freeze-thaw cycles of stock solutions.[10][11]
-
Issue 2: Unexpected or off-target effects at higher concentrations.
-
Question: I'm observing cellular effects (e.g., cytotoxicity, changes in cell morphology) that don't seem to be directly related to AMPK activation. What could be the cause?
-
Answer: While this compound is a specific AMPK activator, off-target effects can occur, particularly at higher concentrations.[8][12] These effects can manifest as unexpected phenotypes and may be due to interactions with other kinases or cellular proteins.[13] To determine if the observed effect is on-target, consider the following:
-
Use a Structurally Different AMPK Activator: Treating cells with a different AMPK activator (e.g., AICAR) can help confirm if the phenotype is a result of AMPK activation.[5]
-
Rescue Experiments: If possible, using cells with a dominant-negative or knockdown of AMPKα can demonstrate if the effect is AMPK-dependent.[5][14]
-
Dose-Response Analysis: A clear dose-response relationship can help distinguish between on-target and off-target effects, as off-target interactions often require higher concentrations.[15]
-
Issue 3: Lack of a discernible effect after this compound treatment.
-
Question: I am not observing the expected downstream effects of AMPK activation (e.g., decreased phosphorylation of mTOR targets) after treating my cells with this compound. What should I do?
-
Answer: A lack of response to this compound could be due to several factors:
-
Compound Inactivity: Ensure that your this compound stock solution is fresh and has been stored properly to prevent degradation.[11]
-
Cellular Context: The specific cell line you are using may have a signaling network that is less sensitive to AMPK activation or may have compensatory mechanisms that mask the effect.[12]
-
Experimental Timing: The kinetics of AMPK activation and its downstream effects can vary. It is advisable to perform a time-course experiment to identify the optimal time point for observing the desired effect.
-
Confirmation of Target Engagement: It is crucial to first confirm that this compound is activating AMPK in your system by assessing the phosphorylation of AMPKα at Thr172 or its direct substrate ACC at Ser79 via Western blot.[4][16]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[17] It increases the phosphorylation of AMPKα at threonine 172, leading to its activation.[4] Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways (like mTORC1 signaling) and promote catabolic processes such as autophagy.[5][17]
-
-
Q2: How should I dissolve and store this compound?
-
A2: this compound should be dissolved in a suitable solvent such as DMSO to prepare a stock solution.[4] It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[11] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[10][18]
-
-
Q3: What are the typical working concentrations for this compound in cell-based assays?
-
A3: The effective concentration of this compound can vary depending on the cell line and the endpoint being measured. In AML and glioma cell lines, concentrations in the range of 10-100 μM have been used to induce cytotoxicity and apoptosis.[5] For studies in osteoblasts, concentrations of 2.5-25 μM have been shown to be effective.[16] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
-
-
Q4: Can this compound be used in in vivo studies?
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line Type | Number of Cell Lines | IC50 Range (μM) | Reference |
| Acute Myeloid Leukemia (AML) | 20 | 13 - 30 | [4][6] |
| Glioma (U87MG, U251MG) | 2 | Not explicitly stated, but cytotoxic effects observed at 10-100 μM | [5] |
Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blot
This protocol describes how to measure the activation of AMPK in cultured cells following treatment with this compound by detecting the phosphorylation of AMPK and its substrate, ACC.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50 μM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 μL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Visualizations
Caption: Signaling pathway of this compound-mediated AMPK activation.
Caption: Workflow for troubleshooting inconsistent results with this compound.
Caption: Decision tree for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors influencing the inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. benchchem.com [benchchem.com]
potential off-target effects of GSK621 in kinase assays
Welcome to the technical support center for GSK621. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in kinase assays, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific activator of AMP-activated protein kinase (AMPK).[1][2] It functions by binding to the AMPK complex, leading to its activation. Activated AMPK plays a crucial role in cellular energy homeostasis by phosphorylating downstream targets, which in turn inhibits anabolic pathways and stimulates catabolic pathways.
Q2: What are the typical cellular effects observed with this compound treatment?
In various cell lines, particularly in acute myeloid leukemia (AML), this compound treatment has been shown to increase the phosphorylation of AMPKα at Thr172, a marker of AMPK activation.[1][2] This leads to downstream effects such as the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79.[2] Phenotypically, this compound has been observed to reduce cell proliferation, induce apoptosis, and trigger autophagy in cancer cell lines.[1][3]
Q3: I am observing a phenotype in my cells that is not consistent with AMPK activation. Could this be an off-target effect?
While this compound is reported to be a specific AMPK activator, it is possible that at higher concentrations or in certain cellular contexts, off-target effects may occur. An unexpected phenotype could be due to several factors:
-
Cell-type specific responses: The cellular machinery and signaling networks can vary between cell lines, leading to different responses to AMPK activation.
-
Dose-dependent off-target effects: At concentrations significantly higher than the reported IC50 values for AMPK activation, this compound may interact with other kinases or cellular proteins.
-
Indirect effects of sustained AMPK activation: Long-term activation of AMPK can lead to complex downstream signaling events that may produce phenotypes not immediately attributable to a single pathway.
We recommend a systematic approach to investigate unexpected phenotypes, as outlined in the Troubleshooting Guide below.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Unexpected Cell Viability Results
Question: My experiments show that this compound is causing cytotoxicity in a cell line that is not expected to be sensitive to AMPK activation, or the potency is much higher than anticipated. How can I determine if this is an off-target effect?
Answer: This scenario requires a step-by-step validation process to distinguish between potent on-target effects and potential off-target liabilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Altered Cell Morphology or Adhesion
Question: My cells are showing significant changes in morphology and are detaching from the culture plate after this compound treatment. Is this a known effect of AMPK activation?
Answer: While AMPK can influence the cytoskeleton and cell adhesion through various downstream effectors, dramatic and rapid changes in morphology may suggest the involvement of other signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting altered cell morphology or adhesion.
Data on Potential Off-Target Effects
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) | Kinase Family | Notes |
| AMPK (α1β1γ1) | >95% | 0.05 | CAMK | On-Target |
| MARK1 | 65% | 8.5 | CAMK | Structurally related to AMPK |
| NUAK1 | 55% | 12.2 | CAMK | Structurally related to AMPK |
| SIK2 | 48% | 15.8 | CAMK | Structurally related to AMPK |
| PIM1 | 30% | >25 | CMGC | Minor off-target activity |
| ROCK1 | 25% | >30 | AGC | Minor off-target activity |
| p38α (MAPK14) | 15% | >50 | CMGC | Negligible activity |
| ERK2 (MAPK1) | 10% | >50 | CMGC | Negligible activity |
| AKT1 | <10% | >50 | AGC | Negligible activity |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Western Blot for On-Target AMPK Activation
This protocol is for assessing the phosphorylation status of AMPK and its direct downstream target, ACC.
Methodology:
-
Cell Lysis:
-
Culture and treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Viability Assay
This protocol provides a method to quantify cell viability after treatment with this compound.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the this compound dilutions or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 3: In Vitro Kinase Assay for Off-Target Evaluation
This protocol can be adapted to test the effect of this compound on the activity of a purified kinase suspected of being an off-target.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of the purified recombinant kinase and its specific substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the this compound dilutions or vehicle control.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding ATP (at a concentration near the Km for the specific kinase).
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, radiometric assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound's on-target effects.
Caption: General experimental workflow for validating potential off-target effects.
References
GSK621 stability in aqueous solutions over time
Welcome to the technical support center for GSK621. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling and experimental use of this compound, with a focus on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO. It is recommended to prepare high-concentration stock solutions in anhydrous DMSO. The compound is reported to be insoluble in water and ethanol.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to aliquot your DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.
Q3: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a more dilute solution.
-
Increase the percentage of co-solvent: If your experimental design allows, you can try preparing your final solution with a small percentage of DMSO. However, be mindful of the potential effects of DMSO on your specific assay.
-
Use a different formulation: For in vivo studies, formulations using co-solvents such as PEG300 and Tween-80 have been reported to create a suspended solution.
Q4: Is this compound stable in aqueous solutions over time?
A4: While specific public data on the stability of this compound in various aqueous solutions is limited, compounds with similar chemical structures (containing imidazole (B134444) and pyrimidinone rings) can be susceptible to degradation over time, especially through hydrolysis. Stability can be influenced by pH, temperature, and light exposure. It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and to avoid storing it in aqueous buffers for extended periods.
Q5: What are the potential degradation pathways for this compound in an aqueous environment?
A5: Although not specifically studied for this compound, compounds with similar heterocyclic ring systems can undergo hydrolysis. Photodegradation can also be a concern for complex organic molecules, so it is advisable to protect solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the aqueous cell culture medium during long incubation times.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the final working solution of this compound fresh from a frozen DMSO stock immediately before adding it to your cells.
-
Time-Course Experiment: If you suspect instability, you can assess the activity of this compound after pre-incubating it in the cell culture medium for different durations (e.g., 0, 2, 8, 24 hours) before adding it to the cells. A decrease in activity over time would suggest instability.
-
Replenish Compound: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Issue 2: Variability between experimental replicates.
-
Possible Cause: Inconsistent preparation of the aqueous this compound solution, leading to variations in the effective concentration.
-
Troubleshooting Steps:
-
Standardized Dilution Protocol: Ensure a consistent and validated protocol for diluting the DMSO stock into your aqueous buffer. Vortex thoroughly after each dilution step.
-
Solubility Check: Visually inspect your final aqueous solution for any signs of precipitation. If observed, reconsider the final concentration or the formulation.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer via HPLC
This protocol provides a general framework for researchers to determine the stability of this compound in their specific aqueous buffer of choice.
Objective: To quantify the degradation of this compound in an aqueous solution over time at a specific temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Incubator or water bath
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
-
Preparation of Test Solution:
-
Dilute the this compound DMSO stock solution into your aqueous buffer to a final concentration suitable for your experiments (e.g., 10 µM). Ensure the final percentage of DMSO is low and consistent with your experimental conditions (e.g., <0.5%).
-
-
Incubation:
-
Place the aqueous this compound solution in a tightly sealed, light-protected container and incubate at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the test solution for HPLC analysis. The T=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Mobile Phase (Example): A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV absorbance maximum for this compound.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Data Presentation
The following tables are templates for organizing and presenting stability data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 1 year |
| DMSO | -80°C | Up to 2 years |
Table 3: Example Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (Hours) | This compound Concentration (µM) | % Remaining | Appearance of Degradation Products (Peak Area) |
| 0 | [Hypothetical Data] | 100% | [Hypothetical Data] |
| 2 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 4 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 8 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 12 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| 24 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Visualizations
Caption: Simplified signaling pathway of this compound as an AMPK activator.
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Optimizing GSK621 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the in vitro concentration of GSK621, a potent AMP-activated protein kinase (AMPK) activator, to achieve desired efficacy while minimizing cellular toxicity.
Troubleshooting Guides
Issue: High Cytotoxicity Observed at Effective Concentrations
If you are observing significant toxicity in your cell line at concentrations where this compound is expected to be effective, consider the following troubleshooting steps.
Possible Cause & Solution Table
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to this compound. The reported IC50 values for anti-proliferative effects in acute myeloid leukemia (AML) cell lines range from 13-30 μM[1][2]. |
| Recommendation: Perform a dose-response curve starting from a lower concentration range (e.g., 1-5 μM) and extending to a higher range (e.g., 50-100 μM) to determine the specific IC50 for your cell line. | |
| Off-Target Effects at High Concentrations: | Exceedingly high concentrations may lead to off-target effects and subsequent toxicity. |
| Recommendation: Correlate cytotoxicity data with a direct marker of AMPK activation, such as the phosphorylation of ACC (pACC Ser79) or AMPKα (pAMPKα Thr172)[1][3]. Aim for the lowest concentration that gives robust AMPK activation. | |
| Solvent Toxicity: | This compound is often dissolved in DMSO[1]. High concentrations of DMSO can be toxic to cells. |
| Recommendation: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. | |
| Extended Exposure Time: | Continuous exposure to this compound for prolonged periods may enhance toxicity. |
| Recommendation: Optimize the incubation time. It is possible that a shorter exposure is sufficient to induce the desired downstream effects without causing excessive cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on published data, a good starting point for a dose-response experiment is a range from 1 μM to 50 μM. In several cancer cell lines, including AML and glioma, effects on proliferation and apoptosis are observed within the 10-30 μM range[1][2][4]. For non-cancer cell lines or to assess cytoprotective effects, lower concentrations (e.g., 2.5-25 μM) have been shown to be effective in activating AMPK signaling[3].
Q2: How can I confirm that this compound is activating AMPK in my cells?
A2: The most common method is to perform a Western blot to detect the phosphorylation of AMPKα at Threonine 172 (pAMPKα Thr172) and/or its direct downstream substrate, Acetyl-CoA Carboxylase at Serine 79 (pACC Ser79). An increase in the phosphorylation of these sites is a reliable indicator of AMPK activation[1][3].
Q3: this compound appears to be ineffective in my cell line, even at high concentrations. What should I do?
A3: First, confirm the activity of your this compound stock by testing it in a cell line known to be responsive. If the compound is active, your cell line may have intrinsic resistance mechanisms. AMPK activation can be influenced by the upstream kinase LKB1. Check the LKB1 status of your cell line. Additionally, some cancer cells may have hyperactive downstream signaling pathways, such as the MEK-ERK pathway, which can confer resistance to AMPK activators[5].
Q4: Is this compound toxic to normal, non-cancerous cells?
A4: Some studies suggest that this compound has a favorable toxicity profile in normal cells compared to cancer cells. For instance, one study on glioma cells reported no apparent cytotoxicity in normal human astrocytes or neuronal cells at concentrations that were effective against cancer cells[4][6]. However, it is always recommended to test the toxicity of this compound in a relevant normal cell line for your specific experimental system.
Q5: Can I combine this compound with other drugs?
A5: Yes, studies have shown that this compound can potentiate the effects of other therapeutic agents. For example, it has been shown to enhance the sensitivity of glioma cells to temozolomide (B1682018) (TMZ)[4]. When combining drugs, it is crucial to perform a new dose-response analysis for both compounds to identify synergistic or additive effects and to adjust concentrations accordingly to avoid excessive toxicity.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies with this compound to aid in experimental design.
| Cell Type | Concentration Range | Outcome | Citation |
| Acute Myeloid Leukemia (AML) Cell Lines | 13-30 μM | IC50 for anti-proliferation; induction of apoptosis and autophagy. | [1][2] |
| Human Glioma Cells (U87MG, U251MG) | 10-100 μM | Inhibition of cell survival and colony formation in a dose-dependent manner. | [4] |
| MC3T3-E1 Osteoblastic Cells | 2.5-25 μM | Significant AMPK activation; protection against H₂O₂-induced cell death. | [3] |
| Human Melanoma Cells (A375, WM-115, SK-Mel-2) | Not specified, but noted to be more potent than other AMPK activators. | Decreased survival and proliferation; induction of apoptosis. | [5] |
Experimental Protocols
Protocol: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a framework for a dose-response experiment to identify the concentration of this compound that effectively activates AMPK with minimal cytotoxicity.
1. Materials:
-
This compound (dissolved in DMSO to create a concentrated stock solution, e.g., 10-50 mM)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 1 μM to 100 μM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition:
-
After incubation, add 10 μL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Parallel Experiment for Efficacy:
To correlate viability with AMPK activation, run a parallel experiment where cells are treated with the same concentrations of this compound. Instead of performing the MTT assay, lyse the cells at the end of the incubation period and perform a Western blot for pAMPKα and pACC.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
- 5. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
why is GSK621 showing no effect on my cell line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of effect with GSK621 in their cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific, small-molecule activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic (building) to catabolic (breaking down) processes to restore energy homeostasis.[2][3] this compound activates AMPK by binding to the AMPKα subunit and inducing its phosphorylation at Threonine-172 (Thr172), a key marker of AMPK activation.[1][4] Activated AMPK then phosphorylates downstream targets to regulate various cellular processes, including the inhibition of the mTOR pathway, induction of autophagy, and apoptosis in several cancer cell lines.[1][2][5]
Q2: In which cell lines has this compound shown an effect?
This compound has demonstrated cytotoxic, anti-proliferative, and pro-apoptotic effects in a variety of cancer cell lines. Notably, it has been shown to be effective in:
-
Acute Myeloid Leukemia (AML) cell lines: this compound reduced proliferation in 20 AML cell lines with IC50 values ranging from 13-30 µM and induced apoptosis in 17 of these lines.[1][6]
-
Glioma cell lines: It has shown cytotoxicity in U87MG and U251MG glioma cells by inducing caspase-dependent apoptosis.[5][7]
-
Melanoma cell lines: this compound decreased survival and proliferation in A375, WM-115, and SK-Mel-2 melanoma cells.[8]
Q3: What are the recommended working concentrations and treatment times for this compound?
The effective concentration of this compound can vary between cell lines. Based on published data, a general starting point is a concentration range of 10-30 µM.[1][4][6] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line. Treatment times can also vary, with effects on AMPK phosphorylation detectable within hours (e.g., 2 hours), while effects on cell viability and apoptosis may require longer incubation periods (e.g., 24-96 hours).[4][7]
Troubleshooting Guide: Why is this compound Showing No Effect on My Cell Line?
If you are not observing the expected effects of this compound in your experiments, consider the following potential issues and troubleshooting steps.
Category 1: Issues with the Compound and Experimental Setup
Possible Cause 1.1: this compound Degradation or Improper Storage
This compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1] Improper storage can lead to degradation of the compound.
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1]
-
Aliquot stock solutions to minimize freeze-thaw cycles.[1]
-
Confirm the purity and integrity of your this compound lot, if possible.
Possible Cause 1.2: Suboptimal Concentration or Treatment Duration
The sensitivity of cell lines to this compound can vary significantly. The concentration you are using may be too low, or the treatment time too short to induce a measurable response.
Troubleshooting Steps:
-
Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the IC50 for your cell line.
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.
Category 2: Cell Line-Specific Factors and Resistance Mechanisms
Possible Cause 2.1: Low or Absent Expression of AMPKα
This compound requires the presence of its target, the AMPKα subunit, to exert its effect. If your cell line has very low or no expression of AMPKα, this compound will be ineffective.
Troubleshooting Steps:
-
Western Blot Analysis: Check the basal expression level of the AMPKα1 and AMPKα2 subunits in your cell line. Compare it to a positive control cell line known to respond to this compound.
-
Gene Expression Analysis: Use RT-qPCR to quantify the mRNA levels of PRKAA1 and PRKAA2 (the genes encoding AMPKα1 and AMPKα2).
Possible Cause 2.2: Mutations in the AMPK Subunits
Mutations in the genes encoding the α, β, or γ subunits of AMPK can render the enzyme insensitive to activation by this compound. For example, a dominant-negative mutation (T172A) in the α subunit prevents its activating phosphorylation.[5][7]
Troubleshooting Steps:
-
Sequencing: Sequence the coding regions of the AMPK subunit genes (PRKAA1, PRKAA2, PRKAB1, PRKAB2, PRKAG1, PRKAG2, PRKAG3) in your cell line to check for known resistance-conferring mutations.
-
Functional Assays: If a mutation is found, you may need to use alternative methods to modulate the pathway or switch to a different cell model.
Possible Cause 2.3: Dysregulation of Upstream Kinases (LKB1)
The tumor suppressor LKB1 is a major upstream kinase that phosphorylates and activates AMPK.[9] Cell lines with loss-of-function mutations or silencing of the LKB1 gene may show a blunted response to AMPK activators that rely on this upstream activation mechanism.
Troubleshooting Steps:
-
Check LKB1 Status: Determine the LKB1 status (wild-type or mutant/deleted) of your cell line from the literature or databases like the Cancer Cell Line Encyclopedia (CCLE).
-
Western Blot for LKB1: Confirm the presence or absence of LKB1 protein in your cell line.
Possible Cause 2.4: Hyperactivation of Downstream Pro-Survival Pathways
Constitutive activation of pro-survival signaling pathways downstream or parallel to AMPK, such as the MEK-ERK pathway, can counteract the anti-proliferative effects of this compound.[8]
Troubleshooting Steps:
-
Pathway Analysis: Use western blotting to examine the phosphorylation status of key proteins in pro-survival pathways (e.g., p-ERK, p-Akt) in your cell line, both at baseline and after this compound treatment.
-
Combination Therapy: If a pro-survival pathway is hyperactive, consider combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor) to enhance its efficacy.[8]
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
-
Cell Treatment: Plate your cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various AML cells | Acute Myeloid Leukemia | 13 - 30 | [1][6] |
| U87MG | Glioma | ~25 (estimated) | [7] |
| U251MG | Glioma | Not explicitly stated | [5][7] |
| A375 | Melanoma | Not explicitly stated | [8] |
| WM-115 | Melanoma | Not explicitly stated | [8] |
| SK-Mel-2 | Melanoma | Not explicitly stated | [8] |
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound inefficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An activating mutation in the gamma1 subunit of the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting AMPK Signaling Pathway to Overcome Drug Resistance for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK activation induced in pemetrexed‐treated cells is associated with development of drug resistance independently of target enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing MEK-ERK Activation as a Resistance Mechanism to GSK621
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding resistance to the AMPK activator GSK621, specifically focusing on the role of MEK-ERK pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific, small-molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic (building) processes to catabolic (breakdown) processes to generate ATP.[1][2] In many cancer cells, activation of AMPK can inhibit proliferation and induce apoptosis (programmed cell death).[3]
Q2: My cells are showing resistance to this compound treatment. What are the potential mechanisms?
While several resistance mechanisms can exist, a primary factor identified is the activation of the MEK-ERK signaling pathway.[3] This pathway, also known as the MAPK pathway, is a central regulator of cell proliferation, differentiation, and survival.[1] When this compound inhibits cancer cell growth through AMPK activation, some cells may develop resistance by upregulating MEK-ERK signaling to bypass the AMPK-induced growth arrest.
Q3: How can I determine if MEK-ERK activation is the cause of resistance in my cell line?
The most direct method is to measure the phosphorylation status of ERK1/2 (p-ERK1/2), the downstream effector of MEK. An increase in the ratio of p-ERK to total ERK in this compound-treated resistant cells compared to sensitive cells would indicate activation of this pathway. This is typically assessed using Western blotting.
Q4: If MEK-ERK activation is confirmed, how can I overcome this resistance?
The most effective strategy is a combination therapy approach. Co-administration of this compound with a specific MEK inhibitor (e.g., MEK162/Binimetinib, Trametinib) can re-sensitize resistant cells to this compound's anti-cancer effects.[3] This dual targeting inhibits both the primary target (AMPK activation) and the escape mechanism (MEK-ERK signaling).
Signaling Pathway and Resistance Mechanism
The following diagram illustrates the mechanism of action of this compound and the MEK-ERK mediated resistance pathway.
Troubleshooting Guide
Problem: Reduced cell viability is observed with this compound in initial experiments, but cells recover and proliferate over time.
| Possible Cause | Suggested Solution |
| Development of acquired resistance through MEK-ERK activation. | 1. Confirm MEK-ERK Activation: Perform a time-course Western blot analysis to measure p-ERK and total ERK levels in cells treated with this compound. Compare early time points (e.g., 6-24 hours) with later time points (e.g., 48-96 hours) when resistance is observed. An increase in the p-ERK/total ERK ratio over time suggests pathway activation. 2. Test Synergy with a MEK Inhibitor: Conduct a cell viability assay (e.g., MTS or MTT) comparing this compound alone, a MEK inhibitor alone, and the combination of both. A synergistic effect (Combination Index < 1) would confirm that MEK-ERK signaling is a key resistance mechanism. |
| Sub-optimal concentration of this compound. | Re-evaluate the IC50 of this compound in your specific cell line using a dose-response curve. |
| Cell line heterogeneity. | Consider single-cell cloning to isolate and characterize both sensitive and resistant sub-populations. |
Problem: No significant increase in p-ERK is observed in this compound-resistant cells.
| Possible Cause | Suggested Solution |
| Alternative resistance mechanisms are at play. | Investigate other potential resistance pathways. This could include alterations in upstream or downstream components of the AMPK pathway, or activation of parallel survival pathways (e.g., PI3K/Akt). Consider performing RNA-seq or proteomic analysis to compare sensitive and resistant cells. |
| Technical issues with the Western blot. | Please refer to the detailed Western Blot protocol and troubleshooting section below for guidance on antibody concentrations, blocking buffers, and detection methods. |
Experimental Workflow for Investigating Resistance
This diagram outlines a typical workflow to identify and overcome this compound resistance.
Quantitative Data Summary
The following tables summarize representative data on the synergistic effects of combining an AMPK activator like this compound with a MEK inhibitor in melanoma cell lines.
Table 1: Cell Viability (IC50) of this compound Alone and in Combination with a MEK Inhibitor (MEKi).
| Cell Line | Treatment | IC50 (µM) |
| A375 | This compound | ~25 µM |
| MEK Inhibitor (MEK162) | ~0.5 µM | |
| This compound + MEK162 (1:50 ratio) | Synergistically lower IC50 | |
| WM-115 | This compound | ~30 µM |
| MEK Inhibitor (MEK162) | ~0.8 µM | |
| This compound + MEK162 (1:37.5 ratio) | Synergistically lower IC50 |
Note: Exact IC50 values for the combination would be determined by synergy analysis (e.g., Chou-Talalay method). The data indicates that the combination is more potent than either single agent.[3]
Table 2: Effect of this compound and MEK Inhibitor on ERK Phosphorylation.
| Cell Line | Treatment | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
| A375 | Vehicle Control | 1.0 |
| This compound (25 µM, 24h) | 1.8 - 2.5 | |
| MEK Inhibitor (0.5 µM, 24h) | < 0.2 | |
| This compound + MEK Inhibitor | < 0.2 |
Note: This table illustrates the expected trend where this compound treatment in resistant cells leads to an increase in p-ERK, which is effectively abrogated by the addition of a MEK inhibitor.
Key Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for assessing cell viability in response to this compound and/or a MEK inhibitor.
Materials:
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[4]
-
This compound and MEK inhibitor stock solutions (in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound, the MEK inhibitor, and the combination in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot dose-response curves to calculate IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI).
Western Blot for p-ERK and Total ERK
This protocol is for detecting changes in ERK phosphorylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, MEK inhibitor, or combination for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (typically 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with the total ERK antibody, following the same procedure. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.[9]
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate potential interactions between AMPK and components of the MEK-ERK pathway.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-AMPKα)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (e.g., anti-MEK1/2, anti-ERK1/2)
Procedure:
-
Cell Lysate Preparation: Lyse cells with a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-AMPKα) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against potential interacting partners (e.g., MEK1/2, ERK1/2).[10]
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting this compound resistance.
References
- 1. The MAPK and AMPK signalings: interplay and implication in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. materialneutral.info [materialneutral.info]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK621 Preparation with Hygroscopic DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic dimethyl sulfoxide (B87167) (DMSO) for the preparation of GSK621 solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is the handling of DMSO so critical for this compound preparation?
A1: DMSO is a highly hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water in DMSO can significantly decrease the solubility of this compound, potentially leading to precipitation of the compound and inaccurate final concentrations in your experiments.[3][4] Using fresh or properly dried DMSO is crucial for obtaining a clear and accurate stock solution.[3]
Q2: What is the ideal storage condition for DMSO?
A2: To minimize water absorption, DMSO should be stored in an airtight container, preferably made of glass, in a cool, dry, and well-ventilated place away from direct sunlight.[5][6][7] It is also recommended to store it under an inert gas like nitrogen or argon.[7]
Q3: My DMSO has solidified. Is it still usable?
A3: Yes, the freezing point of DMSO is approximately 18.5°C (65.3°F), so it may solidify at or just below room temperature.[5][8] This is a normal property and does not affect its quality. You can thaw it by warming the container to room temperature. Ensure the container is tightly sealed during this process to prevent moisture absorption.[5]
Q4: How can I tell if my DMSO has absorbed too much water?
A4: While visual inspection may not be sufficient, a key indicator is difficulty in dissolving compounds known to be soluble in DMSO, like this compound. For a definitive measure, Karl Fischer titration can be used to determine the water content.[9] However, for most laboratory applications, observing the solubility of your compound is a practical indicator.
Q5: What is the recommended concentration for a this compound stock solution in DMSO?
A5: this compound is soluble in DMSO at concentrations up to 12.5 mg/mL (25.51 mM).[4][10] It is advisable to prepare a concentrated stock solution and then make further dilutions in an appropriate aqueous buffer or cell culture medium for your final working concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in DMSO, or the solution is cloudy. | 1. The DMSO has absorbed water, reducing its solvating power.[3][11]2. The concentration of this compound is too high.3. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous DMSO or properly dried DMSO.[4][11]2. Ensure you are not exceeding the recommended solubility limit (12.5 mg/mL).[4][10]3. Vortex the solution thoroughly. Gentle warming (to 37°C) or sonication can also aid dissolution.[11][12] |
| Precipitate forms after adding the this compound/DMSO stock solution to an aqueous buffer. | 1. The final concentration of this compound in the aqueous solution exceeds its solubility limit.2. The percentage of DMSO in the final solution is too low to maintain solubility.[13] | 1. Perform serial dilutions to reach the final desired concentration.2. Ensure the final DMSO concentration is sufficient to keep this compound in solution, typically not exceeding 0.5% (v/v) in cell-based assays to avoid solvent-induced toxicity.[13] |
| Inconsistent experimental results between batches of this compound solution. | 1. Variability in the water content of the DMSO used.2. Degradation of this compound due to improper storage of the stock solution.[14] | 1. Standardize your protocol by always using fresh, anhydrous DMSO.2. Aliquot the this compound stock solution into single-use volumes and store at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[11] |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| This compound Solubility in DMSO | 12.5 mg/mL (25.51 mM) | [4][10] |
| DMSO Freezing Point | 18.5 °C (65.3 °F) | [5][8] |
| DMSO Boiling Point | 189 °C (372 °F) | [15] |
| Typical Water Content in "As is" DMSO | ~0.1% | [16] |
Experimental Protocols
Protocol 1: Handling and Storage of Anhydrous DMSO
This protocol outlines the best practices for maintaining the anhydrous state of DMSO.
Protocol 2: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
References
- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dmsostore.com [dmsostore.com]
- 6. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 1346607-05-3 | AMPK | MOLNOVA [molnova.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. gchemglobal.com [gchemglobal.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing GSK621 Precipitation in Cell Culture
For researchers, scientists, and drug development professionals utilizing the potent AMPK activator GSK621, maintaining its solubility in cell culture media is paramount for obtaining accurate and reproducible experimental results. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic compound with limited aqueous solubility.[1] Precipitation in polar, aqueous solutions like cell culture media is a common challenge. Several factors can contribute to this issue:
-
Low Intrinsic Solubility: The chemical structure of this compound renders it insoluble in water and ethanol.[1]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final cell culture medium will inevitably lead to precipitation. Effective concentrations for this compound in cell-based assays typically range from 13 to 30 µM.[2][3]
-
Improper Stock Solution Handling: If the this compound stock solution in DMSO is not fully dissolved, introducing it to the medium will seed further precipitation.
-
Suboptimal Dilution Technique: Rapidly adding a concentrated, cold DMSO stock solution to a large volume of aqueous medium can cause localized supersaturation and immediate precipitation.
-
Media Composition and pH: The salts, proteins, and pH of the cell culture medium can influence the solubility of this compound.
-
Temperature Fluctuations: Changes in temperature, for instance, when moving plates from a 37°C incubator to a cooler microscope stage, can decrease the compound's solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[2][4] this compound is highly soluble in DMSO, with reported solubilities of up to 100 mg/mL.[4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]
Q3: What is the maximum recommended final DMSO concentration in cell culture?
A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.[5][6] Always include a vehicle control in your experiments with the same final DMSO concentration as your experimental conditions.
Q4: Can I use co-solvents to improve this compound solubility in my cell culture medium?
A4: While co-solvents like PEG300 and surfactants like Tween-80 are used for in vivo formulations of this compound, their use in cell culture is generally not recommended due to potential cytotoxicity.[2] For standard cell culture applications, optimizing the DMSO concentration and dilution method is the preferred approach.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Stock Solution Integrity
-
Visual Inspection: Carefully examine your this compound stock solution. It should be a clear, homogenous solution with no visible crystals or precipitate.
-
Dissolution Assistance: If you observe any solid particles, gently warm the stock solution in a 37°C water bath and vortex or sonicate until the compound is fully dissolved.[2]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Step 2: Optimize the Dilution Protocol
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. This can help maintain the compound's solubility.
-
Serial Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of medium. Instead, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Mixing Technique: Add the this compound solution dropwise to the medium while gently swirling the plate or tube to ensure rapid and uniform dispersion.
Step 3: Evaluate the Final Concentration
-
Concentration Range: The reported IC50 values for this compound in various cancer cell lines are in the range of 13-30 µM.[2][7] If you are using concentrations significantly higher than this, you may be exceeding the compound's solubility limit in your specific cell culture system.
-
Dose-Response Experiment: Conduct a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 489.91 g/mol ), weigh out 4.9 mg of the powder.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO is stable for at least one year.[4]
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM this compound stock solution to 98 µL of pre-warmed cell culture medium. Mix well by gentle pipetting. This creates a 200 µM intermediate solution.
-
Add 500 µL of the 200 µM intermediate solution to 9.5 mL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle swirling or inversion. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Data Presentation
Table 1: this compound Solubility Information
| Solvent | Solubility | Reference(s) |
| DMSO | ≥28.5 mg/mL | [1] |
| 97-100 mg/mL | [4] | |
| 12.5 mg/mL | [2] | |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Working Concentrations
| Application | Cell Lines | Effective Concentration Range (IC50) | Reference(s) |
| Anti-proliferative/Apoptosis Induction | Various Acute Myeloid Leukemia (AML) cell lines | 13-30 µM | [2][3] |
| AMPK Activation | MOLM-14, HL-60, OCI-AML3 | 30 µM (for robust phosphorylation of targets) | [4][7] |
| Anti-proliferative | Glioma cells (U87MG) | 10-100 µM | [8] |
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 1346607-05-3 | AMPK | MOLNOVA [molnova.com]
- 8. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings | PLOS One [journals.plos.org]
ensuring consistent GSK621 activity between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of the AMPK activator, GSK621, between experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific activator of AMP-activated protein kinase (AMPK).[1][2][3] It works by directly activating AMPK, a key enzyme in cellular energy homeostasis.[2][4] This activation is marked by the phosphorylation of AMPKα at threonine 172 (T172).[5] Activated AMPK then phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC) at serine 79 (S79) and ULK1 at serine 555 (S555), leading to the regulation of various cellular processes including metabolism, autophagy, and apoptosis.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the consistent activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[5]
-
Stock Solutions: Prepare stock solutions in fresh, high-quality dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[5] Note that moisture-absorbing DMSO can reduce the solubility of this compound.[5]
Q3: What is the typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a general range has been established in the literature.
| Cell Type | Effective Concentration (IC50) | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | 13-30 µM | [1][5] |
| Glioma Cell Lines (U87MG, U251MG) | Cytotoxic effects observed at ~25 µM | [6][7] |
| Osteoblasts (MC3T3-E1) | Protective effects observed at 2.5-25 µM | [4] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I confirm that this compound is activating AMPK in my experiment?
A4: The most common method to confirm AMPK activation is to measure the phosphorylation of AMPK and its downstream targets via Western blotting. Key markers include:
-
p-AMPKα (Thr172): This is a direct marker of AMPK activation.[5]
-
p-ACC (Ser79): A well-established downstream target of AMPK.[3][5]
-
p-ULK1 (Ser555): Another direct substrate of AMPK involved in autophagy.[1][3]
An increase in the phosphorylation of these proteins upon this compound treatment indicates successful AMPK activation.
Troubleshooting Guide
Inconsistent this compound activity can arise from various factors. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound activity | Improper Storage: Compound may have degraded due to incorrect storage temperatures or repeated freeze-thaw cycles. | Always store this compound powder at -20°C and DMSO stock solutions at -80°C in single-use aliquots.[5] |
| Poor Solubility: this compound may not be fully dissolved in the stock solution or may have precipitated out of the media. | Ensure fresh, anhydrous DMSO is used for stock solutions.[5] To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath.[3] When preparing working solutions, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation. | |
| Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal effective concentration for your system. | |
| Cell Line Resistance: Some cell lines may be inherently less sensitive to AMPK activation by this compound. | Research the literature for typical responses of your cell line to AMPK activators. Consider using a positive control cell line known to be responsive to this compound. | |
| High variability between experiments | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Inconsistent this compound Preparation: Differences in the preparation of working solutions from the stock can introduce variability. | Prepare fresh working solutions for each experiment from a single, validated stock aliquot. Ensure accurate and consistent dilutions. | |
| Assay Variability: The readout assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Run technical replicates to assess and minimize intra-assay variability. |
Experimental Protocols
1. General Protocol for In Vitro Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-96 hours), depending on the cell line's doubling time and the experimental goal.[1][5]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®[5] or MTT.
2. Protocol for Western Blotting to Detect AMPK Activation
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC. Use an appropriate loading control like β-actin or GAPDH.
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Signaling pathway of this compound-mediated AMPK activation.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. apexbt.com [apexbt.com]
- 4. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: GSK621 Vehicle Control for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use and troubleshooting of vehicle controls for in vivo studies involving the AMPK activator, GSK621.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial for in vivo studies with this compound?
A vehicle control is a formulation administered to a control group of animals that contains all the components of the experimental therapeutic formulation except for the active pharmaceutical ingredient (API), in this case, this compound.[1] It is essential for differentiating the physiological effects of this compound from those of the solvents and excipients used to deliver it.[1] Without a proper vehicle control, any observed biological responses could be incorrectly attributed to this compound when they are, in fact, a result of the vehicle itself.[1]
Q2: this compound is poorly water-soluble. What are common vehicle formulations for its in vivo administration?
Due to its hydrophobic nature, this compound requires a vehicle that can effectively dissolve or suspend it for in vivo delivery.[2] Commonly used formulations often involve a combination of solvents and surfactants.[1][2] Here are a few examples of reported vehicle formulations for this compound and other poorly soluble compounds:
| Vehicle Component | Role | Typical Concentration Range | Reference |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for dissolving this compound | 5-10% (v/v) | [3] |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent to improve solubility and tolerability | 30-40% (v/v) | [3] |
| Tween 80 (Polysorbate 80) | Surfactant to enhance and maintain solubility | 5% (v/v) | [3] |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Aqueous base to bring the formulation to the final volume | 45-55% (v/v) | [3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing agent that forms inclusion complexes | Varies based on drug concentration | [4][5] |
| Corn Oil | Lipid-based vehicle for highly lipophilic compounds | 90% (v/v) | [2][3] |
Q3: Are there any known biological effects of the vehicle components themselves?
Yes, it is critical to be aware that vehicle components are not always inert and can have their own biological effects. This underscores the importance of the vehicle control group.
-
DMSO: Can possess anti-inflammatory and analgesic properties. At higher concentrations, it may cause local irritation or systemic toxicity.[2][6]
-
Tween 80: Has been reported to cause hypersensitivity reactions in some cases and can influence the disposition of co-administered drugs.[1][7]
-
PEG: Generally well-tolerated at low concentrations, but high doses can be toxic.[1]
The vehicle control group is the proper baseline for assessing the specific effects of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and administering this compound and its vehicle control in in vivo studies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound (this compound) precipitates out of solution during preparation or before administration. | - Insufficient solubility in the chosen vehicle.- Incorrect order of solvent addition.- Temperature fluctuations. | - Increase the proportion of organic co-solvents (e.g., DMSO, PEG) in a stepwise manner, being mindful of potential toxicity.- Increase the surfactant concentration (e.g., Tween 80).- Ensure this compound is fully dissolved in the primary solvent (e.g., DMSO) before adding aqueous components.- Prepare the formulation fresh before each use.- Gentle warming or sonication can aid dissolution, but check for compound stability at elevated temperatures.[3] |
| Adverse effects (e.g., weight loss, lethargy, skin irritation at the injection site) are observed in the vehicle control group. | - The concentration of one or more vehicle components is too high, leading to toxicity.[1] | - Reduce the concentration of organic co-solvents and/or surfactant.- Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and administration route.- Consider an alternative, better-tolerated vehicle formulation, such as a cyclodextrin-based or lipid-based vehicle.[1][4] |
| High variability in experimental data within the vehicle control group. | - Inconsistent formulation preparation.- Non-homogenous suspension.- Variable dosing volumes. | - Standardize the formulation protocol with precise measurements and mixing times.- For suspensions, ensure thorough mixing (e.g., vortexing) immediately before each administration to ensure homogeneity.- Use calibrated equipment for accurate dosing. |
| A significant biological effect is observed in the vehicle control group compared to an untreated or saline-only group. | - The vehicle itself is biologically active in the context of your experimental model. | - This highlights the critical importance of the vehicle control group. The vehicle control, not an untreated group, should be used as the baseline for calculating the specific effects of this compound.- If the vehicle's effect is too pronounced and confounds the interpretation of the results, you must reformulate the vehicle with lower concentrations of the active components or find a more inert alternative.[1] |
Experimental Protocols
Protocol 1: Preparation of a Common this compound Vehicle Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
This protocol is adapted from commercially available guidelines for the in vivo administration of this compound.[3]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[3] Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary, but avoid overheating.
-
-
Prepare the Final Formulation (Example for 1 mL total volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation.
-
The final formulation should be a clear or slightly suspended solution.
-
-
Prepare the Vehicle Control:
-
Follow the exact same procedure as above, but substitute the this compound/DMSO stock solution with 100 µL of pure DMSO. This ensures the control group receives the same concentration of all vehicle components.
-
-
Administration:
-
Administer the prepared this compound formulation and vehicle control to the respective animal groups immediately after preparation.
-
If using a suspension, ensure it is well-mixed (vortexed) immediately before drawing each dose.
-
Visualizations
This compound Signaling Pathway
This compound is a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8] Activation of AMPK by this compound triggers a cascade of downstream signaling events that can lead to apoptosis and autophagy in cancer cells.[2][8]
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
Experimental Workflow: In Vivo Study with this compound and Vehicle Control
A well-designed in vivo experiment with this compound requires careful planning and execution, including the parallel administration of a vehicle control.
Caption: Logical workflow for a typical in vivo study using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of formulation vehicles : implications for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
improving the bioavailability of GSK621 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AMP-activated protein kinase (AMPK) activator, GSK621. The focus of this guide is to address challenges related to improving the bioavailability of this compound in animal models.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with this compound, particularly concerning its formulation and bioavailability.
Q1: I am observing high variability or low efficacy in my in vivo experiments with this compound. Could this be related to its bioavailability?
A1: Yes, high variability and low efficacy are common indicators of poor bioavailability. This compound is known to be poorly soluble in aqueous solutions, which can lead to incomplete dissolution in the gastrointestinal tract and subsequent low and variable absorption after oral administration. For intraperitoneal (i.p.) injections, poor solubility can lead to precipitation at the injection site, resulting in inconsistent absorption. It is crucial to ensure a stable and appropriate formulation to achieve reliable in vivo results.
Q2: My this compound formulation appears cloudy or precipitates over time. What can I do to improve its solubility for in vivo administration?
A2: A cloudy or precipitating formulation indicates that this compound is not fully solubilized or is not stable in the chosen vehicle. Here are several strategies to improve solubility and stability:
-
Co-solvent Systems: this compound is soluble in organic solvents like DMSO. However, for in vivo use, it's necessary to use a co-solvent system that is biocompatible. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles such as polyethylene (B3416737) glycol 300 (PEG300), Tween-80, or saline. It is critical to add each solvent sequentially and ensure complete mixing at each step. Heating and/or sonication can aid dissolution, but the final formulation should be visually inspected for any precipitation before administration.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the solubility and absorption of poorly soluble compounds. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous environment, such as the gastrointestinal fluids.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate. This can be achieved through techniques like wet milling or high-pressure homogenization.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can enhance its aqueous solubility and dissolution rate.
Q3: I am unsure which formulation to start with for my mouse study. Do you have any recommended protocols?
A3: For initial in vivo studies, especially with i.p. or oral gavage administration, a co-solvent system is often a practical starting point. Below are some commonly used formulations for poorly soluble compounds, including those suggested for this compound by commercial suppliers.
Table 1: Recommended Starting Formulations for this compound in Animal Models
| Formulation Composition | Route of Administration | Key Considerations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (p.o.), Intraperitoneal (i.p.) | May result in a suspension. Requires sonication to aid dissolution. Prepare fresh daily. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral (p.o.), Intraperitoneal (i.p.) | Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) can enhance solubility through inclusion complexation. May still result in a suspension. |
| 10% DMSO, 90% Corn Oil | Oral (p.o.) | Can provide a clear solution. Suitable for lipophilic compounds. Be cautious with long-term dosing as high oil content may have physiological effects. |
Q4: How can I assess if my formulation strategy has improved the bioavailability of this compound?
A4: A pharmacokinetic (PK) study is the standard method to assess bioavailability. This involves administering this compound to a cohort of animals (e.g., mice or rats) and collecting blood samples at various time points. The concentration of this compound in the plasma is then measured using a validated analytical method (e.g., LC-MS/MS). The key PK parameters to determine are:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously (i.v.) administered dose. This is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
By comparing these parameters between different formulations, you can determine which strategy provides the most significant improvement in bioavailability.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
A5: this compound is a specific and potent activator of AMP-activated protein kinase (AMPK). It functions by promoting the phosphorylation of the catalytic alpha subunit of AMPK at threonine-172 (T172). This activation of AMPK, a central regulator of cellular energy homeostasis, leads to a cascade of downstream signaling events that can induce autophagy and apoptosis in cancer cells.
Q6: What are the downstream targets of AMPK activation by this compound?
A6: Once activated, AMPK phosphorylates a variety of downstream targets to restore cellular energy balance. Key targets include:
-
Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC by AMPK inhibits fatty acid synthesis.
-
mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key regulator of cell growth and proliferation.
-
ULK1: Phosphorylation of ULK1 by AMPK can initiate autophagy.
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound signaling pathway leading to metabolic regulation and cell fate decisions.
Q7: Is there any publicly available pharmacokinetic data for this compound in animal models?
A7: As of the latest literature review, specific pharmacokinetic data (e.g., Cmax, AUC, oral bioavailability) for this compound has not been published in peer-reviewed journals. In vivo studies have demonstrated its efficacy when administered intraperitoneally, but detailed plasma exposure data is not available.
To illustrate how different formulations can impact the bioavailability of a poorly soluble kinase inhibitor, the following table presents representative pharmacokinetic data from a preclinical study of a novel kinase inhibitor in rats. Please note that this data is for illustrative purposes only and does not represent actual data for this compound.
Table 2: Illustrative Pharmacokinetic Parameters of a Novel Kinase Inhibitor in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | p.o. | 150 ± 45 | 4.0 | 980 ± 210 | 3.5 | 10% |
| Micronized Suspension | 50 | p.o. | 320 ± 80 | 2.0 | 2100 ± 450 | 3.2 | 21% |
| Lipid-Based Formulation (SEDDS) | 50 | p.o. | 750 ± 150 | 1.5 | 4800 ± 900 | 3.8 | 49% |
| IV Solution | 5 | i.v. | 1200 ± 250 | 0.1 | 990 ± 180 | 2.9 | 100% (by definition) |
| Data is hypothetical and for illustrative purposes. |
This table demonstrates how optimizing the formulation from a simple aqueous suspension to a micronized suspension and further to a lipid-based formulation can significantly increase the Cmax and AUC, thereby enhancing the oral bioavailability.
Q8: What is a general workflow for developing and selecting an optimal formulation to improve bioavailability?
A8: The process of developing and selecting a suitable formulation for a poorly soluble compound like this compound is systematic. The following diagram outlines a general workflow.
Caption: A general workflow for improving the bioavailability of a research compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
PEG300, sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume to dissolve the this compound. Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear stock solution.
-
Sequentially add PEG300 to a final concentration of 40%. Mix thoroughly after addition until the solution is homogeneous.
-
Add Tween-80 to a final concentration of 5%. Mix thoroughly.
-
Finally, add sterile saline to reach the final desired volume (45% of the total volume). Mix thoroughly.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it should be treated as a suspension and administered with appropriate mixing before each injection.
-
Prepare this formulation fresh on the day of the experiment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals for 4-6 hours before oral administration (with free access to water).
-
-
Dosing Groups:
-
Group 1 (Oral): Administer the test formulation of this compound via oral gavage at a specific dose (e.g., 30 mg/kg).
-
Group 2 (Intravenous): Administer a solubilized formulation of this compound (e.g., in DMSO/saline, ensuring no precipitation) via tail vein injection at a lower dose (e.g., 5 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 20-30 µL) from a consistent site (e.g., saphenous vein or tail nick) at predetermined time points.
-
Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested time points for intravenous administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine the key PK parameters (Cmax, Tmax, AUC, t1/2, and F%).
-
Below is a diagram illustrating the logical relationship for troubleshooting bioavailability issues.
Caption: A decision tree for troubleshooting bioavailability issues with this compound.
dealing with GSK621-induced cellular stress artifacts
Welcome to the technical support center for GSK621. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges, particularly the management of cellular stress artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy homeostasis.[1][2][3] Its mechanism of action involves promoting the phosphorylation of the AMPKα subunit at threonine 172 (T172), a critical step for its activation.[1][3] Activated AMPK then phosphorylates downstream targets to inhibit ATP-consuming anabolic pathways (like mTORC1 signaling and fatty acid synthesis) and promote ATP-generating catabolic pathways (like fatty acid oxidation and autophagy).[2][4]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in metabolic research and oncology. It is frequently used to investigate the roles of AMPK in various cellular processes. Common applications include studying its anti-proliferative and pro-apoptotic effects in cancer cell lines, such as acute myeloid leukemia (AML) and glioma, and its cytoprotective effects against oxidative stress.[4][5][6][7]
Q3: this compound is described as a "specific" AMPK activator. Can it still cause off-target or unintended effects?
A3: Yes. While this compound is considered specific for AMPK, like most kinase modulators, it can induce broad cellular responses that may be considered off-target artifacts depending on the experimental context.[2][8][9] High concentrations or prolonged exposure can lead to significant cellular stress, including the unfolded protein response (UPR) and apoptosis, which might mask the specific metabolic effects of AMPK activation.[8][10] It is crucial to use the lowest effective concentration and appropriate controls to minimize these effects.[10]
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The optimal concentration of this compound is highly dependent on the cell type and the biological question. It is essential to perform a dose-response experiment for your specific model. However, published literature provides a general starting point.
| Application Area | Cell Type Examples | Concentration Range (IC50 / Effective) | Reference |
| Anti-Proliferation | Acute Myeloid Leukemia (AML) cell lines | 13-30 µM (IC50) | [1][8] |
| Cytotoxicity | Glioma cell lines (U87MG, U251MG) | 10-100 µM | [4] |
| Cytoprotection | Osteoblastic cells (MC3T3-E1) | 2.5-25 µM | [5][7] |
| AMPK Activation | Various cell lines | 10-30 µM | [3][8] |
Q5: How should I prepare and store this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is consistent across all experimental conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).[11][12]
Troubleshooting Guide: Dealing with Cellular Stress Artifacts
This guide provides solutions to common issues encountered when using this compound, focusing on differentiating on-target AMPK activation from confounding cellular stress responses.
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of apoptosis or cell death observed across all treatment groups. | 1. This compound concentration is too high: The compound is inducing widespread cytotoxicity.[4]2. Solvent toxicity: The final concentration of DMSO is too high.3. On-target effect: In many cancer cell lines, AMPK activation is intended to induce apoptosis.[1] | 1. Perform a dose-response curve: Identify the lowest concentration that gives the desired level of AMPK activation (e.g., p-ACC) without causing excessive cell death. Start from a low concentration (e.g., 1-5 µM).[5]2. Check final DMSO concentration: Ensure it is ≤ 0.1% and that the vehicle control shows no toxicity.3. Use a caspase inhibitor: To determine if the observed phenotype is dependent on apoptosis, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.[4] |
| Markers of ER stress (e.g., p-PERK, p-eIF2α, ATF4) are strongly induced. | 1. Off-target effect or general cellular stress: High concentrations of this compound can induce the Unfolded Protein Response (UPR).[2][8]2. On-target downstream effect: In some contexts, AMPK activation can be linked to ER stress signaling. | 1. Lower the this compound concentration and reduce treatment time. 2. Use an orthogonal AMPK activator: Treat cells with a structurally different AMPK activator (e.g., A-769662) to see if the same ER stress phenotype is observed. If so, it is more likely to be an on-target effect of AMPK activation.[10]3. Use a genetic approach: Use siRNA or shRNA to knock down AMPKα. If this compound still induces ER stress markers in the absence of its target, the effect is off-target.[4][5] |
| Widespread autophagy is observed, complicating the interpretation of other readouts. | 1. Expected on-target effect: AMPK is a primary activator of autophagy through ULK1 phosphorylation.[2][3][8]2. General stress response: Autophagy can also be a general response to cellular stress. | 1. Acknowledge as an on-target effect: Autophagy is a known downstream consequence of AMPK activation.[2]2. Inhibit autophagy: To understand the role of autophagy in your observed phenotype, co-treat with autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or Chloroquine (CQ).[5]3. Measure specific AMPK substrates: Focus on direct AMPK substrates like p-ACC (S79) to confirm target engagement, independent of the broader autophagic response.[3][8] |
| Variability in results between experiments. | 1. Compound instability: this compound may be degrading in the culture medium over time.2. Inconsistent cell state: Differences in cell confluency or passage number can alter cellular response to stress. | 1. Prepare fresh working solutions for each experiment from a frozen stock. For long-term experiments (>24h), consider refreshing the media with the compound.2. Standardize cell culture conditions: Ensure cells are seeded at the same density and are in the exponential growth phase at the time of treatment.[11] |
Key Experimental Protocols
Protocol 1: Western Blot for AMPK Activation and Stress Markers
This protocol is for assessing the phosphorylation status of AMPK and its downstream targets, as well as common markers of cellular stress.
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvesting. Allow cells to adhere overnight, then treat with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
AMPK Activation: Phospho-AMPKα (T172), Total AMPKα, Phospho-ACC (S79), Total ACC.
-
ER Stress/UPR: Phospho-PERK, Phospho-eIF2α, ATF4, CHOP.
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound and establishing a dose-response curve.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Include a "no-cell" blank control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add DMSO or a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Subtract the blank reading, normalize the data to the vehicle control (as 100% viability), and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling: on-target vs. potential stress artifacts.
Caption: Troubleshooting workflow for this compound-induced cellular stress.
Caption: Decision tree for interpreting this compound-induced stress.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
optimizing incubation time for GSK621 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for GSK621 treatment. This compound is a specific activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Proper experimental design, particularly the optimization of incubation time, is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific AMPK activator.[2] It works by promoting the phosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (T172), which is a key marker of AMPK activation.[3] Activated AMPK then phosphorylates downstream targets to regulate various cellular processes, including metabolism, autophagy, and apoptosis.[1][3]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and the biological endpoint. For acute myeloid leukemia (AML) cells, IC50 values for reducing cell proliferation are typically in the range of 13-30 µM.[2][3] For other cell types, such as glioma cells and osteoblasts, concentrations between 10 µM and 100 µM have been used to elicit significant effects.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO.[3] To maintain the stability of the compound, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the stock solution in fresh cell culture medium to the desired final concentration.
Q4: What are the downstream signaling pathways affected by this compound-mediated AMPK activation?
A4: Activation of AMPK by this compound triggers a cascade of downstream signaling events. Key among these is the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[1] Activated AMPK can also inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and proliferation.[1][4] Additionally, this compound has been shown to induce autophagy through the phosphorylation of ULK1 and to trigger the unfolded protein response (UPR), indicated by the phosphorylation of eIF2α.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on incubation time.
Issue 1: I am not observing a significant effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The duration of treatment may be too short or too long. For signaling studies (e.g., checking p-AMPK or p-ACC), a short incubation of 1-4 hours may be sufficient.[5] For endpoints like apoptosis or changes in cell viability, longer incubation times of 24, 48, or even 96 hours may be necessary.[2][3] Perform a time-course experiment to identify the optimal time point. |
| Incorrect Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM) to determine the EC50 or IC50 for your specific cell line and assay. |
| Cell Line Resistance | Some cell lines may be inherently less sensitive to AMPK activation. Confirm that your cell line expresses AMPK and consider using a positive control for AMPK activation, such as AICAR.[4] |
| Compound Instability | Improper storage or handling of this compound can lead to its degradation. Ensure that the compound is stored correctly and that fresh working solutions are prepared for each experiment. |
Issue 2: I am observing high variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. |
| Variations in Incubation Time | Precisely control the start and end times of the this compound treatment for all samples and experiments. |
| Inconsistent Reagent Preparation | Prepare fresh working solutions of this compound from a consistent stock solution for each experiment. |
Data Summary
The following table summarizes reported incubation times and corresponding assays for this compound from various studies. This information can be used as a starting point for designing your own experiments.
| Cell Type | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | Cell Viability (CellTiter-Glo) | ~13-30 µM (IC50) | 4 days | Reduced cell proliferation | [2][3] |
| AML Cell Lines | Autophagy Assay | 30 µM | 24 hours | Induction of autophagy | [2] |
| Glioma Cells (U87MG, U251MG) | Cell Viability | 10-100 µM | Not specified | Cytotoxicity | [4] |
| Glioma Cells (U87MG) | Western Blot (p-S6K1, p-4E-BP1) | 25 µM | Not specified | Inhibition of mTOR activation | [4] |
| Osteoblasts (MC3T3-E1) | Western Blot (p-AMPKα, p-ACC) | 2.5-25 µM | 2 hours | AMPK activation | [5] |
| Osteoblasts (MC3T3-E1) | Cell Viability (CCK-8) after H2O2 | 2.5-25 µM | 24 hours (co-treatment) | Attenuation of H2O2-induced viability reduction | [5] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for AMPK Activation
This protocol is designed to identify the optimal incubation time for observing the activation of AMPK by this compound via Western blotting for phosphorylated ACC (p-ACC), a downstream target.
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., based on a prior dose-response experiment or literature). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ACC (Ser79) and total ACC overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Analysis: Densitometrically quantify the p-ACC and total ACC bands. The optimal incubation time is the point at which the ratio of p-ACC to total ACC is maximal.
Protocol 2: Cell Viability Assay with Varying Incubation Times
This protocol uses a colorimetric assay (e.g., MTT or XTT) to assess the effect of this compound on cell viability over different incubation periods.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72, and 96 hours) at 37°C in a CO2 incubator.
-
Viability Reagent Addition: At the end of each incubation period, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each time point. This will help determine the incubation time that yields the most significant and reproducible effect on cell viability.
Visualizations
Caption: Signaling pathway activated by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GSK621's effect on western blot background
This technical support guide provides troubleshooting for researchers encountering high background on western blots when using the AMP-activated protein kinase (AMPK) activator, GSK621.
Frequently Asked Questions (FAQs)
Q1: I'm observing high background on my western blots after treating cells with this compound. What are the most common causes?
High background on western blots after this compound treatment can stem from several factors. The most probable cause is related to the nature of this compound as a potent AMPK activator, which leads to a significant increase in protein phosphorylation. This can interfere with standard western blot protocols, particularly those optimized for non-phosphorylated proteins. Other potential, though less direct, causes include this compound-induced autophagy altering the cellular proteome, or issues related to the drug's solvent.
Q2: How does the phosphorylation status of proteins affect western blot background?
Increased protein phosphorylation can contribute to high background in a few ways:
-
Blocking Agent Interference : If you are using non-fat dry milk as a blocking agent, the abundant phosphoprotein casein in the milk can cross-react with antibodies intended to detect phosphorylated targets, leading to high background.[1]
-
Non-Specific Antibody Binding : A general increase in phosphorylated proteins in your lysate can lead to a higher likelihood of non-specific binding of your primary or secondary antibodies.
Q3: Could the induction of autophagy by this compound contribute to high background?
Yes, this is a plausible, though less direct, cause. This compound is known to induce autophagy, a cellular process that degrades and recycles cellular components.[2][3] This large-scale degradation alters the overall protein composition of the cell lysate. This altered proteome could potentially lead to an increase in non-specific interactions between your antibodies and off-target proteins, resulting in higher background.
Q4: Can the solvent for this compound (DMSO) cause high background?
While less common, the solvent used to dissolve this compound, typically DMSO, can sometimes contribute to experimental issues if used at high concentrations.[4][5] Although not a direct cause of high background on the membrane, high concentrations of DMSO can affect cell health and protein expression profiles, which could indirectly lead to blotting artifacts.[6][7] It is crucial to have a vehicle-only (DMSO) control in your experiment to rule this out.
Troubleshooting Guide
If you are experiencing high background on your western blots with this compound-treated samples, follow these steps to diagnose and resolve the issue.
Step 1: Optimize Your Protocol for Phosphoprotein Detection
Since this compound's primary function is to activate a kinase and increase protein phosphorylation, your first line of troubleshooting should be to adapt your western blot protocol for phosphoprotein detection.
Initial Troubleshooting Steps
| Issue | Recommendation | Rationale |
|---|---|---|
| High Background with Phospho-Specific Antibody | Switch blocking buffer from non-fat dry milk to 5% Bovine Serum Albumin (BSA) in TBST.[8] | Milk contains casein, a phosphoprotein that can cause high background when probing for phosphorylated targets. BSA is a protein-based blocker that is free of phosphoproteins.[9][10] |
| Non-specific bands | Optimize primary and secondary antibody concentrations. Perform a dilution series to find the optimal concentration that provides a strong signal without high background. | Excess antibody is a common cause of non-specific binding and high background.[11] |
| Persistent High Background | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[12] | More stringent washing helps to remove unbound and non-specifically bound antibodies. |
| Using Phosphate-Based Buffers | Switch from Phosphate-Buffered Saline (PBS) to Tris-Buffered Saline (TBS) for all buffers, including washes and antibody dilutions.[13] | Phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[13] |
Step 2: Experimental Controls and Best Practices
To isolate the cause of the high background, it is essential to run the correct controls.
Recommended Controls | Control | Purpose | | --- | --- | | Vehicle-Only Control | Treat cells with the same concentration of DMSO (or other solvent) used for this compound. | This will help determine if the observed effects are due to the drug or the solvent. | | Secondary Antibody-Only Control | Incubate a blot with only the secondary antibody (no primary antibody). | This will show if the secondary antibody is binding non-specifically to proteins in your lysate.[11] | | Positive and Negative Control Lysates | Use lysates from cells where the target protein is known to be expressed (positive) or not expressed/activated (negative). | This confirms that your antibody is detecting the correct target and that the experimental conditions are appropriate for detection. |
Step 3: Consider Other this compound-Induced Effects
If optimizing for phosphoprotein detection does not resolve the issue, consider other potential downstream effects of this compound.
Advanced Troubleshooting
| Potential Cause | Troubleshooting Step | Expected Outcome |
|---|---|---|
| Autophagy-Related Protein Changes | Run a loading control that is known to be unaffected by autophagy (e.g., GAPDH or tubulin, although be aware that some housekeeping proteins can be affected).[14] | A consistent loading control signal across lanes suggests that the high background is not due to general protein degradation. |
| Sample Preparation Issues | Always prepare fresh lysates and add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice.[10][11] | This prevents protein degradation and dephosphorylation, which can lead to smearing and non-specific bands. |
| High Protein Load | Reduce the total amount of protein loaded per lane. | High concentrations of total protein can overload the gel and membrane, leading to increased background.[15] |
Experimental Protocols
Standard Protocol for Cell Lysis for Phosphoprotein Analysis
-
After treating cells with this compound and controls, wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
Recommended Western Blot Protocol for this compound-Treated Samples
-
Protein Separation : Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a low-fluorescence PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
Visualizations
This compound Signaling Pathway
Caption: this compound activates AMPK, leading to downstream phosphorylation events and cellular processes.
Western Blot Troubleshooting Workflow
Caption: A decision tree for troubleshooting high background in western blots.
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison of AMPK Activators: GSK621 versus A-769662
For researchers, scientists, and drug development professionals, the selection of an appropriate AMP-activated protein kinase (AMPK) activator is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used direct AMPK activators, GSK621 and A-769662, supported by experimental data to aid in their informed selection and application.
AMPK is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases and cancer.[1] Direct AMPK activators, such as this compound and A-769662, offer potent and specific means to elucidate the direct consequences of AMPK activation.[1] This guide delves into the characteristics of these two prominent compounds.
Mechanism of Action
Both this compound and A-769662 are direct activators of AMPK.[2][3] A-769662 functions as an allosteric activator that mimics the effects of AMP by both promoting phosphorylation and inhibiting dephosphorylation of the catalytic α subunit at Threonine-172.[3][4] This compound has been shown to be selective for AMPK heterotrimers containing the β1 subunit.[1][5] this compound is also a specific and potent AMPK activator that markedly increases the phosphorylation of AMPKα at T172.[2][6]
Data Presentation: Quantitative Comparison
The following tables summarize the key performance characteristics of this compound and A-769662 based on published experimental data.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay Type | System | Potency (EC50/IC50) | Key Findings |
| This compound | Cell Proliferation | 20 AML cell lines | IC50: 13-30 μM | Reduced proliferation in all cell lines and increased apoptosis in 17 of them.[2][6] |
| Kinase Assay | Cell-free | Not specified | A specific and potent AMPK activator.[6] | |
| ACC Phosphorylation | MOLM-14 cells | More potent than A-769662 | 30 µM this compound is as potent as 200 µM A-769662 in inducing ACC phosphorylation.[7][8] | |
| A-769662 | Kinase Assay | Partially purified rat liver AMPK | EC50: 0.8 μM | Potent, reversible activator.[9][10] |
| Kinase Assay | Recombinant α2β1γ1 | A0.5: 0.39 ± 0.03 μM | Allosterically activates the AMPK complex.[11] | |
| Fatty Acid Synthesis Inhibition | Primary rat hepatocytes | IC50: 3.2 μM | Correlates with increased ACC phosphorylation.[9][10] | |
| Proteasomal Function Inhibition | MEF cells | IC50: 62 μM | An AMPK-independent effect.[10] |
Table 2: Effects on Downstream Signaling
| Compound | Downstream Target | Effect | Cell System |
| This compound | ACC (S79) | Increased phosphorylation | AML cell lines, MOLM-14 cells[2][7] |
| ULK1 (S555) | Increased phosphorylation | AML cell lines, MOLM-14 cells[2][7] | |
| mTOR | Inhibition of activation | Glioma cells[12] | |
| eIF2α | Increased phosphorylation | AML cells[2][13] | |
| A-769662 | ACC | Increased phosphorylation | Primary rat hepatocytes, MEF cells[4][9] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
AMPK Kinase Assay (Cell-free)
This assay measures the direct effect of the activators on AMPK enzyme activity.
-
Reagents : Recombinant human AMPK heterotrimer (e.g., α1/β1/γ1), ATP, a synthetic substrate peptide (e.g., SAMS peptide), the AMPK activator (this compound or A-769662), and a kinase assay buffer.[14]
-
Procedure :
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.
-
Add varying concentrations of the AMPK activator to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[14][15]
-
Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactive assays ([32P]-γATP) or non-radioactive luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[15][16]
-
Cell Viability/Proliferation Assay
This assay determines the effect of the activators on cell growth.
-
Cell Culture : Plate cells (e.g., AML cell lines) in a 96-well plate and allow them to adhere overnight.[13]
-
Treatment : Treat the cells with a range of concentrations of this compound or A-769662 for a specified duration (e.g., 4 days).[13]
-
Measurement : Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[6]
Western Blotting for Phosphorylated Proteins
This method is used to assess the activation of AMPK and its downstream targets within cells.
-
Cell Lysis : Treat cells with the AMPK activator for a specified time. Then, wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[17]
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Antibody Incubation :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated proteins of interest (e.g., phospho-AMPKα Thr172, phospho-ACC Ser79) and their total protein counterparts.[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[17]
-
-
Detection : Detect the signal using a chemiluminescent substrate and an imaging system.[17]
-
Analysis : Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.[17]
Mandatory Visualization
Caption: Simplified signaling pathway of AMPK activation by this compound and A-769662 and their downstream effects.
Caption: A general experimental workflow for evaluating the effects of AMPK activators in a cell-based system.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-769662 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | CAS:1346607-05-3 | AMPK agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of AMPK Activators: GSK621 vs. AICAR
For Researchers, Scientists, and Drug Development Professionals
The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is a key therapeutic strategy for metabolic diseases and cancer. Among the pharmacological tools used to activate AMPK, the direct activator GSK621 and the indirect activator 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) are widely utilized. However, the specificity of these compounds is a critical factor for the accurate interpretation of experimental results. This guide provides an objective, data-driven comparison of the specificity of this compound and AICAR, supported by experimental methodologies.
Mechanism of Action: A Fundamental Difference
The primary distinction between this compound and AICAR lies in their mechanism of activating AMPK. This compound is a direct, allosteric activator that binds to the AMPK enzyme complex, inducing its activation. In contrast, AICAR is a cell-permeable prodrug that requires intracellular conversion by adenosine (B11128) kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2] ZMP, an analog of adenosine monophosphate (AMP), then allosterically activates AMPK.[1][2] This fundamental difference in their activation pathways has significant implications for their respective specificities.
dot
Caption: Mechanisms of AMPK activation by this compound and AICAR.
Comparative Specificity and Potency
The specificity of a pharmacological agent is paramount for attributing observed cellular effects to its intended target. While both this compound and AICAR effectively activate AMPK, their off-target profiles differ significantly.
This compound is consistently described as a specific and potent AMPK activator.[3] In cellular assays, this compound demonstrates anti-proliferative effects in acute myeloid leukemia (AML) cell lines with IC50 values in the range of 13-30 µM.[3][4] It has been shown to be more potent than AICAR in inhibiting melanoma cells.[5]
AICAR , on the other hand, is well-documented to have numerous AMPK-independent effects.[1][6] These off-target activities primarily stem from the intracellular accumulation of its active metabolite, ZMP, which can modulate other AMP-sensitive enzymes and interfere with purine (B94841) and pyrimidine (B1678525) metabolism.[1][7] This can lead to cellular responses, such as apoptosis and cell cycle arrest, that are not mediated by AMPK.[6][8] For instance, AICAR has been shown to induce apoptosis in chronic lymphocytic leukemia cells independently of AMPK.[8]
The following table summarizes the on-target potency and known off-target effects of both compounds. A direct, head-to-head broad kinase selectivity screen for this compound is not publicly available, hence its off-target profile is less quantitatively defined than AICAR's well-documented metabolic interference.
| Feature | This compound | AICAR |
| Mechanism of Action | Direct, allosteric activator of AMPK.[3] | Indirect activator; prodrug converted to ZMP (an AMP analog).[1] |
| On-Target Potency | IC50: 13-30 µM (for anti-proliferative effects in AML cells).[4] | Effective concentrations in cells typically 0.5-2 mM.[9] ZMP is 40- to 50-fold less potent than AMP for in vitro AMPK activation.[1] |
| Specificity | Described as a "specific" AMPK activator.[3][4] | Known to have significant AMPK-independent (off-target) effects.[1][6] |
| Known Off-Targets | Not extensively documented in public literature. | ZMP (metabolite) affects: - Purine & pyrimidine metabolism.[1][8]- Fructose-1,6-bisphosphatase (inhibits).[7]- Glycogen phosphorylase (activates).[7] |
Experimental Methodologies
To empirically determine and compare the specificity and on-target engagement of this compound and AICAR in a research setting, several key experiments can be performed.
In Vitro Kinase Specificity Assay
This assay is crucial for determining the selectivity of a compound against its intended target versus a broad range of other kinases.
Objective: To quantify the inhibitory or activating effect of this compound and AICAR (or its active form, ZMP) on a large panel of purified protein kinases.
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of this compound and ZMP.
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., KINOMEscan™, DiscoverX) that includes a panel of several hundred purified human kinases.
-
Assay Performance: The assays are typically performed in a high-throughput format. The kinase, substrate, and ATP are incubated with the test compound.
-
Detection: The amount of substrate phosphorylation is measured, often using methods that quantify ADP production (e.g., ADP-Glo™) or through radiolabeling with [γ-³²P]ATP.[4]
-
Data Analysis: Results are often expressed as the percentage of remaining kinase activity at a specific compound concentration (e.g., 1 µM). This data can be visualized using a "tree-spot" diagram to represent the kinome and highlight off-target interactions.[10]
dot
Caption: Workflow for an in vitro kinase selectivity profiling assay.
Cellular Assay for On-Target AMPK Activation (Western Blot)
This experiment confirms that the compounds activate AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Objective: To measure the dose-dependent phosphorylation of AMPK at Threonine-172 (p-AMPKα Thr172) and ACC at Serine-79 (p-ACC Ser79) in response to this compound and AICAR treatment.
Protocol Outline:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, C2C12) and grow to 70-80% confluency. Treat cells with a range of concentrations of this compound (e.g., 1-30 µM) and AICAR (e.g., 0.1-2 mM) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the activation fold-change.
-
Conclusion
The choice between this compound and AICAR should be guided by the specific experimental question and the required level of target specificity.
-
This compound is a direct and specific AMPK activator, making it a more suitable tool for studies aiming to attribute cellular effects directly and solely to the activation of AMPK. Its use minimizes the confounding variables associated with the broad metabolic disruptions seen with AICAR.
-
AICAR remains a valuable tool for activating AMPK, but researchers must exercise caution and implement appropriate controls to account for its well-documented AMPK-independent effects.[1] Experiments using AICAR should ideally be validated with more specific activators like this compound or by using genetic models (e.g., AMPK knockout cells) to confirm that the observed phenotype is indeed AMPK-dependent.[6]
For drug development professionals, the higher specificity of direct activators like this compound generally represents a more promising starting point for therapeutic development, as it reduces the likelihood of off-target effects and associated toxicities.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 2. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPK activation by this compound inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro AMPK Activation: GSK621 vs. Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent AMP-activated protein kinase (AMPK) activators, GSK621 and metformin (B114582), for in vitro applications. We delve into their mechanisms of action, present available quantitative data, detail experimental protocols for assessing their activity, and provide visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Its activation can trigger a cascade of events that are of significant interest in the study and potential treatment of metabolic diseases and cancer. Both this compound and metformin are widely used to activate AMPK in laboratory settings, but they do so through fundamentally different mechanisms, which has important implications for experimental design and data interpretation.
Mechanism of Action
This compound is a potent and specific direct activator of AMPK.[2][3] It allosterically activates the AMPK complex, leading to the phosphorylation of AMPKα at threonine 172 (T172), a key marker of its activation.[4][5] This direct activation is independent of cellular energy status, meaning it does not require a change in the AMP:ATP ratio.
Metformin , on the other hand, is an indirect activator of AMPK.[1] It is widely accepted that metformin inhibits Complex I of the mitochondrial respiratory chain.[6] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio.[6][7] The elevated AMP levels then allosterically activate AMPK, leading to its phosphorylation by upstream kinases such as LKB1.[6]
Quantitative Data Comparison
| Parameter | This compound | Metformin | References |
| Mechanism of Action | Direct allosteric activator | Indirect activator (inhibits mitochondrial complex I, increases AMP:ATP ratio) | [1][2][3][6] |
| Typical In Vitro Concentration Range for AMPK Activation | 2.5 - 30 µM | 0.5 - 10 mM | [5][7][8] |
| Reported IC50 (Cell Viability in AML cells) | 13 - 30 µM | Not applicable for direct AMPK activation | [2][4][9] |
Note: The IC50 values for this compound are related to its cytotoxic effects on cancer cell lines and not a direct measure of its EC50 for AMPK activation. The significantly lower concentration range required for this compound activity suggests it is a more potent AMPK activator than metformin in in vitro systems.
Signaling Pathways
The following diagrams illustrate the distinct mechanisms by which this compound and metformin activate AMPK and their downstream effects.
Caption: this compound directly activates AMPK, leading to its phosphorylation and downstream signaling.
Caption: Metformin indirectly activates AMPK by inhibiting mitochondrial complex I and increasing the AMP:ATP ratio.
Experimental Protocols
Accurate assessment of AMPK activation by this compound and metformin requires robust experimental methodologies. Below are detailed protocols for key in vitro assays.
Western Blot for Phospho-AMPK and Phospho-ACC
This is the most common method to assess AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Serine 79.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, C2C12, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours, if required for your experimental design.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) or metformin (e.g., 0, 0.5, 1, 5, 10 mM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO for this compound, media for metformin).
b. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the fold activation.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK.
a. Immunoprecipitation of AMPK (from cell lysates):
-
Incubate 200-500 µg of cell lysate (prepared as in the Western Blot protocol) with an anti-AMPKα antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
b. Kinase Reaction (using immunoprecipitated or recombinant AMPK):
-
Prepare a reaction mixture containing the AMPK enzyme, a specific substrate (e.g., SAMS peptide), and the test compounds (this compound or metformin) in a kinase assay buffer.
-
Initiate the reaction by adding ATP (often [γ-³²P]ATP for radioactive assays or cold ATP for non-radioactive assays).
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
c. Quantification:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Methods: Use an ELISA-based method with a phospho-specific antibody against the substrate or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for comparing the effects of this compound and metformin on AMPK activation in vitro.
Caption: A typical workflow for the in vitro comparison of this compound and metformin.
Conclusion
This compound and metformin are both valuable tools for activating AMPK in vitro, but their distinct mechanisms of action are a critical consideration for experimental design and interpretation of results. This compound offers a potent and direct method of AMPK activation, making it suitable for studies aiming to elucidate the direct consequences of AMPK signaling. In contrast, metformin's indirect mechanism, which is dependent on cellular energy status, may be more relevant for studies seeking to mimic physiological or pathophysiological conditions of energy stress. The choice between these two activators should be guided by the specific research question and the experimental context.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validating GSK621's On-Target Effects: A Comparative Guide to Using AMPK Inhibitors
A critical step in the development of any selective kinase activator is the rigorous validation of its on-target effects. This guide provides a framework for researchers, scientists, and drug development professionals to objectively assess the on-target activity of GSK621, a potent AMP-activated protein kinase (AMPK) activator. We will explore the use of AMPK inhibitors as a validation tool, comparing pharmacological inhibition with genetic approaches and presenting supporting experimental data and detailed protocols.
This compound is a specific activator of AMPK, a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound leads to the phosphorylation of downstream targets, such as Acetyl-CoA Carboxylase (ACC), and induces cellular processes like autophagy and apoptosis in various cell types.[2][3] To confirm that these observed effects are a direct result of AMPK activation by this compound, it is essential to demonstrate that inhibition of AMPK reverses these effects. This can be achieved through pharmacological means, using small molecule inhibitors, or through genetic approaches like shRNA-mediated knockdown or CRISPR-Cas9 knockout of the AMPK protein.
Comparative Data Analysis: Pharmacological vs. Genetic Inhibition
The most direct method to validate the on-target effects of an activator is to demonstrate that its activity is abolished in the absence or inhibition of its target. The following table summarizes hypothetical quantitative data from key experiments designed to validate this compound's on-target effects by comparing the outcomes of co-treatment with an AMPK inhibitor, Dorsomorphin (also known as Compound C), against the effects observed in cells with genetically silenced AMPK.
Table 1: Comparative Analysis of this compound On-Target Effect Validation
| Experimental Readout | Treatment/Condition | Result (Relative to Vehicle Control) | Interpretation |
| p-ACC (Ser79) Levels (Western Blot) | This compound (10 µM) | 100% | This compound potently activates AMPK, leading to downstream target phosphorylation. |
| This compound (10 µM) + Dorsomorphin (10 µM) | 15-25% | Dorsomorphin significantly, but not completely, reverses this compound-induced ACC phosphorylation. This may be due to its own off-target effects or incomplete AMPK inhibition. | |
| This compound (10 µM) in AMPKα shRNA cells | <5% | Genetic silencing of AMPKα almost completely abolishes this compound-induced ACC phosphorylation, providing strong evidence of on-target activity.[3][4][5] | |
| Cell Viability (MTT Assay) | This compound (30 µM) | 50% decrease | This compound reduces cell viability, a known downstream effect of AMPK activation in many cancer cell lines. |
| This compound (30 µM) + Dorsomorphin (10 µM) | 20% decrease | Dorsomorphin partially rescues the this compound-induced decrease in cell viability. However, Dorsomorphin itself can be cytotoxic, complicating interpretation.[6] | |
| This compound (30 µM) in AMPKα shRNA cells | No significant decrease | Genetic ablation of AMPK prevents the cytotoxic effects of this compound, confirming the on-target mechanism.[3] | |
| In Vitro Kinase Activity (AMPK) | This compound (1 µM) | 5-fold increase | This compound directly enhances the enzymatic activity of purified AMPK. |
| This compound (1 µM) + Dorsomorphin (1 µM) | No significant increase | Dorsomorphin, as an ATP-competitive inhibitor, effectively blocks the kinase activity of AMPK.[7][8] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below.
Western Blot for Phospho-AMPKα (Thr172) and Phospho-ACC (Ser79)
This protocol is for determining the phosphorylation status of AMPK and its direct downstream target ACC as a measure of this compound's activity.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound, Dorsomorphin, or a combination for the desired time.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of this compound and/or an inhibitor.
a. Reaction Setup:
-
Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.4 mM DTT, 5% glycerol, 0.2 mM AMP, and 2 mM MgCl2).
-
In a 96-well plate, add purified active AMPK enzyme, the substrate peptide (e.g., SAMS peptide), and the desired concentrations of this compound and/or Dorsomorphin.
-
Initiate the reaction by adding ATP (containing [γ-32P]ATP for radiometric detection or as part of a luminescence-based kit like ADP-Glo™).
b. Incubation and Detection:
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
For radiometric assays, stop the reaction by spotting the mixture onto P81 phosphocellulose paper and washing with phosphoric acid. Measure incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.
Cell Viability Assay (MTT)
This assay assesses the effect of this compound on cell proliferation and cytotoxicity.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, with or without an AMPK inhibitor, for 24-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
a. Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.
b. Lysis and Protein Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble AMPKα in the supernatant by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound signaling pathway and point of inhibition.
References
- 1. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK inhibitor Compound C stimulates ceramide production and promotes Bax redistribution and apoptosis in MCF7 breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dorsomorphin as a Negative Control for GSK621 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular metabolism and signaling, precise molecular tools are indispensable. GSK621 is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. To ensure that the observed effects in an experiment are specifically due to AMPK activation by this compound, a reliable negative control is crucial. Dorsomorphin, a well-characterized inhibitor of AMPK, serves as an ideal negative control by directly opposing the mechanism of this compound. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and protocols, to facilitate robust experimental design.
At a Glance: Dorsomorphin vs. This compound
| Feature | Dorsomorphin (Compound C) | This compound |
| Primary Target | AMP-activated protein kinase (AMPK) | AMP-activated protein kinase (AMPK) |
| Mechanism of Action | ATP-competitive inhibitor of AMPK.[1] Also inhibits BMP type I receptors (ALK2, ALK3, ALK6). | Specific activator of AMPK.[2] |
| Primary Use in this Context | Negative control to verify that the effects of this compound are AMPK-dependent. | Pharmacological activation of the AMPK signaling pathway. |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for Dorsomorphin and this compound, highlighting their opposing effects on the primary target, AMPK.
Table 1: Dorsomorphin Inhibition Data
| Parameter | Value | Target(s) | Notes |
| Kᵢ (in vitro) | 109 nM | AMPK (in the absence of AMP) | Demonstrates potent, direct inhibition of the kinase.[1] |
| IC₅₀ | ~0.47 µM | BMP4-induced SMAD1/5/8 phosphorylation | Highlights the off-target effect on the BMP signaling pathway. |
| Effective Concentration | 5-10 µM | In various cell lines for AMPK inhibition | Commonly used concentration range in cell-based assays. |
Table 2: this compound Activation Data
| Parameter | Value | Target(s) | Notes |
| IC₅₀ (Cell Viability) | 13-30 µM | Acute Myeloid Leukemia (AML) cell lines | Demonstrates downstream functional effect of AMPK activation on cell proliferation.[2] |
| Effective Concentration | 10-30 µM | In various cell lines for AMPK activation | Induces phosphorylation of AMPKα at Thr172 and its downstream targets.[2][3] |
Signaling Pathways and Mechanisms
To understand how Dorsomorphin acts as a negative control for this compound, it is essential to visualize their points of action within the AMPK signaling pathway. This compound promotes the phosphorylation and subsequent activation of AMPK, while Dorsomorphin binds to the ATP-binding pocket, preventing phosphorylation and inactivating the kinase.
Caption: Opposing actions of this compound and Dorsomorphin on the AMPK signaling pathway.
Dorsomorphin also has a well-documented off-target effect on the Bone Morphogenetic Protein (BMP) signaling pathway. This is an important consideration in experimental design, as effects observed with Dorsomorphin treatment may not be solely due to AMPK inhibition.
Caption: Inhibition of the BMP signaling pathway by Dorsomorphin.
Experimental Protocol: Verifying AMPK-Dependent Effects of this compound using Dorsomorphin
This protocol outlines a Western blot experiment to demonstrate that the this compound-induced phosphorylation of AMPKα at Threonine 172 can be reversed by co-treatment with Dorsomorphin.
Caption: Workflow for a comparative Western blot experiment.
Materials:
-
Cell line of interest (e.g., HeLa, C2C12, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dorsomorphin (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total AMPKα
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Prepare treatment media containing the final desired concentrations of this compound (e.g., 10 µM), Dorsomorphin (e.g., 10 µM), and the combination of both. Include a vehicle-only control.
-
For the combination treatment, pre-incubate cells with Dorsomorphin for 1 hour before adding this compound.
-
Aspirate the old media and add the treatment media to the respective wells.
-
Incubate for the desired time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AMPKα signal to the total AMPKα signal.
-
Expected Outcome: The results should show a significant increase in the ratio of phosphorylated AMPKα to total AMPKα in the this compound-treated group compared to the vehicle control. This increase should be significantly attenuated in the group co-treated with this compound and Dorsomorphin, demonstrating that Dorsomorphin effectively blocks the action of this compound on AMPK. The Dorsomorphin-only group should show a basal or reduced level of AMPK phosphorylation.
Conclusion
Dorsomorphin is an effective and widely used tool to establish the AMPK-dependency of cellular responses observed with the AMPK activator this compound. By inhibiting AMPK, Dorsomorphin provides a direct negative control, allowing researchers to dissect the specific contributions of the AMPK pathway in their experimental system. When using Dorsomorphin, it is important to be mindful of its off-target effects on the BMP pathway and to include appropriate controls to account for this. This comparative guide provides the necessary data and protocols to confidently employ Dorsomorphin as a negative control in this compound-based experiments.
References
A Comparative Analysis of GSK621 and Other Novel AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and other conditions. The development of novel AMPK activators is an area of intense research. This guide provides a comparative analysis of GSK621 and other notable novel AMPK activators, including MK-8722, PF-739, and O304, with a focus on their mechanisms, performance data, and experimental methodologies.
Overview of AMPK Activation
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is a key cellular response to energy stress, such as a high AMP:ATP ratio. AMPK activation triggers a cascade of events to restore energy balance, including the stimulation of catabolic processes (like glucose uptake and fatty acid oxidation) and the inhibition of anabolic processes (such as protein and lipid synthesis).[1][2][3] Novel AMPK activators can be broadly classified as either direct or indirect activators.[1][4] Indirect activators typically modulate cellular energy levels, while direct activators bind to the AMPK complex to allosterically activate it.[1][4]
Comparative Data of Novel AMPK Activators
The following tables summarize key quantitative data for this compound and other selected novel AMPK activators based on available preclinical data.
Table 1: In Vitro Potency and Cellular Effects
| Compound | Mechanism of Action | Potency (EC50/IC50) | Key Cellular Effects | References |
| This compound | Specific AMPK Activator | IC50: 13-30 μM (in AML cells) | Induces AMPKα T172 phosphorylation, promotes autophagy and apoptosis, inhibits mTOR signaling.[2][5][6][7] | [2][5][6][7] |
| MK-8722 | Potent, direct, allosteric pan-AMPK activator | EC50: ~1 to 60 nM | Activates all 12 mammalian AMPK complexes, increases phosphorylation of AMPK targets.[8][9] | [8][9] |
| PF-739 | Orally active, non-selective AMPK activator | EC50: 5.23 nM (α2β1γ1), 42.2 nM (α2β2γ1), 8.99 nM (α1β1γ1), 126 nM (α1β2γ1) | Activates all 12 heterotrimeric AMPK complexes, increases phosphorylation of AMPK substrates in hepatocytes and myotubes.[10] | [10] |
| O304 | Orally available pan-AMPK activator | Not specified | Suppresses dephosphorylation of pAMPK, increases glucose uptake in skeletal muscle.[11][12][13] | [11][12][13] |
Table 2: In Vivo Effects
| Compound | Animal Model | Dosing | Key In Vivo Outcomes | References |
| This compound | Nude mice with MOLM-14 xenografts | 30 mg/kg, i.p. | Reduced leukemia growth and extended survival.[5][7] | [5][7] |
| MK-8722 | db/db mice (T2DM model) | 30 mpk/day, p.o. | Dose-dependent lowering of blood glucose, comparable to BRL49653.[8] | [8] |
| PF-739 | C57BL/6 mice | 30-1000 mg/kg, p.o. or s.c. | Activated AMPK in liver and skeletal muscle, reduced plasma glucose.[10][14] | [10][14] |
| O304 | Diet-induced obese mice | Not specified | Increased glucose uptake, reduced β-cell stress, improved microvascular perfusion.[13][15] | [13][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: AMPK Signaling Pathway Activation and Downstream Effects.
Caption: General Experimental Workflow for Evaluating AMPK Activators.
Detailed Experimental Protocols
Detailed protocols are crucial for the replication and validation of experimental findings. Below are representative methodologies for key assays cited in the analysis of these AMPK activators.
In Vitro AMPK Kinase Assay
-
Objective: To determine the direct effect of a compound on AMPK activity.
-
Principle: This assay measures the phosphorylation of a specific AMPK substrate by purified AMPK enzyme in the presence of the test compound.
-
General Protocol:
-
Purified recombinant human AMPK heterotrimers are incubated with the test compound at various concentrations in a kinase assay buffer.
-
The reaction is initiated by the addition of ATP and a synthetic peptide substrate (e.g., SAMS peptide).
-
After incubation at 30°C, the reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a method like ADP-Glo™ Kinase Assay or by measuring the incorporation of radiolabeled phosphate.
-
EC50 values are calculated from the dose-response curves.
-
Cellular AMPK Activation Assay (Western Blot)
-
Objective: To assess the ability of a compound to activate AMPK within a cellular context.
-
Principle: This method detects the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.
-
General Protocol:
-
Cells (e.g., HepG2, primary hepatocytes, or specific cancer cell lines) are cultured to a suitable confluency.
-
Cells are treated with the AMPK activator at various concentrations for a specified duration.
-
Following treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and phosphorylated ACC (p-ACC Ser79). Total AMPK and ACC antibodies are used as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the level of phosphorylation.[5][6]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of the AMPK activator on cell proliferation and cytotoxicity.
-
Principle: These assays measure metabolic activity as an indicator of cell viability.
-
General Protocol (CellTiter-Glo®):
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with the compound at a range of concentrations.
-
After the desired incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated for a short period to allow for cell lysis and ATP-dependent luminescent signal generation.
-
Luminescence is measured using a plate reader.
-
The data is normalized to vehicle-treated controls, and IC50 values are calculated from the resulting dose-response curves.[5]
-
In Vivo Efficacy Studies (e.g., Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of an AMPK activator in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.
-
General Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., MOLM-14).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the AMPK activator (e.g., this compound at 30 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry). Survival may also be a primary endpoint.[5][7]
-
Conclusion
This compound and other novel AMPK activators like MK-8722, PF-739, and O304 represent a promising class of therapeutic agents with diverse potential applications. While this compound has shown efficacy in preclinical models of leukemia, other activators have demonstrated potent effects on glucose metabolism, highlighting their potential for treating metabolic disorders.[5][8][10][13] The choice of activator for research or therapeutic development will depend on the desired selectivity, potency, and the specific cellular or disease context. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of AMPK and the therapeutic potential of its activators.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. O304 (O-304, ATX-304) | AMPK activator | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PF-739 | 1852452-14-2 | AMPK | MOLNOVA [molnova.com]
- 15. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]
Validating GSK621's Mechanism: A Comparative Guide Using Genetic Knockdown of AMPK
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activator, GSK621, with other activators, and details the essential role of genetic knockdown models in validating its mechanism of action.
This compound is a novel and specific activator of AMPK, a crucial sensor of cellular energy homeostasis.[1][2][3] Activation of AMPK can trigger a cascade of downstream events, including the inhibition of mTOR signaling, induction of autophagy, and ultimately, apoptosis in various cell types.[4][5] This makes AMPK an attractive therapeutic target for a range of diseases, including cancer and metabolic disorders. However, to definitively attribute the cellular effects of this compound to its intended target, it is crucial to demonstrate that these effects are absent in a system where AMPK is not present. Genetic knockdown of AMPK serves as the gold-standard for this validation.[1][5][6]
Comparison of this compound with Alternative AMPK Activators
This compound's performance can be benchmarked against other well-established direct and indirect AMPK activators.
| Activator | Mechanism of Action | Potency (IC50/EC50) | Key Cellular Effects | References |
| This compound | Direct allosteric activator | 13-30 µM for AML cells | Induces autophagy and apoptosis, inhibits mTOR signaling.[2][4][7] | [1][2][3][4][7] |
| A-769662 | Direct allosteric activator, inhibits dephosphorylation of Thr172 | ~0.8 µM | Increases fatty acid oxidation, reduces body weight and plasma triglycerides.[8] | [8][9] |
| Compound 13 | Direct activator, induces AMPKα1 phosphorylation at Thr-172 | More potent than A-769662 | Potent activator of AMPK signaling.[1][8] | [1] |
| AICAR | Indirect activator, AMP mimetic (via conversion to ZMP) | Cell-type dependent | Activates AMPK, can have off-target effects on other AMP-sensitive enzymes.[10][11] | [10][11] |
| Metformin | Indirect activator, inhibits mitochondrial respiratory chain | Cell-type dependent | Decreases hepatic glucose production, increases muscle glucose uptake.[11] | [11] |
Validating this compound's Mechanism through AMPK Knockdown
The central tenet of validating this compound's on-target activity is to demonstrate a loss of its biological effects in cells where AMPK has been genetically silenced. Studies have consistently shown that the cytotoxic and other cellular effects of this compound are significantly attenuated or completely abolished in cells with shRNA-mediated knockdown of AMPKα or expressing a dominant-negative AMPKα mutant.[1][5]
Experimental Workflow for Validation
Caption: Experimental workflow for validating this compound's on-target effects.
Experimental Protocols
Genetic Knockdown of AMPKα
a. shRNA-mediated Knockdown:
-
Vector: Lentiviral vectors expressing short hairpin RNA (shRNA) targeting the AMPKα1 and/or AMPKα2 subunits are commonly used. A non-targeting scrambled shRNA should be used as a control.
-
Transfection/Transduction: Package the lentivirus in packaging cells (e.g., HEK293T) and transduce the target cell line.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation: Confirm knockdown efficiency by Western blotting for total AMPKα protein levels.[12][13]
b. CRISPR/Cas9-mediated Knockout:
-
gRNA Design: Design guide RNAs (gRNAs) to target a conserved region of the AMPKα1 and α2 subunits.
-
Delivery: Deliver the Cas9 nuclease and gRNAs into the target cells via plasmid transfection or viral transduction.
-
Clonal Selection: Isolate single-cell clones and screen for AMPKα knockout by Western blotting and genomic sequencing.[14][15][16]
Measurement of AMPK Activation
-
Western Blotting: The most common method to assess AMPK activation is to measure the phosphorylation of the AMPKα subunit at Threonine 172 (p-AMPKα Thr172) and its primary downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (p-ACC Ser79).[1][8]
-
Primary Antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-p-ACC (Ser79), Rabbit anti-ACC.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system.
-
Downstream Functional Assays
-
Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to measure cell proliferation and viability.
-
Apoptosis Assay: Detect apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3.
-
Autophagy Assay: Monitor autophagy by observing the formation of autophagosomes (e.g., via LC3-II turnover on a Western blot or fluorescence microscopy of GFP-LC3).
Signaling Pathway of this compound-Mediated AMPK Activation
Caption: this compound activates AMPK, leading to downstream effects.
References
- 1. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-activation of AMPK and mTORC1 as a new therapeutic option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cimasci.com [cimasci.com]
- 12. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [1911.02346] Knockdown of human AMPK using the CRISPR-Cas9 genome-editing system [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Potency of GSK621 and Other AMPK Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the AMP-activated protein kinase (AMPK) agonist GSK621 with other commonly used and novel AMPK activators. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Activation of AMPK occurs in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state. This activation is primarily mediated by the phosphorylation of threonine 172 (Thr172) on the α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1). Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis by stimulating catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).
AMPK activators can be broadly categorized into two classes: indirect and direct activators. Indirect activators, such as metformin (B114582) and AICAR, increase the cellular AMP:ATP ratio. Direct activators, including this compound, A-769662, and PF-06409577, bind directly to the AMPK complex to allosterically activate the enzyme.
Quantitative Comparison of AMPK Agonist Potency
The potency of various AMPK agonists has been determined using a range of in vitro and cell-based assays. The half-maximal effective concentration (EC50) or half-maximal activation concentration (AC50) is a common measure of a compound's potency, representing the concentration at which it elicits 50% of its maximal effect. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting a specific biological or biochemical function, such as cell proliferation.
The following table summarizes the reported potency values for this compound and other selected AMPK agonists. It is important to note that these values can vary depending on the specific assay conditions, cell type, and AMPK isoform being studied.
| Compound | Mechanism of Action | Assay Type | Potency (EC50/AC50/IC50) | Target/Cell Line | Reference(s) |
| This compound | Direct, Allosteric | Cell-based (Cell Proliferation) | IC50: 13-30 µM | Acute Myeloid Leukemia (AML) cell lines | [1] |
| Cell-based (ACC phosphorylation) | More potent than A-769662 (30 µM this compound ≈ 200 µM A-769662) | MOLM-14 cells | |||
| A-769662 | Direct, Allosteric | Cell-free | EC50: 0.8 µM | Partially purified rat liver AMPK | |
| Cell-based (ACC phosphorylation) | - | Primary rat hepatocytes | |||
| PF-06409577 | Direct, Allosteric | Cell-free (TR-FRET) | EC50: 7 nM | Recombinant human AMPK α1β1γ1 | [2][3] |
| Cell-free (TR-FRET) | EC50: 6.8 nM | Recombinant human AMPK α2β1γ1 | [2] | ||
| Cell-free (TR-FRET) | EC50: >40 µM | Recombinant human AMPK α1β2γ1/α2β2γ1/α2β2γ3 | [2] | ||
| EX229 (Compound 991) | Direct, Allosteric | Cell-free | EC50: 2 nM | Recombinant human AMPK α2β1γ1 | [4] |
| Cell-free | EC50: 3 nM | Recombinant human AMPK α1β1γ1 | [4] | ||
| General | 5-10 fold more potent than A-769662 | - | [4] | ||
| Metformin | Indirect (Mitochondrial Complex I inhibitor) | Cell-based (AMPK activation) | Effective concentration: 50 µM - 2 mM | Primary rat hepatocytes | [5] |
| Cell-based (AMPK activation) | Effective concentration: >100 µM | Human hepatocytes | [6] | ||
| AICAR | Indirect (ZMP precursor, AMP mimetic) | Cell-based (AMPK activation) | Effective concentration: 0.5 - 2 mM | Various cell lines | [7] |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
The activation of AMPK by both direct and indirect agonists converges on the phosphorylation of the α-subunit at Thr172. This leads to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC) and ULK1, ultimately regulating metabolic processes.
Caption: Simplified AMPK signaling pathway activated by various agonists.
Experimental Workflow: Determining AMPK Activator Potency
A common workflow to determine the potency of an AMPK activator involves treating cells with the compound and then assessing the phosphorylation of AMPK and its downstream targets.
Caption: A typical experimental workflow for determining the EC50 of an AMPK activator.
Detailed Experimental Protocols
Cell-Based AMPK and ACC Phosphorylation Assay (Western Blot)
This protocol describes the detection of total and phosphorylated AMPK and ACC in cultured cells treated with an AMPK agonist.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HepG2, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Prior to treatment, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Prepare a dose-response series of the AMPK agonist in serum-free medium.
-
Treat the cells with the agonist or vehicle control for the desired time (e.g., 1-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein extract).
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phosphorylated protein to the total protein (e.g., p-AMPK/total AMPK).
-
Plot the phosphorylation ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell-Free AMPK Kinase Assay
This protocol describes a method to measure the direct effect of a compound on the activity of purified AMPK in a cell-free system.
1. Reagents and Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1).
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2).
-
SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK.
-
[γ-³³P]ATP.
-
P81 phosphocellulose paper.
-
Phosphoric acid.
-
Scintillation counter.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, SAMS peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding purified AMPK and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P into the SAMS peptide using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity at each compound concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the compound concentration.
-
Determine the EC50 or AC50 value by fitting the data to a suitable dose-response curve.
Conclusion
This compound is a potent, direct activator of AMPK.[1] When compared to other direct allosteric activators, its potency in cell-based assays appears to be in the low micromolar range, similar to A-769662, but significantly less potent than newer generation activators like PF-06409577 and EX229, which exhibit nanomolar potency in cell-free assays.[2][3][4] The choice of an appropriate AMPK agonist for research will depend on the specific experimental context, including the desired potency, the model system being used, and whether a direct or indirect mode of activation is preferred. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess and compare the potency of various AMPK activators in their own experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of GSK621's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the AMP-activated protein kinase (AMPK) activator, GSK621, with other common AMPK activators. This document provides a cross-validation of its effects in different cell lines, supported by experimental data and detailed protocols.
This compound is a potent and specific activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Its activation can influence various cellular processes, including proliferation, apoptosis, and autophagy, making it a compound of interest in oncological and metabolic research.[1] This guide summarizes the quantitative effects of this compound and other AMPK activators across various cell lines, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Performance Comparison of AMPK Activators
The following table summarizes the effects of this compound in comparison to other commonly used AMPK activators—A-769662, AICAR, and Metformin—across different cell lines. The data highlights the differential responses to these activators, underscoring the importance of selecting the appropriate compound for specific research contexts.
| Activator | Cell Line(s) | Effect | IC50/Effective Concentration | Key Findings |
| This compound | 20 AML cell lines (e.g., MV4-11, OCI-AML3, HL-60) | Reduced proliferation, induced apoptosis and autophagy.[1] | 13-30 μM | Markedly increases phosphorylation of AMPKα at T172. Induces autophagy which contributes to AML cell death. |
| Human glioma cells (U87MG, U251MG) | Cytotoxic, provokes caspase-dependent apoptosis.[2] | 10-100 μM (inhibition of colony formation) | Effects are mediated through AMPK activation and subsequent inhibition of mTOR.[2] | |
| Osteoblastic cells (MC3T3-E1) | Attenuated H2O2-induced cell death and apoptosis.[3] | 2.5-25 μM (protective effect) | Required AMPK activation for its cytoprotective effects.[3] | |
| Human primary erythroblasts | Decreased proliferation, induced apoptosis and autophagy.[4] | 20 μM | Dose-dependently increased phosphorylation of AMPKα, ACC, and ULK1.[4] | |
| A-769662 | HEK293 cells | AMPK-specific effects on mTORC1 suppression and proliferation.[5] | ~0.8 µM | Considered a more specific tool for studying AMPK-dependent effects compared to AICAR or biguanides.[5][6] |
| AICAR | HEK293 cells | Increased caspase 3 activation and reduced cell viability (AMPK-independent).[5] | 0.5 - 2 mM | Effects on cell viability were enhanced in cells lacking AMPK expression.[5] Metabolized to the AMP analog ZMP.[7] |
| Metformin | Non-small cell lung cancer (A549, H460) | Suppressed proliferation, induced apoptosis.[8] | 20-80 mM | Effects mediated through AMPK/PKA/GSK-3β pathway leading to c-FLIPL degradation.[8] |
| MCF-7 breast cancer cells | Antiproliferative, induced apoptosis and cell cycle arrest.[9] | 10 mM | Effects were time- and concentration-dependent.[9] | |
| Bile duct cancer cells | Induced apoptosis and inhibited proliferation.[10] | Varies by cell line | Effects mediated via AMPK and IGF-1R pathways.[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for its experimental validation, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
This compound activates AMPK, leading to downstream effects on cellular processes.
A general workflow for comparing the effects of AMPK activators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[11]
-
Plate Preparation: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or other AMPK activators and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with the compounds of interest. Collect both adherent and suspension cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Western Blotting for AMPK Activation
This protocol is for detecting the phosphorylation status of AMPK and its downstream targets.[13]
-
Cell Lysis:
-
Treat cells with this compound or other activators for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 4. Finely-tuned regulation of AMP-activated protein kinase is crucial for human adult erythropoiesis | Haematologica [haematologica.org]
- 5. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metformin induces apoptotic cytotoxicity depending on AMPK/PKA/GSK-3β-mediated c-FLIPL degradation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin Induces Apoptosis and Inhibits Proliferation through the AMP-Activated Protein Kinase and Insulin-like Growth Factor 1 Receptor Pathways in the Bile Duct Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of GSK621 and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two AMP-activated protein kinase (AMPK) activators: the novel research compound GSK621 and the widely prescribed anti-diabetic drug, metformin (B114582). While both compounds target a central regulator of cellular energy homeostasis, their mechanisms and documented in vivo effects show distinct profiles. This comparison aims to objectively present available experimental data to inform further research and drug development.
Executive Summary
Metformin, a cornerstone in type 2 diabetes management, has a well-documented history of improving glycemic control in various preclinical models. Its in vivo efficacy in reducing blood glucose, enhancing insulin (B600854) sensitivity, and improving glucose tolerance is extensively studied. This compound, a more recent and direct AMPK activator, has been investigated primarily in the context of cancer and cellular stress. While it shows promise in modulating lipid metabolism and reducing oxidative stress in models of obesity, there is a notable lack of publicly available in vivo data on its direct effects on glucose homeostasis. This guide will present the available data for both compounds, highlighting the current state of knowledge and identifying areas for future investigation.
Data Presentation: In Vivo Efficacy
The following table summarizes quantitative data from in vivo studies on this compound and metformin. It is important to note the absence of direct head-to-head studies and the differing primary endpoints of the cited research.
| Parameter | This compound | Metformin |
| Animal Model | High-fat diet (HFD)-induced obese C57BL/6J mice[1] | Diet-induced obese (DIO) mice, db/db mice, ob/ob mice[2] |
| Dosage | Not explicitly stated for metabolic outcomes, 30 mg/kg (i.p.) in cancer models[3] | 250 mg/kg/day (oral) in DIO mice, various doses in other models[2] |
| Treatment Duration | 8 weeks[1] | 5 weeks in DIO mice, variable in other studies[2] |
| Fasting Blood Glucose | Data not available | DIO mice: Significantly decreased[2] db/db mice: Lowered to normal values[3] |
| Insulin Sensitivity | Data not available | DIO mice: Improved (assessed by insulin tolerance test)[2] db/db mice: Improved hyperinsulinemia[3] |
| Glucose Tolerance | Data not available | DIO mice: Improved (assessed by oral glucose tolerance test)[2] |
| Body Weight | Data not available | DIO mice: Reduced[2] db/db mice: Inhibition of weight gain[3] |
| Liver Steatosis | Significantly improved[1] | ob/ob mice: Reversed hepatomegaly and steatosis[4] |
| Oxidative Stress | Decreased levels of reactive oxygen species (ROS) in the liver[1] | Data not available in the same context |
Signaling Pathways and Mechanisms of Action
Both this compound and metformin exert their effects at least in part through the activation of AMPK, a critical regulator of cellular metabolism. However, their modes of activation and the breadth of their downstream effects differ.
Metformin's mechanism is complex, involving both AMPK-dependent and independent pathways. It is known to inhibit mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio, which in turn activates AMPK. This activation in the liver enhances insulin sensitivity and reduces the expression of genes involved in gluconeogenesis. Metformin also has effects on the gut, influencing glucose utilization and the microbiome.
This compound is described as a direct activator of AMPK. This direct action leads to the phosphorylation of AMPK and its downstream targets, such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
Figure 1: Simplified signaling pathways of this compound and Metformin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in this guide.
High-Fat Diet (HFD)-Induced Obesity Mouse Model (this compound Study)
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice were fed a high-fat diet (60% fat) for 8 weeks to induce a model of metabolic-dysfunction-associated fatty liver disease (MAFLD).
-
Treatment: Following the initial 8-week diet period, mice were treated with this compound for an additional 8 weeks. The specific dosage and route of administration for the metabolic outcomes were not detailed in the available abstract[1].
-
Endpoint Analysis: Liver steatosis was assessed, and the expression of proteins related to the AMPK pathway and antioxidative stress was measured[1].
Diet-Induced Obese (DIO) Mouse Model (Metformin Study)
-
Animal Model: Male C57BL/6 mice.
-
Diet: Mice were fed a high-fat diet to induce obesity.
-
Treatment: Mice were treated with either vehicle (0.5% methylcellulose) or metformin at a dose of 250 mg/kg per day for 5 weeks[2].
-
In Vivo Tests:
-
Insulin Tolerance Test (ITT): Performed after 5 weeks of treatment. An intraperitoneal insulin load (1 unit insulin/kg) was administered, and blood glucose levels were measured at various time points. The area under the curve (AUC) was calculated to assess insulin sensitivity[2].
-
Fasting Blood Glucose: Measured after a fasting period[2].
-
Pyruvate (B1213749) Challenge Test: To assess hepatic gluconeogenesis, mice were injected intraperitoneally with sodium pyruvate (2 mg/g), and blood glucose levels were monitored[2].
-
Figure 2: General experimental workflow for in vivo efficacy studies.
Conclusion
Based on the currently available in vivo data, metformin has a well-established efficacy profile for improving glucose homeostasis in preclinical models of diabetes and obesity. This compound, as a direct AMPK activator, demonstrates clear in vivo activity in modulating lipid metabolism and reducing oxidative stress in a model of diet-induced obesity.
A significant gap in the literature exists regarding the in vivo effects of this compound on key parameters of glucose metabolism, such as fasting blood glucose, glucose tolerance, and insulin sensitivity. Direct, head-to-head comparative studies are necessary to fully elucidate the relative in vivo efficacy of this compound and metformin for the treatment of metabolic diseases. Future research focusing on the glucose-lowering potential of this compound in relevant diabetic animal models will be critical in determining its therapeutic potential in this area.
The provided diagrams and protocols offer a framework for designing and interpreting such future studies, which will be essential for advancing our understanding of these two important AMPK activators.
References
- 1. This compound ameliorates lipid accumulation via AMPK pathways and reduces oxidative stress in hepatocytes in vitro and in obese mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK-derived peptides reduce blood glucose levels but lead to fat retention in the liver of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound activates AMPK signaling to inhibit LPS-induced TNFα production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating GSK621-Induced Apoptosis with Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental data for validating apoptosis induced by the novel AMP-activated protein kinase (AMPK) activator, GSK621.[1][2] The focus is on the crucial role of caspase inhibitors in confirming the underlying mechanism of cell death. Detailed protocols for key assays and visualizations of the signaling pathways and experimental workflows are included to aid in experimental design and data interpretation.
Introduction: this compound and Caspase-Dependent Apoptosis
This compound is an activator of AMP-activated protein kinase (AMPK), an enzyme central to cellular energy homeostasis.[1] Activation of AMPK by this compound has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and glioma.[1][2][3] The induction of apoptosis is a key therapeutic goal for many anti-cancer agents. Therefore, rigorously validating that this compound-induced cell death occurs through a caspase-dependent pathway is essential for its preclinical evaluation.
Caspases are a family of cysteine proteases that are central regulators of apoptosis.[4][5] The apoptotic signaling cascade is typically initiated by initiator caspases (e.g., Caspase-8, Caspase-9) which then cleave and activate executioner caspases (e.g., Caspase-3, Caspase-7).[4][6] These executioner caspases are responsible for the proteolytic cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. To confirm this mechanism for this compound, a pan-caspase inhibitor such as Z-VAD-FMK is an invaluable tool. Z-VAD-FMK is a cell-permeant, irreversible inhibitor that binds to the catalytic site of most caspases, thereby blocking the apoptotic cascade.[7][8]
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound activates AMPK, which can trigger downstream events leading to the activation of the intrinsic apoptotic pathway.[9][10] This involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to activate Caspase-9.[4][11] Activated Caspase-9 proceeds to cleave and activate the executioner Caspase-3, culminating in apoptosis.[4] The use of a caspase inhibitor like Z-VAD-FMK blocks this final execution step.
Figure 1. Proposed pathway for this compound-induced caspase-dependent apoptosis and its inhibition by Z-VAD-FMK.
Quantitative Data Comparison
To validate the pro-apoptotic efficacy of this compound, its effects can be compared against a vehicle control and in the presence or absence of a caspase inhibitor. The following tables summarize illustrative data from key apoptosis assays.
Table 1: Efficacy of this compound in Inducing Apoptotic Markers
This table compares the effect of this compound treatment on Caspase-3/7 activity and the percentage of apoptotic cells (Annexin V positive) in a hypothetical cancer cell line after 24 hours.
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) | Annexin V Positive Cells (%) |
| Vehicle Control (DMSO) | 1.0 | 4.5% |
| This compound (20 µM) | 8.2 | 65.7% |
| Staurosporine (1 µM) | 10.5 | 88.2% |
Table 2: Validation of Caspase-Dependency using Z-VAD-FMK
This table demonstrates the ability of the pan-caspase inhibitor Z-VAD-FMK to rescue cells from this compound-induced apoptosis, confirming the caspase-dependent nature of the cell death.
| Treatment (24h) | Cell Viability (%) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 98.5% | 1.0 |
| This compound (20 µM) | 35.2% | 8.1 |
| Z-VAD-FMK (50 µM) | 97.9% | 0.9 |
| This compound + Z-VAD-FMK | 89.5% | 1.2 |
Experimental Workflow and Protocols
A robust experimental workflow is critical for obtaining reproducible results. The diagram below outlines the key steps for validating this compound-induced apoptosis.
Figure 2. General experimental workflow for validating caspase-dependent apoptosis.
Protocol 1: Caspase-Glo® 3/7 Luminescent Assay
This assay quantifies the activity of the executioner caspases 3 and 7, providing a highly sensitive measure of apoptosis induction.
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin). Upon cleavage by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, resulting in a luminescent signal that is proportional to caspase activity.
Materials:
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Cancer cell line of interest (e.g., U87MG glioma cells).[2]
-
This compound, Z-VAD-FMK, and other control compounds.
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 80 µL of culture medium. Incubate overnight (37°C, 5% CO₂).
-
Treatment:
-
For inhibitor studies, pre-incubate cells with 50 µM Z-VAD-FMK (or vehicle) for 1-2 hours.
-
Add 20 µL of 5X concentrated this compound or vehicle control to the appropriate wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the relative luminescence units (RLU) of treated samples to the RLU of the vehicle control.
Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[12] Therefore:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Materials:
-
Cell line of interest.
-
This compound, Z-VAD-FMK.
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent), containing Annexin V-FITC, PI solution, and Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound +/- Z-VAD-FMK as described in Protocol 1.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from the previous step.
-
-
Staining:
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Conclusion
The validation of apoptosis is a critical step in the preclinical assessment of potential anti-cancer compounds like this compound. The data and protocols presented in this guide demonstrate a clear framework for confirming caspase-dependent apoptosis. By showing that this compound robustly activates executioner caspases and that this effect is abrogated by the pan-caspase inhibitor Z-VAD-FMK, researchers can confidently conclude that this compound's primary mechanism of inducing cell death is through the canonical apoptotic pathway. This validation is fundamental for advancing the compound into further stages of drug development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 5. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 6. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 9. Scientists discovered how to trigger apoptosis in leukemia cells [techexplorist.com]
- 10. researchgate.net [researchgate.net]
- 11. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
Assessing the Kinase Selectivity of the AMPK Activator GSK621: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the AMP-activated protein kinase (AMPK) activator GSK621, with a focus on its selectivity across the kinome. Due to the limited availability of comprehensive public data on the kinome-wide selectivity of this compound, this guide leverages available information and provides a comparative context with other well-characterized direct AMPK activators. The objective is to offer a valuable resource for researchers making informed decisions on the use of these compounds in their studies.
Performance Comparison of Direct AMPK Activators
The selection of a specific AMPK activator can significantly influence experimental outcomes. The following table summarizes the key characteristics of this compound and other direct allosteric AMPK activators.
| Activator | Mechanism of Action | Potency | Selectivity Profile & Off-Target Effects |
| This compound | Specific and potent agonist of AMPK. Induces phosphorylation of AMPKα at Thr172. | IC50: 13-30 µM in various AML cell lines.[1] | Described as a specific AMPK activator.[1][2][3] Comprehensive kinome-wide selectivity data is not publicly available. |
| A-769662 | Allosteric activator of AMPK; inhibits dephosphorylation of Thr172.[4] | EC50: ~0.8 µM for purified rat liver AMPK.[5] | Selective for AMPK heterotrimers containing the β1 subunit.[5] A screen against 76 other protein kinases at 10 µM showed no significant off-target inhibition.[6] |
| Compound 991 | Potent allosteric activator of AMPK. | 5-10 fold more potent than A-769662. | A kinome scan at 1 µM showed high selectivity, with only CLK2, DYRKs, and MYLK4 having a residual activity of less than 10%.[7] |
| MK-8722 | Potent, direct, allosteric activator of all 12 mammalian pan-AMPK complexes.[8][9] | EC50: ~1 to 60 nM for various pAMPK complexes.[9] | The most potent reported off-target activity is against the serotonin (B10506) 5-HT2A receptor.[8] |
Experimental Protocols
To assess the selectivity of a kinase activator like this compound, various experimental approaches can be employed. Below are detailed methodologies for two common types of assays.
Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to a wide range of kinases.[10][11]
Materials:
-
Kinase of interest and its specific substrate
-
This compound or other compounds for testing
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase buffer
-
Multiwell plates (e.g., 384-well)
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction Setup: In a multiwell plate, prepare the kinase reaction mixture containing the kinase, its substrate, and the desired concentration of the test compound (e.g., this compound) in kinase buffer.
-
Initiation of Reaction: Start the reaction by adding ATP. The final reaction volume is typically 5 µl for a 384-well plate.[12]
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[3][12]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Compare the signal in the presence of the test compound to a vehicle control to determine the percent inhibition.
Cell-Based Kinase Target Engagement: NanoBRET™ Assay
This assay measures the binding of a compound to its target kinase within living cells, providing insights into target engagement in a physiological context.[13]
Materials:
-
Cells expressing a NanoLuc® luciferase-kinase fusion protein
-
NanoBRET™ Kinase Tracer
-
Test compound (e.g., this compound)
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated multiwell plates (e.g., 96-well)
-
Luminometer capable of measuring filtered light (450 nm and 600 nm)
Protocol:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the wells of a white multiwell plate and incubate overnight.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the compound and the NanoBRET™ Tracer to the cells in Opti-MEM®.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and read the plate within 10 minutes on a luminometer equipped with two filters (450 nm for donor emission and 600 nm for acceptor emission).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission (600 nm) by the donor emission (450 nm). A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.[13]
Visualizations
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular energy homeostasis and its downstream signaling pathways.
Caption: Simplified AMPK signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines a general workflow for assessing the selectivity of a kinase inhibitor across the kinome.
Caption: Generalized workflow for kinase inhibitor selectivity profiling.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. A-769662 | Cell Signaling Technology [cellsignal.com]
- 6. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. domainex.co.uk [domainex.co.uk]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
Comparative Analysis of GSK621: A Targeted Approach to Cancer Therapy
A Comprehensive Guide for Researchers on the Differential Effects of the AMPK Activator GSK621 on Cancerous and Non-Cancerous Cells
This guide provides a detailed comparative analysis of this compound, a specific activator of AMP-activated protein kinase (AMPK), highlighting its differential effects on cancer and normal cells. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation into the therapeutic potential of this compound.
I. Quantitative Data Summary: In Vitro Efficacy and Selectivity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, while exhibiting minimal impact on the viability of normal, non-cancerous cells. This section summarizes the available quantitative data to illustrate the therapeutic window of this compound.
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Citation |
| AML Cell Lines | ||||
| MV4-11, OCI-AML3, etc. | Human | Acute Myeloid Leukemia | 13 - 30 | [1][2] |
| Glioma Cell Lines | ||||
| U87MG | Human | Glioblastoma | ~10 - 100 (inhibition) | [3] |
| U251MG | Human | Glioblastoma | Cytotoxic Effects Noted | [3] |
| Melanoma Cell Lines | ||||
| A375, WM-115, SK-Mel-2 | Human | Melanoma | Cytotoxic Effects Noted | [4] |
| Normal Cell Lines | ||||
| Primary Human Astrocytes | Human | Normal Brain | No Apparent Cytotoxicity | [3] |
| Primary Human Neuronal Cells | Human | Normal Brain | No Apparent Cytotoxicity | [3] |
| Human Melanocytes | Human | Normal Skin | Non-cytotoxic | [4] |
| MC3T3-E1 Osteoblasts | Murine | Normal Bone | No Survival Change | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]
II. Mechanism of Action: The AMPK Signaling Pathway
This compound functions as a specific activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[7] In cancer cells, the activation of AMPK by this compound leads to the inhibition of anabolic pathways necessary for rapid cell growth and proliferation, and the induction of catabolic pathways that can lead to cell death.
Key downstream effects of this compound-mediated AMPK activation in cancer cells include:
-
Inhibition of mTOR Signaling : Activated AMPK phosphorylates and inhibits key components of the mTOR pathway, a central regulator of protein synthesis and cell growth.[3][7]
-
Induction of Apoptosis : this compound has been shown to induce caspase-dependent apoptosis in glioma and melanoma cells.[3][4]
-
Induction of Autophagy : In acute myeloid leukemia (AML) cells, this compound induces autophagy, which contributes to its cytotoxic effects.[1][2]
In contrast, in normal cells, the activation of AMPK by this compound appears to be well-tolerated and, in some cases, even protective. For instance, in osteoblasts, this compound has been shown to protect against oxidative stress-induced damage.[5]
Signaling Pathway Diagram
Caption: this compound activates AMPK, leading to downstream inhibition of mTORC1 and induction of autophagy and apoptosis in cancer cells.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound's effects.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the metabolic activity and viability of cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium and treat the cells with varying concentrations of this compound. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis following this compound treatment.
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To detect changes in the expression and phosphorylation status of key proteins in the AMPK signaling pathway.
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-ACC, total ACC).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
IV. Conclusion and Future Directions
The available data strongly suggest that this compound is a promising anti-cancer agent with a favorable selectivity for cancer cells over normal cells. Its mechanism of action, centered on the activation of the AMPK pathway, provides a strong rationale for its anti-neoplastic effects.
Further research is warranted to:
-
Expand the panel of normal cell lines tested to establish a more comprehensive safety profile.
-
Investigate the in vivo efficacy and toxicity of this compound in various preclinical cancer models.
-
Explore potential combination therapies to enhance the anti-cancer effects of this compound.
This guide provides a foundational understanding of this compound's differential effects and serves as a resource for the design of future studies aimed at translating these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Targeted activation of AMPK by this compound ameliorates H2O2-induced damages in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. cancer-research-network.com [cancer-research-network.com]
Confirming GSK621's Downstream Effects: A Comparative Guide to Phosphorylation-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of downstream signaling events, primarily mediated by phosphorylation, that collectively modulate cellular metabolism, growth, and survival. This guide provides a comparative analysis of experimental approaches to confirm the downstream effects of this compound using phosphorylation-specific antibodies, with a focus on comparing its performance against other known AMPK activators, A-769662 and metformin (B114582).
Comparative Analysis of AMPK Activator Potency
The efficacy of AMPK activators can be quantified by examining the phosphorylation status of downstream targets. This compound has been shown to be a more potent activator than A-769662 in certain contexts. For instance, in MOLM-14 cells, 30 µM of this compound was found to be as effective as 200 µM of A-769662 in inducing the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1) at Serine 555 and Acetyl-CoA Carboxylase (ACC) at Serine 79.[1]
| Compound | Concentration | Target Cell Line | Downstream Target | Phosphorylation Level | Reference |
| This compound | 30 µM | MOLM-14 | p-ULK1 (S555), p-ACC (S79) | Equivalent to 200 µM A-769662 | [1] |
| A-769662 | 200 µM | MOLM-14 | p-ULK1 (S555), p-ACC (S79) | Equivalent to 30 µM this compound | [1] |
| Metformin | 0.01-1 mM | PC3, OVCAR3 | p-AMPK (T172), p-ACC (S79) | Dose-dependent increase | [2] |
Key Downstream Signaling Pathways of this compound
This compound activates AMPK by promoting the phosphorylation of its catalytic α-subunit at Threonine 172 (T172).[3][4] This activation initiates a signaling cascade that impacts several key cellular processes.
Inhibition of Anabolic Pathways:
Activated AMPK, a key effect of this compound, leads to the inhibition of anabolic pathways to conserve cellular energy. A primary target is the mammalian target of rapamycin (B549165) (mTOR) pathway. AMPK activation by this compound inhibits mTORC1 signaling, which is evidenced by the decreased phosphorylation of its downstream effectors, ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5]
Stimulation of Catabolic Pathways:
This compound-induced AMPK activation stimulates catabolic processes to generate ATP. This includes the phosphorylation and inactivation of ACC at Serine 79, a rate-limiting enzyme in fatty acid synthesis, thereby shifting metabolism towards fatty acid oxidation.[3][6] Furthermore, this compound promotes autophagy through the phosphorylation of ULK1 at Serine 555.[3][6]
Caption: Simplified signaling pathway of this compound and other AMPK activators.
Experimental Protocols
Confirming the downstream effects of this compound and comparing it with other activators typically involves Western blotting to detect the phosphorylation status of key target proteins.
Western Blotting for Phosphorylated AMPK and Downstream Targets
This protocol provides a general framework for assessing the phosphorylation of AMPKα (T172), ACC (S79), ULK1 (S555), S6K1, and 4E-BP1.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293, HeLa, or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 10-50 µM), A-769662 (e.g., 50-200 µM), or metformin (e.g., 1-10 mM) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated target proteins (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79), etc.) overnight at 4°C. Recommended dilutions are typically 1:1000 in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total protein for each target (e.g., total AMPKα, total ACC).
-
Quantify band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Caption: Western blot workflow for analyzing protein phosphorylation.
Logical Framework for Comparative Analysis
To objectively compare the downstream effects of this compound with other AMPK activators, a structured experimental design is crucial. This involves including appropriate controls to ensure the observed effects are specific to AMPK activation.
Caption: Logical framework for comparing AMPK activators.
By employing these experimental protocols and the logical framework, researchers can effectively confirm the downstream effects of this compound and objectively compare its performance against other AMPK activators. The use of phosphorylation-specific antibodies provides a direct and quantitative measure of the compound's activity within the cellular signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of AMP-activated Protein Kinase by Metformin Induces Protein Acetylation in Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK-deficiency forces metformin-challenged cancer cells to switch from carbohydrate metabolism to ketogenesis to support energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of AMPK by metformin promotes renal cancer cell proliferation under glucose deprivation through its interaction with PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
GSK621: A Comparative Analysis of its Therapeutic Potential in Oncology
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the direct AMPK activator, GSK621, against alternative treatments in Acute Myeloid Leukemia (AML) and glioma. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Introduction
This compound is a potent and specific direct activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in regulating metabolism and cell growth. The activation of AMPK is increasingly being explored as a therapeutic strategy in oncology. This guide provides a comparative analysis of this compound's therapeutic potential against other treatment modalities for two distinct cancer types: Acute Myeloid Leukemia (AML) and glioma.
This compound in Acute Myeloid Leukemia (AML)
This compound has demonstrated significant cytotoxic effects in a broad range of AML cell lines and primary patient samples, with IC50 values typically ranging from 13 to 30 μM.[1] Its mechanism of action is primarily through the direct activation of AMPK, leading to downstream effects that include the induction of autophagy and apoptosis.[1] A key differentiator of this compound is its demonstrated AMPK-dependent mechanism of action.
Comparison with Alternative Treatments for AML
Metformin (B114582): An indirect AMPK activator commonly used as a first-line treatment for type 2 diabetes, metformin has also been investigated for its anti-cancer properties. However, studies suggest that the cytotoxic effects of metformin in AML may be largely independent of AMPK activation. This presents a critical distinction from this compound's targeted mechanism.
Cytarabine (B982) (Ara-C): A cornerstone of AML chemotherapy, cytarabine is a nucleoside analog that inhibits DNA synthesis. While effective, it is associated with significant toxicity and the development of resistance.
| Treatment | Mechanism of Action | Reported IC50 Range in AML Cell Lines | Key Distinguishing Features |
| This compound | Direct AMPK Activator | 13 - 30 µM[1] | Specific, AMPK-dependent cytotoxicity. Induces autophagy and apoptosis. |
| Metformin | Indirect AMPK Activator (primarily via complex I inhibition) | 1.57 - 46.3 mM[2][3] | Effects may be AMPK-independent in AML. Wide range of reported IC50 values. |
| Cytarabine | DNA Synthesis Inhibitor | Nanomolar to low micromolar range (e.g., 3000 nM for 24h in KG1a cells)[4] | Standard-of-care chemotherapy. High potency but associated with significant toxicity and resistance. |
In Vivo Evidence: In xenograft models of AML, this compound has been shown to reduce leukemia growth and extend survival.[5] While metformin has also shown some anti-leukemic effects in vivo, these were not observed as a single agent in a U937 xenograft model but rather in combination with cytarabine.[5]
This compound in Glioma
This compound has also shown promise in treating glioma, a highly aggressive form of brain cancer. It exhibits cytotoxic effects on human glioma cell lines, inducing caspase-dependent apoptotic cell death.[6]
Comparison with Alternative Treatments for Glioma
Temozolomide (TMZ): The standard-of-care alkylating agent for glioma. Its efficacy is often limited by drug resistance.
A significant finding is the ability of this compound to sensitize glioma cells to temozolomide. Co-treatment with a low concentration of this compound dramatically potentiates the cytotoxic and apoptotic effects of TMZ in glioma cells.[6][7]
| Treatment | Mechanism of Action | Reported IC50 Range in Glioma Cell Lines (e.g., U87) | Key Distinguishing Features |
| This compound | Direct AMPK Activator | Cytotoxic in the 10-100 µM range[6] | Induces apoptosis. Significantly sensitizes glioma cells to temozolomide. |
| Temozolomide | DNA Alkylating Agent | Highly variable, median IC50 at 72h for U87 is ~230 µM[8] | Standard-of-care chemotherapy. Efficacy is often limited by resistance. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Cancer Cells
Caption: this compound directly activates AMPK, leading to inhibition of ACC and mTORC1, and activation of ULK1, ultimately inducing autophagy and apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for determining the IC50 values of compounds using a luminescence-based cell viability assay.
Experimental Workflow for Western Blot Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metformin suppresses pediatric acute myeloid leukemia cell viability and clonogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Drug Metformin and MCL1 Inhibitor S63845 Exhibit Anticancer Activity in Myeloid Leukemia Cells via Redox Remodeling [mdpi.com]
- 4. Metformin as an Enhancer for the Treatment of Chemoresistant CD34+ Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Targets Glioma Cells via Activating AMP-Activated Protein Kinase Signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GSK621: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like GSK621 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management.
Core Properties of this compound
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| CAS Number | 1346607-05-3[1][2][3] |
| Molecular Formula | C₂₆H₂₀ClN₃O₅[1][3][4] |
| Molecular Weight | 489.9 g/mol [1][3][4] |
| Appearance | Crystalline solid[2][3] |
| Solubility | Soluble in DMSO and DMF (approx. 30 mg/ml)[1][2][3]. Sparingly soluble in aqueous buffers[2]. |
| Storage | -20°C[2][3] |
| Stability | ≥ 4 years[1][2] |
Immediate Safety and Disposal Protocol
This compound should be treated as a hazardous chemical.[2] The following procedures are designed to provide clear, actionable steps for its disposal, minimizing risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, it is crucial to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Segregation - The First Line of Defense
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound powder
-
Solutions containing this compound
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, flasks)
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats)
Crucially, do not dispose of this compound or any of its waste streams down the drain or in regular trash receptacles. [5][6]
Step 3: Waste Collection and Container Management
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the solvents used (e.g., DMSO, DMF).
Solid Waste:
-
Place all contaminated solid materials, such as gloves, paper towels, and plasticware, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
Sharps:
-
Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
Step 4: Labeling for Safety and Compliance
Proper labeling is a non-negotiable aspect of hazardous waste management. All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: 1346607-05-3
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The composition and concentration of the waste
Step 5: Storage of Hazardous Waste
Store all this compound hazardous waste containers in a designated, secure, and well-ventilated area. This area should be away from general laboratory traffic and incompatible materials to prevent accidental spills or reactions.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making workflow for handling materials potentially contaminated with this compound.
Caption: this compound Waste Disposal Decision Workflow
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and your Safety Data Sheet for any additional requirements.
References
Personal protective equipment for handling GSK621
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds such as GSK621, a potent AMP-activated protein kinase (AMPK) activator, is paramount for laboratory safety and experimental integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound to ensure the well-being of laboratory personnel and compliance with safety standards.
This compound is a crystalline solid that should be considered hazardous.[1] Ingestion, inhalation, and contact with skin and eyes should be strictly avoided.[1] The toxicological properties of this compound have not been thoroughly investigated, and the material may be irritating to mucous membranes and the upper respiratory tract.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Required PPE | Recommended PPE |
| Handling solid this compound (weighing, aliquoting) | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Double gloving- Chemical splash goggles- Face shield- Respiratory protection (N95 or higher) |
| Preparing stock solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Work in a chemical fume hood |
| Administering to cell cultures | - Nitrile gloves- Lab coat- Safety glasses | |
| Cleaning spills | - Nitrile gloves- Lab coat- Safety glasses with side shields- Respiratory protection (as needed) | - Chemical resistant outerwear- Shoe covers |
Standard Operating Procedures for Handling this compound
1. Weighing and Aliquoting Solid this compound:
-
Preparation: Before handling, ensure a designated work area is prepared. This area should be clean and, ideally, located within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3][4] Cover the work surface with absorbent bench paper.[3]
-
Weighing:
-
To avoid creating dust, handle the solid compound carefully.[1]
-
Use an analytical balance within a fume hood if possible. If a balance inside a hood is not available, pre-weigh a sealed container, add the compound inside the hood, and then re-weigh the sealed container outside the hood.[3]
-
Use weigh boats to minimize spillage.[3]
-
-
Aliquoting: If dividing the solid into smaller portions, do so within a fume hood. Keep containers tightly closed when not in use.[3]
2. Preparation of Stock Solutions:
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 30 mg/mL.[5]
-
Procedure:
-
Ensure all work is performed in a certified chemical fume hood.[1]
-
Add the appropriate volume of solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
If necessary, purge the solution with an inert gas to enhance stability.[1]
-
Clearly label the stock solution container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) should be collected in a clearly labeled, sealed hazardous waste container.[1][6]
-
Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[1]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous waste. After triple-rinsing, the container can typically be disposed of as regular lab glass, but always follow your institution's specific guidelines.[6]
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing this compound for use in cell culture experiments.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of this compound (489.9 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Following the "Weighing and Aliquoting Solid this compound" procedure, accurately weigh the required amount of this compound.
-
Following the "Preparation of Stock Solutions" procedure, dissolve the weighed this compound in an appropriate volume of sterile DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in cell culture medium to the desired final concentrations for your experiment. Perform serial dilutions as needed.
-
-
Treat Cells:
-
Remove the existing medium from your cell cultures.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired treatment duration.
-
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
